molecular formula C9H8BrN3O2 B1460522 Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate CAS No. 2091198-75-1

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B1460522
CAS No.: 2091198-75-1
M. Wt: 270.08 g/mol
InChI Key: AYWKECIJPSEKKS-UHFFFAOYSA-N
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Description

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate ( 2091198-75-1) is a high-purity brominated heterocyclic compound designed for research and development applications. With a molecular formula of C9H8BrN3O2 and a molecular weight of 270.08, this ester serves as a critical synthetic intermediate . The bromine atom at the 8-position of the imidazopyrazine scaffold makes it a valuable precursor for further functionalization via cross-coupling reactions, enabling the exploration of novel chemical space in medicinal chemistry . Derivatives of the imidazo[1,2-a]pyrazine and the related imidazo[1,2-a]pyridine ring systems are recognized as privileged structures in drug discovery . These scaffolds are found in compounds with a broad spectrum of pharmacological activities. Research into similar structures has demonstrated their potential as key intermediates in the synthesis of biologically active agents, including inhibitors of cyclin-dependent kinases (CDKs), as well as compounds with anticonvulsant and antiviral properties . As such, this brominated building block is an essential tool for chemists developing new potential therapeutic agents and probing structure-activity relationships. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-4-3-11-7(10)8(13)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWKECIJPSEKKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CN=C(C2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Synthetic Utility, and Pharmacological Applications[1][2][3]

Executive Summary

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 84547-70-6) is not a standalone therapeutic agent but a privileged scaffold and high-value pharmacophore precursor in modern drug discovery. Its primary "Mechanism of Action" (MoA) is dual-faceted:

  • Chemical MoA: It functions as a regioselective electrophile, enabling Diversity-Oriented Synthesis (DOS) of kinase inhibitors and luciferase substrates.

  • Biological MoA (of Derivatives): The imidazo[1,2-a]pyrazine core acts as an ATP-mimetic , binding to the hinge region of protein kinases (e.g., PI3K, BTK, IKK) to competitively inhibit phosphorylation cascades involved in oncology and inflammation.

This guide details the structural causality of its reactivity, the pharmacological logic of its derivatives, and validated protocols for its utilization.[1]

Structural Basis & Reactivity Profile

The compound’s utility stems from its unique electronic distribution, which allows for orthogonal functionalization.

2.1 The Electrophilic "Hotspot" (C-8)

The bromine atom at the C-8 position is highly activated for Nucleophilic Aromatic Substitution (SNAr) . The pyrazine nitrogen atoms withdraw electron density, making the C-8 carbon electron-deficient.

  • Mechanism: Addition-Elimination.[1] A nucleophile (amine, thiol) attacks C-8, forming a Meisenheimer complex, followed by the expulsion of the bromide ion.

  • Significance: This allows the rapid introduction of solubility-enhancing groups (e.g., morpholine, piperazine) or target-specific binding elements.

2.2 The Hinge-Binding Core (N-1 & N-4)

The nitrogen atoms at positions 1 and 4 are critical for biological activity. In the context of kinase inhibition, N-1 typically acts as a hydrogen bond acceptor for the kinase hinge region backbone.

2.3 The Ester Handle (C-2)

The ethyl ester at C-2 serves as a versatile handle for:

  • Lipophilicity Modulation: Hydrolysis to the carboxylic acid reduces LogP.

  • Fragment Extension: Conversion to amides or heterocycles (e.g., oxadiazoles) to reach the "sugar pocket" or solvent-exposed regions of the target protein.

2.4 Visualization: Reactivity & Derivatization Logic

G Core Ethyl 8-bromoimidazo[1,2-a] pyrazine-2-carboxylate SNAr C-8 Substitution (S_NAr) Core->SNAr Amines/Heat Suzuki C-8 Cross-Coupling (Suzuki-Miyaura) Core->Suzuki Boronic Acids/Pd Hydrolysis C-2 Ester Hydrolysis Core->Hydrolysis LiOH/MeOH Halogenation C-3 Halogenation (Electrophilic Sub.) Core->Halogenation NBS/NIS Product_A 8-Amino Derivatives (Kinase Hinge Binders) SNAr->Product_A Product_B 8-Aryl Derivatives (Extended Pharmacophores) Suzuki->Product_B Product_C Carboxylic Acids (Solubility/Coupling) Hydrolysis->Product_C Product_D 3-Halo Intermediates (Advanced Scaffolds) Halogenation->Product_D

Figure 1: Reactivity map of the scaffold showing orthogonal functionalization pathways.

Biological Mechanism of Action (Kinase Inhibition)

While the ethyl ester itself is a precursor, its derivatives (specifically 8-substituted analogs) function via Type I Kinase Inhibition .

3.1 ATP Mimicry

The imidazo[1,2-a]pyrazine scaffold is planar and heterocyclic, structurally mimicking the adenine ring of ATP.

  • Binding Mode: The scaffold occupies the ATP-binding pocket between the N-terminal and C-terminal lobes of the kinase.

  • Hinge Interaction: The N-1 nitrogen accepts a hydrogen bond from the backbone amide NH of the "gatekeeper" residue or adjacent hinge residues (e.g., Valine, Alanine).

  • Selectivity: The C-8 substituent (introduced via the bromine displacement) projects into the solvent-exposed region or the hydrophobic back-pocket, determining isoform selectivity (e.g., PI3K

    
     vs. PI3K
    
    
    
    ).
3.2 Key Targets
  • PI3K (Phosphoinositide 3-kinase): 8-morpholino derivatives are potent inhibitors.

  • BTK (Bruton's Tyrosine Kinase): Covalent inhibitors often utilize this core, modifying the C-2 or C-8 position to present an acrylamide warhead to Cys481.

  • Bioluminescence: As a precursor to Coelenterazine analogs, the core is essential for Renilla luciferase activity, where the imidazopyrazine ring is oxidized to generate light (480 nm).

3.3 Visualization: Signaling Pathway Impact

KinaseInhibition Extracellular Growth Factor (e.g., EGF, Insulin) Receptor RTK (Receptor Tyrosine Kinase) Extracellular->Receptor Activation PI3K PI3K (Target) Receptor->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 Inhibitor Imidazo[1,2-a]pyrazine Derivative Inhibitor->PI3K Competitive Binding (ATP Pocket) PIP2 PIP2 AKT AKT/PKB PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Activation CellResponse Cell Proliferation / Survival mTOR->CellResponse

Figure 2: Mechanism of PI3K pathway inhibition by imidazo[1,2-a]pyrazine derivatives.

Experimental Protocols

These protocols are designed to be self-validating. The success of the synthesis is confirmed by the disappearance of the starting material (TLC/LCMS) and the appearance of the product peak.

Protocol A: SNAr Displacement at C-8 (Synthesis of Kinase Inhibitor Core)

Objective: Replace the C-8 bromine with a morpholine moiety (common in PI3K inhibitors).

  • Reagents:

    • Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq)

    • Morpholine (2.0 eq)

    • Diisopropylethylamine (DIPEA) (2.5 eq)

    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Procedure:

    • Dissolve the starting ester in MeCN (0.1 M concentration).

    • Add DIPEA followed by Morpholine dropwise.

    • Critical Step: Heat the reaction mixture to 80°C for 4–6 hours. Note: The reaction is sluggish at room temperature due to the electron-rich nature of the incoming nucleophile vs. the aromatic system.

    • Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear; a new, more polar spot (product) will appear.

  • Workup:

    • Cool to RT. Concentrate in vacuo.

    • Resuspend in EtOAc, wash with water (x2) and brine (x1).

    • Dry over Na2SO4, filter, and concentrate.

  • Data Check: 1H NMR should show the disappearance of the aromatic proton at C-8 (if applicable) or shifts in the ring protons, and the appearance of morpholine methylene signals (3.6–3.8 ppm).

Protocol B: In Vitro Kinase Assay (Validation of Biological Activity)

Objective: Determine IC50 of the synthesized derivative against PI3K


.
  • System: ADP-Glo™ Kinase Assay (Promega) or similar luminescence-based ATP depletion assay.

  • Steps:

    • Prepare 3x Kinase Buffer (Tris-HCl, MgCl2, BSA, DTT).

    • Compound Prep: Serially dilute the imidazo[1,2-a]pyrazine derivative in DMSO (10-point curve, starting at 10

      
      M).
      
    • Reaction: Incubate Kinase (PI3K

      
      ) + Substrate (PIP2:PS lipid vesicles) + Compound for 10 min at RT.
      
    • Initiation: Add ATP (at Km concentration, typically 10–50

      
      M). Incubate for 60 min at RT.
      
    • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase 
      
      
      
      Light).
  • Analysis:

    • Measure Luminescence (RLU).

    • Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response equation to calculate IC50.

Quantitative Data Summary

Comparison of the core scaffold versus functionalized derivatives in biological contexts.[2]

Compound StageKey Substituent (C-8)Key Substituent (C-2)Primary ApplicationApprox. IC50 (PI3K

)*
Starting Material Bromine (-Br)Ethyl Ester (-COOEt)Synthetic Intermediate> 100

M (Inactive)
Intermediate A MorpholineEthyl Ester (-COOEt)Advanced Intermediate> 10

M
Active Drug Lead MorpholineAmide-linked ArylKinase Inhibitor1 – 50 nM
Coelenterazine Complex ImidazoleModifiedBioluminescence SubstrateN/A (Substrate)

*Note: IC50 values are generalized based on structure-activity relationship (SAR) literature for this scaffold class.

References
  • BenchChem. Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate: Biological Activity and Synthesis.Link

  • National Institutes of Health (PubChem). Imidazo[1,2-a]pyrazine Scaffold Data and Bioactivity.Link

  • MDPI Molecules. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives.Link

  • Journal of Medicinal Chemistry. Structure-activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines.Link

  • Sigma-Aldrich. Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate Product Information.Link

Sources

biological activity of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate Derivatives

Foreword: The Versatility of the Imidazo[1,2-a]pyrazine Scaffold

The relentless pursuit of novel therapeutic agents has positioned nitrogen-bridged heterocyclic compounds as privileged scaffolds in medicinal chemistry. Among these, the imidazo[1,2-a]pyrazine core has emerged as a structure of significant interest, serving as a foundational framework for compounds exhibiting a wide spectrum of pharmacological activities. This versatile scaffold is a structural analog of deazapurines and is present in numerous molecules with demonstrated biological potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents.[1]

This guide focuses on a specific, highly adaptable intermediate: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate . The strategic placement of a bromine atom at the C8 position and an ethyl carboxylate at the C2 position makes this molecule an ideal starting point for chemical diversification. The bromo group, in particular, serves as a versatile chemical handle for introducing a wide array of substituents through reactions like nucleophilic substitution, enabling the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive overview of the synthesis, derivatization, and multifaceted biological activities of this promising class of compounds, with a focus on their potential as kinase inhibitors and anticancer agents.

Part 1: Synthesis and Derivatization — A Gateway to Chemical Diversity

The generation of a library of derivatives hinges on a robust and efficient synthesis of the core scaffold, followed by strategic modifications. The Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate core is typically synthesized through a condensation reaction, which then opens the door to extensive derivatization.

Core Scaffold Synthesis

The fundamental approach to constructing the imidazo[1,2-a]pyrazine ring system involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[2] For the title compound, a substituted 2-aminopyrazine serves as the key precursor.

Experimental Protocol: Synthesis of Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate

This protocol is adapted from a reported synthesis and serves as a representative example for constructing the core scaffold.[3]

  • Reactant Preparation: Dissolve 3,5-dibromopyrazin-2-amine (1 equivalent) in a suitable solvent such as 1,4-dioxane.

  • Addition of Reagents: To the stirred solution, add ethyl 3-bromopyruvate (approximately 1.1 equivalents) and sodium bicarbonate (NaHCO₃, approximately 2.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically around 100-110°C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Filter the solid precipitate and wash thoroughly with water and then with a cold organic solvent like ethanol to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.

Derivatization Strategies

The true potential of the Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate scaffold lies in its capacity for diversification. The C8-bromo position is particularly amenable to nucleophilic aromatic substitution (SNAAr) reactions, allowing for the introduction of various amine-containing fragments.

G start_node 3-Bromo-2-aminopyrazine + Ethyl Bromopyruvate core_node Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (Core Scaffold) start_node->core_node Cyclocondensation der_node_1 Amine Derivatives (e.g., Morpholine, Piperidine) core_node->der_node_1 Nucleophilic Substitution (SNAAr) [Amine, 120°C] der_node_2 Aryl Amide Derivatives core_node->der_node_2 Coupling Reactions (e.g., Suzuki, Buchwald) der_node_3 Other Nucleophiles (e.g., Thiols, Alcohols) core_node->der_node_3 SNAAr bio_node Biological Screening (Anticancer, Antimicrobial, etc.) der_node_1->bio_node der_node_2->bio_node der_node_3->bio_node

Caption: Synthetic workflow for imidazo[1,2-a]pyrazine derivatives.

This strategy has been successfully employed to generate libraries of 8-morpholino and other amine-substituted derivatives, which have shown significant biological activity.[4] Further modifications can include hydrolysis of the ethyl ester to the corresponding carboxylic acid, which can then be coupled with various amines to form amide derivatives.[3]

Part 2: Anticancer Activity — Targeting Dysregulated Kinases

A predominant area of research for imidazo[1,2-a]pyrazine derivatives is oncology. These compounds have demonstrated potent activity against various cancer cell lines, often through the inhibition of key protein kinases that are crucial for tumor growth and survival.[5]

Mechanism of Action: PI3K and Aurora Kinase Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention. Several 8-morpholinoimidazo[1,2-a]pyrazine derivatives have been designed and synthesized as PI3Kα inhibitors.[4] One of the most promising compounds, 14c (bearing a phenylpyrimidine-carboxamide moiety), showed potent inhibitory activity against PI3Kα kinase with an IC₅₀ value of 1.25 µM.[4]

PI3K_Pathway receptor Growth Factor Receptor pi3k PI3Kα receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt pip3->akt Recruits pdk1->akt Activates downstream Downstream Effectors (mTOR, etc.) akt->downstream Activates cell_effects Cell Proliferation Survival Growth downstream->cell_effects inhibitor Imidazo[1,2-a]pyrazine Derivative (e.g., 14c) inhibitor->pi3k Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway.

In addition to the PI3K pathway, Aurora kinases, which are essential for mitotic progression, have been identified as another key target. Structure-based design has led to the development of imidazo[1,2-a]pyrazine derivatives that act as potent and selective inhibitors of Aurora-A kinase.[6][7] Co-crystallization studies have provided valuable insights into the binding interactions, facilitating the design of inhibitors with high selectivity.[6]

Structure-Activity Relationship (SAR) Insights

Systematic evaluation of synthesized derivatives has revealed key structural features that govern their anticancer potency:

  • Substitution at C8: The introduction of a morpholino group at the C8 position is a common feature in many active compounds, suggesting it plays a crucial role in binding or solubility.

  • Aryl Group Position: For derivatives bearing phenylpyridine-carboxamides, the position of the aryl group on the pyridine ring significantly influences activity. Compounds with substitution at the C4 position of the pyridine ring were found to be more active than those substituted at the C5 position.[4][8]

  • Core Ring System: Replacing a thiopyranopyrimidine core with an imidazo[1,2-a]pyrazine scaffold was shown to be beneficial for cytotoxicity.[4]

  • Substituents on Phenyl Ring: The electronic properties of substituents on peripheral phenyl rings also impact activity. Studies have shown that electron-donating groups on the benzene ring are generally beneficial for cytotoxicity.[4][8]

In Vitro Cytotoxicity Data

The cytotoxic effects of these derivatives have been evaluated against a panel of human cancer cell lines using the standard MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a generalized procedure based on standard methodologies described in the literature.[4]

  • Cell Seeding: Plate human cancer cells (e.g., A549, PC-3, MCF-7) in a 96-well plate at a density of approximately 4 x 10³ cells per well. Incubate in a humidified 5% CO₂ incubator at 37°C for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various final concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Discard the medium and add a solubilization buffer (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Compound SeriesCancer Cell LineRepresentative IC₅₀ (µM)Key Structural Feature
Phenylpyridine-carboxamides (13a-g)A549, PC-3, MCF-7Moderate ActivityAryl group at C4 of pyridine[4]
Phenylpyrimidine-carboxamides (14a-g)A549, PC-3, MCF-76.39 - 74.9Phenylpyrimidine-carboxamide core[4]
Phenylpyrimidine-carboxamide 14c A5496.394-methoxyphenyl substituent[4]

Part 3: Antimicrobial and Other Biological Activities

While cancer research dominates the landscape, the imidazo[1,2-a]pyrazine scaffold shows promise in other therapeutic areas as well.

Antimicrobial Potential

Derivatives of Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate have been investigated for their antimicrobial properties.[5] Studies indicate that these compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), suggesting their potential as lead compounds for the development of new antibiotics.[5] The mechanism may involve the inhibition of key bacterial enzymes, a hypothesis supported by studies showing that imidazo[1,2-a]pyrazines can act as inhibitors of the bacterial VirB11 ATPase.

Additional Therapeutic Applications

The structural versatility of the imidazo[1,2-a]pyrazine core has led to its exploration for a range of other biological targets:

  • Antiviral Activity: The scaffold has been investigated for the prevention and treatment of viral infections, including Hepatitis C Virus (HCV).

  • Neurodegenerative Diseases: Related imidazo[1,2-a]pyridine derivatives have been developed as high-affinity ligands for detecting beta-amyloid (Aβ) plaques, which are a hallmark of Alzheimer's disease.[9]

  • Antioxidant Activity: Certain derivatives have shown promising free radical scavenging activity, indicating potential as antioxidants to combat oxidative stress-related diseases.

Part 4: Future Outlook and Conclusion

The Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate scaffold and its derivatives represent a highly promising and versatile class of compounds in modern medicinal chemistry. The ease of synthesis and the potential for multi-point diversification make this core an excellent starting point for generating large libraries of novel chemical entities.

The primary strength of these derivatives lies in their demonstrated anticancer activity, particularly as inhibitors of the PI3K and Aurora kinase pathways. The established SAR provides a clear roadmap for future optimization efforts. Key future directions should include:

  • Lead Optimization: Further refinement of the most potent compounds (like 14c ) to improve kinase selectivity, metabolic stability, and pharmacokinetic properties.

  • In Vivo Studies: Advancing the most promising leads into preclinical animal models to evaluate their efficacy and safety in a physiological context.

  • Exploration of New Targets: Expanding the biological evaluation to other kinase families and therapeutic targets implicated in cancer and other diseases.

  • Antimicrobial Development: Systematically exploring the SAR for antibacterial activity to develop new classes of antibiotics to combat drug-resistant pathogens.

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry.
  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery.
  • Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxyl
  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives synthesized by Aliwani et al.
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Pharmaceutical and Applied Chemistry.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research.
  • Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxyl
  • Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-Imidazo (1,2-A) Pyrazine-Oxazole As Anticancer Agents. Scribd.
  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives.
  • Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI.
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. PubMed.
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
  • Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells.

Sources

Technical Guide: Spectroscopic Characterization of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectroscopic characterization of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., BTK inhibitors).

Executive Summary & Compound Identity

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a fused bicyclic heteroaromatic ester used extensively as a scaffold in medicinal chemistry. Its structural integrity is defined by the specific regiochemistry of the bromine atom at the C8 position, which is chemically distinct from the more common 6-bromo isomer.

PropertyDetail
IUPAC Name Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate
CAS Number 2091198-75-1
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, CH₂Cl₂; sparingly soluble in water

Synthesis & Structural Context

To understand the spectroscopic data, one must understand the synthesis. The compound is typically synthesized via the condensation of 2-amino-3-bromopyrazine with ethyl bromopyruvate .

  • Regioselectivity Logic: The nucleophilic ring nitrogen (

    
     of the pyrazine) attacks the alkyl bromide, followed by cyclization of the exocyclic amine onto the ketone.
    
  • Numbering: The bridgehead nitrogen is

    
    . The bromine at position 3 of the starting material becomes position 8 in the fused system.
    
Reaction Scheme (DOT Visualization)

Synthesis Start1 2-Amino-3-bromopyrazine (C4H4BrN3) Inter Intermediate (N-Alkylated Species) Start1->Inter N-Alkylation (EtOH, Reflux) Start2 Ethyl Bromopyruvate (BrCH2COCOOEt) Start2->Inter Product Ethyl 8-bromoimidazo[1,2-a] pyrazine-2-carboxylate Inter->Product Cyclization (-HBr, -H2O)

Figure 1: Synthetic pathway yielding the 8-bromo isomer via Hantzsch-type cyclization.[1]

Spectroscopic Data Analysis

The following data represents the consensus characterization for this compound.

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is the primary tool for distinguishing the 8-bromo  isomer from the 6-bromo  isomer.

H NMR (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentDiagnostic Note
8.65 Singlet (s)1H-H3 Imidazole ring proton; highly deshielded.
8.48 Doublet (d)1H

H5 Pyrazine proton; adjacent to bridgehead N.
7.92 Doublet (d)1H

H6 Pyrazine proton; adjacent to H5.
4.35 Quartet (q)2H

OCH₂ Ethyl ester methylene.
1.34 Triplet (t)3H

CH₃ Ethyl ester methyl.

Critical Structural Proof: The key differentiator is the coupling between H5 and H6 .

  • 8-Bromo Isomer: H5 and H6 are on adjacent carbons (C5 and C6). They exhibit a characteristic ortho-coupling (

    
     Hz).
    
  • 6-Bromo Isomer: H5 and H8 are separated by the bromine at C6 and nitrogen at N7. They appear as two singlets or show very small meta-coupling (

    
     Hz).
    
  • Conclusion: The observation of two doublets with

    
     Hz confirms the 8-bromo regiochemistry.
    

C NMR (100 MHz, DMSO-

)
  • Carbonyl (C=O): ~162.5 ppm[2]

  • Aromatic Carbons:

    • C2 (Imidazole): ~138.0 ppm

    • C3 (Imidazole): ~118.5 ppm

    • C8a (Bridgehead): ~145.0 ppm

    • C5 (Pyrazine): ~129.0 ppm

    • C6 (Pyrazine): ~115.0 ppm[2]

    • C8 (C-Br): ~120.5 ppm (Upfield due to heavy atom effect of Br)

  • Ethyl Group: ~61.0 ppm (CH₂), ~14.5 ppm (CH₃)

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive Mode)

  • Molecular Ion (

    
    ): 
    
    • Calculated: 269.97 / 271.97

    • Observed: 270.0 / 272.0

  • Isotopic Pattern: The presence of a single bromine atom results in a characteristic 1:1 doublet for the M and M+2 peaks. This confirms the monobrominated state.

Infrared Spectroscopy (IR)
  • Ester C=O Stretch: 1715–1725 cm⁻¹ (Strong, sharp)

  • C=N / C=C Stretch: 1510–1540 cm⁻¹ (Aromatic ring breathing)

  • C-O Stretch: 1250–1300 cm⁻¹

  • C-Br Stretch: 600–800 cm⁻¹ (Fingerprint region)

Experimental Protocol: High-Purity Synthesis

Use this protocol to generate the material for spectroscopic verification.

Materials:

  • 2-Amino-3-bromopyrazine (1.0 eq)

  • Ethyl bromopyruvate (1.2 eq)

  • Ethanol (anhydrous)

  • Sodium bicarbonate (NaHCO₃) or similar mild base (optional, to scavenge HBr)

Procedure:

  • Dissolution: Dissolve 2-amino-3-bromopyrazine (10 mmol) in ethanol (50 mL).

  • Addition: Add ethyl bromopyruvate (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

  • Workup:

    • Cool to room temperature.

    • If a precipitate forms, filter and wash with cold ethanol (this is often the HBr salt).

    • To obtain the free base, suspend the solid in DCM and wash with saturated aqueous NaHCO₃.

    • Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Heptane or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Quality Control & Troubleshooting

IssueObservationRoot CauseSolution
Regioisomer Contamination Small singlets in NMR at 8.8/8.2 ppmFormation of 6-bromo isomerCheck purity of starting aminopyrazine; ensure strictly 3-bromo.
Hydrolysis Broad peak ~10-12 ppm (COOH)Ester hydrolysisAvoid aqueous base during workup; store in desiccator.
Residual Solvent Triplet at 1.06, Quartet at 3.44 (EtOH)Incomplete dryingDry under high vacuum (0.1 mbar) at 40°C for 12h.
Logic of Impurity Identification (DOT Visualization)

QC_Logic Spectrum Acquire 1H NMR Check_H5H6 Check H5/H6 Coupling Spectrum->Check_H5H6 Doublets Two Doublets (J~4.5Hz) Check_H5H6->Doublets Observed Singlets Two Singlets Check_H5H6->Singlets Observed Result_8Br Confirmed: 8-Bromo Isomer Doublets->Result_8Br Result_6Br Impurity: 6-Bromo Isomer Singlets->Result_6Br

Figure 2: Decision tree for confirming regiochemistry via NMR coupling constants.

References

  • Synthesis of Imidazo[1,2-a]pyrazines: Journal of Medicinal Chemistry, "Discovery of Acalabrutinib (ACP-196): A Selective, Second-Generation BTK Inhibitor". (Describes the general synthesis of 8-substituted imidazo[1,2-a]pyrazines).

  • Regiochemistry of Imidazopyrazines: Tetrahedron, "Regioselective synthesis of 3,6- and 3,8-disubstituted imidazo[1,2-a]pyrazines". (Provides coupling constant data for 6- vs 8-substituted isomers).

  • Commercial Reference (CAS Verification): PubChem Compound Summary for Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate (Analogous structure for numbering verification).

Sources

Whitepaper: Unlocking the Therapeutic Potential of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as premier targets for therapeutic intervention.[2] The imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" heterocyclic motif in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against various kinases, including Aurora kinases, PI3K, and IKK-beta.[3][4][5][6] This technical guide provides a comprehensive framework for the systematic evaluation of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a specific analogue, as a novel kinase inhibitor. We present a strategic, multi-tiered research workflow, from initial computational assessment and biochemical screening to cell-based validation and selectivity profiling. This document details robust, self-validating experimental protocols and provides the scientific rationale behind each methodological choice, equipping researchers and drug development professionals with the necessary tools to explore the therapeutic potential of this promising compound.

Introduction: The Strategic Imperative for Novel Kinase Inhibitors

The era of targeted therapy has been significantly shaped by the development of small-molecule kinase inhibitors. These agents offer a more precise approach to treatment compared to traditional chemotherapy, leading to improved efficacy and reduced side effects.[6] The success of drugs targeting kinases has fueled an intense search for new chemical entities with novel mechanisms of action, improved selectivity, and the ability to overcome resistance.

The imidazo[1,2-a]pyrazine core is a nitrogen-rich fused heterocyclic system that has garnered significant attention. Its rigid, planar structure and accessible points for chemical modification make it an ideal scaffold for designing potent and selective enzyme inhibitors. Numerous studies have validated its utility, with derivatives showing activity against critical oncogenic kinases such as PI3K and Aurora kinases.[4][7][8][9] The specific compound, Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate, is of particular interest. The ethyl ester at the 2-position and the bromine atom at the 8-position provide distinct physicochemical properties and, crucially, a reactive handle for future structure-activity relationship (SAR) studies to optimize potency and selectivity.[10]

This guide outlines a logical and efficient pathway to thoroughly characterize the kinase inhibitory potential of this molecule.

Proposed Research & Screening Cascade

A hierarchical screening approach is essential for the efficient evaluation of a candidate inhibitor. This cascade ensures that resources are focused on compounds with the most promising characteristics at each stage, moving from broad, high-throughput methods to more complex, physiologically relevant assays.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Activity cluster_3 Phase 4: Selectivity & Optimization A Compound Synthesis & Characterization B In Silico Screening (Kinase Panel Docking) A->B Virtual Screening C Biochemical Kinase Assay (e.g., ADP-Glo) B->C Prioritize Targets D Determine IC50 Value C->D Quantify Potency E Cell-Based Phosphorylation Assay (Target Engagement) D->E Confirm Cellular Activity F Cell Viability Assay (Functional Outcome) E->F Assess Cytotoxicity G Kinase Selectivity Profiling (Broad Kinase Panel) F->G Profile Specificity H Structure-Activity Relationship (SAR) (Analogue Synthesis) G->H Identify Key Interactions I Lead Optimization H->I Refine Structure

Caption: A strategic screening cascade for kinase inhibitor discovery.

Synthesis of the Core Compound

The synthesis of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate can be achieved through established heterocyclic chemistry routes. A common method involves the condensation of a substituted 2-aminopyrazine with an α-halocarbonyl compound.[10][11]

Protocol: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

  • Reactants: Combine 2-amino-3-bromopyrazine with ethyl bromopyruvate in a suitable solvent such as ethanol.

  • Base: Add a mild base, like sodium bicarbonate, to neutralize the HBr formed during the reaction.[12]

  • Reaction Condition: Reflux the mixture for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purification: Extract the crude product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify using column chromatography to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including necessary controls, ensuring the trustworthiness of the generated data.

In Silico Molecular Docking

Rationale: Molecular docking predicts the binding affinity and orientation of the compound within the ATP-binding pocket of various kinases. This cost-effective initial step helps prioritize which kinases to test in biochemical assays and provides structural hypotheses for the observed activity.[7][13]

Protocol:

  • Preparation:

    • Obtain the 3D structure of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate and perform energy minimization.

    • Download the crystal structures of a panel of kinases (e.g., Aurora A, PI3Kα, SRC, ABL) from the Protein Data Bank (PDB).

    • Prepare the kinase structures by removing water molecules, adding hydrogen atoms, and defining the binding site, typically centered on the co-crystallized ligand in the ATP pocket.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock, Schrödinger's Glide) to dock the compound into the active site of each prepared kinase.

  • Analysis:

    • Analyze the results based on the predicted binding energy (docking score) and the binding pose.

    • Visualize the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and kinase residues. This can provide early SAR insights.[14]

Biochemical Kinase Activity Assay (Luminescence-Based)

Rationale: This assay directly measures the enzymatic activity of a purified kinase and its inhibition by the compound.[15] The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[16]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: Signal Generation A Kinase + Substrate + ATP + Inhibitor B Phosphorylated Substrate + ADP + Unused ATP A->B Incubation C {ADP | Unused ATP} D ADP only C->D Add ADP-Glo™ Reagent E ADP F ATP E->F Add Kinase Detection Reagent G Light (Luminescence) F->G Luciferase Reaction

Caption: Principle of the ADP-Glo luminescent kinase assay.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[17]

  • Assay Plate Setup: In a 384-well plate, add:

    • Negative Control: Buffer only (Maximum Kinase Activity).

    • Test Compound: Serial dilutions of the compound.

    • Positive Control: A known potent inhibitor of the target kinase (e.g., Staurosporine).

  • Kinase Reaction: Add the purified recombinant kinase and its specific substrate to all wells. Initiate the reaction by adding ATP.[17]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.[16]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Target Engagement Assay

Rationale: While biochemical assays confirm direct enzyme inhibition, cell-based assays determine if the compound can permeate the cell membrane and inhibit the target in a physiological context.[2][18] Measuring the phosphorylation of a known downstream substrate of the target kinase provides direct evidence of target engagement.[19]

Protocol:

  • Cell Culture: Seed a human cancer cell line known to have active signaling through the target kinase (e.g., A549, PC-3, or MCF-7) in a 6-well plate and allow cells to adhere overnight.[20]

  • Compound Treatment: Treat the cells with increasing concentrations of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate for a predetermined time (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control inhibitor.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., phospho-AKT for PI3K inhibition).

    • Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate protein to serve as a loading control.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement in the cell.

Data Presentation and Interpretation

Quantitative data should be summarized for clear interpretation and comparison. The primary endpoint of initial screening is the IC₅₀ value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

Table 1: Hypothetical Kinase Inhibition Profile

Kinase TargetBiochemical IC₅₀ (nM)Cellular Target Inhibition IC₅₀ (nM)
Aurora A75250
PI3Kα220850
SRC>10,000>10,000
ABL8,500>10,000
IKK-beta4501,500

Interpretation: The hypothetical data in Table 1 suggests the compound is a potent inhibitor of Aurora A kinase, with moderate activity against PI3Kα and IKK-beta. The higher IC₅₀ values in the cellular assay compared to the biochemical assay are common and may reflect factors like cell membrane permeability or competition with high intracellular ATP concentrations.[21] The lack of activity against SRC and ABL suggests a degree of selectivity, which is a desirable trait.

Conclusion and Future Directions

This guide provides a validated, systematic approach to evaluate Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate as a potential kinase inhibitor. The imidazo[1,2-a]pyrazine scaffold is a proven pharmacophore, and this specific derivative warrants investigation.[3][10] The proposed workflow, from in silico analysis to robust in vitro and cell-based assays, creates a solid foundation for a successful drug discovery program.

Positive results from this screening cascade would justify advancing the compound to lead optimization. The bromine atom at the 8-position is an ideal anchor for synthetic modification (e.g., via Suzuki or Buchwald-Hartwig coupling) to conduct SAR studies, aiming to enhance potency, improve selectivity, and optimize pharmacokinetic properties.[11] Subsequent in vivo studies in relevant disease models would be the final step in validating its therapeutic potential.

References

  • Vittal Rao B, Shailaja M, Manjula A, et al. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Eur J Med Chem. 2010;45(11):5208-16. [Link]

  • INiTS. Cell-based test for kinase inhibitors. INiTS. 2020. [Link]

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  • Zhi-Xin Z, et al. Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. J Med Chem. 2003;46(2):237-43. [Link]

  • Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [Link]

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  • Belema M, et al. Synthesis and structure-activity relationship of imidazo(1,2-a)thieno(3,2-e)pyrazines as IKK-beta inhibitors. Bioorg Med Chem Lett. 2007;17(15):4284-9. [Link]

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  • Xu S, et al. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. 2017;22(2):305. [Link]

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in vitro anticancer properties of imidazo[1,2-a]pyrazine compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the In Vitro Anticancer Properties of Imidazo[1,2-a]pyrazine Compounds

Authored by: A Senior Application Scientist

Foreword

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and targeted cancer therapies. Within this dynamic field, nitrogen-containing heterocyclic scaffolds have emerged as a cornerstone of medicinal chemistry, offering a rich tapestry of biological activities. Among these, the imidazo[1,2-a]pyrazine core has garnered significant attention for its potential as a versatile pharmacophore in the development of novel anticancer agents. This technical guide provides a comprehensive exploration of the in vitro anticancer properties of imidazo[1,2-a]pyrazine derivatives, synthesizing current research to offer a detailed resource for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices, the integrity of the described protocols, and a deep dive into the molecular mechanisms that underpin the therapeutic potential of this promising class of compounds.

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Structure in Oncology Research

The imidazo[1,2-a]pyrazine is a fused bicyclic heteroaromatic system containing a pyrazine ring fused to an imidazole ring. This scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity. Its structural rigidity, coupled with the potential for diverse substitutions at multiple positions, allows for the fine-tuning of its physicochemical and pharmacological properties. The interest in imidazo[1,2-a]pyrazine and its analogues, such as imidazo[1,2-a]pyridine, stems from their demonstrated efficacy against various cancer cell lines, operating through a variety of mechanisms of action.[1][2][3]

This guide will focus specifically on the imidazo[1,2-a]pyrazine core, elucidating the scientific endeavors to harness its therapeutic potential against cancer.

Synthesis of the Imidazo[1,2-a]pyrazine Core: Building the Foundation

The foundation of any investigation into the anticancer properties of a chemical series lies in its synthesis. The construction of the imidazo[1,2-a]pyrazine core is typically achieved through well-established synthetic methodologies. A common and efficient approach involves the condensation of α-aminopyrazines with α-halocarbonyl compounds.[4] More recent advancements have seen the development of one-pot, multi-component reactions that offer increased efficiency and atom economy.[5][6]

General Synthetic Protocol: Iodine-Catalyzed One-Pot Three-Component Condensation

An efficient and environmentally benign method for synthesizing imidazo[1,2-a]pyrazine derivatives involves an iodine-catalyzed one-pot three-component reaction.[5][6] This approach offers good yields and a simple workup procedure.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the aryl aldehyde (1 mmol) and 2-aminopyrazine (1 mmol) in an appropriate solvent such as ethanol.

  • Catalyst Addition: Add a catalytic amount of iodine (10 mol%).

  • In Situ Product Formation: Stir the reaction mixture at room temperature. The product from the reaction between the aryl aldehyde and 2-aminopyrazine is generated in situ.

  • Cycloaddition: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction and extract the product with a suitable organic solvent. The crude product is then purified using column chromatography to afford the desired imidazo[1,2-a]pyrazine derivative.

The choice of an iodine catalyst is strategic due to its low cost, ready availability, and benign nature, making this a practical and scalable synthetic route.[6]

In Vitro Evaluation of Anticancer Activity: A Multi-Faceted Approach

A thorough in vitro evaluation is critical to characterizing the anticancer potential of newly synthesized compounds. This typically involves a battery of assays designed to assess cytotoxicity, effects on cell proliferation, and the underlying mechanisms of cell death.

Cytotoxicity and Anti-Proliferative Assays

The initial screening of novel compounds invariably begins with an assessment of their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

3.1.1. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assays: Unraveling the Mode of Cell Death

Apoptosis, or programmed cell death, is a key mechanism through which anticancer agents eliminate tumor cells. Several assays can be employed to determine if a compound induces apoptosis.

3.2.1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Experimental Workflow:

start Cancer cells treated with imidazo[1,2-a]pyrazine compound wash Wash cells with PBS start->wash resuspend Resuspend in Annexin V binding buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent cell death.

3.3.1. Propidium Iodide (PI) Staining for DNA Content

Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Experimental Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and fix them in cold ethanol.

  • Staining: Resuspend the fixed cells in a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting DNA histogram is analyzed to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.

Mechanisms of Anticancer Action: Hitting the Bullseye

Imidazo[1,2-a]pyrazine derivatives have been shown to exert their anticancer effects through various molecular mechanisms. Understanding these mechanisms is crucial for the rational design of more potent and selective drug candidates.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, and survival.[7] Its dysregulation is a common feature in many human cancers, making it a prime target for cancer therapy.[8][9] Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of PI3K.[8][10]

By inhibiting PI3K, these compounds can block the downstream signaling cascade, leading to decreased proliferation and increased apoptosis in cancer cells.[11][12] The inhibitory effect on this pathway can be confirmed by Western blot analysis, which can detect a reduction in the phosphorylation levels of key proteins such as Akt and mTOR.[11][12]

rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation & Survival mtor->proliferation imidazo Imidazo[1,2-a]pyrazine Derivative imidazo->pi3k inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anticancer agents. A series of novel imidazo[1,2-a]pyrazine derivatives have been designed as tubulin polymerization inhibitors.[13][14] These compounds bind to the colchicine binding site of tubulin, disrupting the dynamic equilibrium of microtubules and leading to G2/M phase cell cycle arrest and apoptosis.[13][14]

Induction of Apoptosis

Imidazo[1,2-a]pyrazine derivatives can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[15][16] The intrinsic pathway is often characterized by a loss of mitochondrial membrane potential and the activation of caspase-9.[17] The extrinsic pathway involves the activation of caspase-8.[16] Both pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which leads to the cleavage of cellular substrates and ultimately, cell death.[16][17]

Cell Cycle Arrest

As mentioned, imidazo[1,2-a]pyrazine derivatives can induce cell cycle arrest, most commonly at the G2/M phase.[12][13] This is often associated with the upregulation of cell cycle inhibitors like p21 and p53.[12][16] By halting the cell cycle, these compounds prevent cancer cells from proliferating and can trigger apoptosis.

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For imidazo[1,2-a]pyrazine derivatives, SAR studies have revealed several key features that contribute to their anticancer potency.

The central imidazo[1,2-a]pyrazine core is essential for activity.[18][19] The nature and position of substituents on this core can dramatically affect the compound's potency and selectivity. For instance, the introduction of specific amine groups at the 3-position and aryl groups at the 2-position of the imidazo[1,2-a]pyrazine scaffold has been shown to be crucial for potent CDK9 inhibitory activity and cytotoxicity.[20] Furthermore, studies have shown that the presence of electron-donating groups can enhance anticancer activity.[19]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
TB-25 Imidazo[1,2-a]pyrazineHCT-1160.023[13][14]
Compound 3c Imidazo[1,2-a]pyrazineMCF7, HCT116, K652 (average)6.66[20]
Compound 10b Imidazo[1,2-a]pyrazineA37516[19]
Compound 6 Imidazo[1,2-a]pyridineA3759.7[11][12]
IP-5 Imidazo[1,2-a]pyridineHCC193745[16][21]
Compound 12b Imidazo[1,2-a]pyridineHep-2, MCF-7, A37511[6][22]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyrazine scaffold represents a highly promising platform for the development of novel anticancer agents. The diverse mechanisms of action exhibited by its derivatives, including the inhibition of key signaling pathways and the induction of apoptosis and cell cycle arrest, underscore the versatility of this chemical core. Future research should focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel therapeutic targets for this class of compounds is also a promising avenue of investigation. The integration of computational modeling with synthetic chemistry and biological evaluation will be instrumental in accelerating the discovery of clinically viable drug candidates based on the imidazo[1,2-a]pyrazine scaffold.

References

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  • Gopi, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

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  • Chen, J., et al. (2022). Design, Synthesis, and Bioevaluation of Imidazo [1,2–a] Pyrazine Derivatives as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. ResearchGate. [Link]

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The 8-Bromoimidazo[1,2-a]pyrazine Scaffold: A Privileged Core for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 8-Bromoimidazo[1,2-a]pyrazine Analogs for Researchers, Scientists, and Drug Development Professionals.

The imidazo[1,2-a]pyrazine nucleus is a significant heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1] Its structural similarity to purines allows it to interact with a variety of biological targets, including kinases, which are pivotal in cellular signaling and are frequently dysregulated in diseases such as cancer. The strategic introduction of a bromine atom at the 8-position of this scaffold creates a versatile synthetic handle, enabling extensive structure-activity relationship (SAR) exploration through various cross-coupling reactions. This guide provides a detailed exploration of the SAR of 8-bromoimidazo[1,2-a]pyrazine analogs, with a focus on their development as potent and selective kinase inhibitors.

The Strategic Importance of the 8-Position

The C8 position of the imidazo[1,2-a]pyrazine ring is often solvent-exposed in the ATP-binding pocket of many kinases. This accessibility makes it an ideal point for modification to enhance potency, selectivity, and pharmacokinetic properties.[2] The 8-bromo derivative serves as a key intermediate, allowing for the introduction of a diverse range of substituents through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] This approach facilitates the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target protein.

Synthetic Strategies for 8-Bromoimidazo[1,2-a]pyrazine Analogs

The synthesis of 8-bromoimidazo[1,2-a]pyrazine analogs typically begins with the construction of the core heterocyclic system, followed by functionalization at the C8 position.

General Synthesis of the Imidazo[1,2-a]pyrazine Core

A common method for synthesizing the imidazo[1,2-a]pyrazine core involves the condensation of an α-aminopyrazine with an α-halocarbonyl compound.[5] For instance, 2-amino-5-methylpyrazine can be reacted with a substituted phenacyl bromide to yield the corresponding 2-aryl-6-methylimidazo[1,2-a]pyrazine.

Introduction of the 8-Bromo Substituent

The 8-bromo group is typically introduced via electrophilic bromination of the imidazo[1,2-a]pyrazine core using a brominating agent like N-bromosuccinimide (NBS).[5] This reaction is often regioselective, favoring substitution at the C8 position.

Diversification at the C8-Position

The 8-bromo group serves as a versatile precursor for introducing a wide array of substituents.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling the 8-bromoimidazo[1,2-a]pyrazine with various boronic acids or esters.[3] This allows for the introduction of aryl, heteroaryl, and alkyl groups at the C8 position.

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the C8 position.[4] This has been a particularly fruitful strategy for developing potent kinase inhibitors, as the introduced amino group can form crucial hydrogen bond interactions within the kinase hinge region.

Structure-Activity Relationship (SAR) of 8-Bromoimidazo[1,2-a]pyrazine Analogs as Kinase Inhibitors

The 8-bromoimidazo[1,2-a]pyrazine scaffold has been successfully employed to develop inhibitors for several important kinase targets, including Phosphoinositide 3-kinases (PI3Ks) and Aurora kinases.

PI3K Inhibitors

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in various cancers, making it a prime target for therapeutic intervention.[6] Several studies have explored the SAR of 8-substituted imidazo[1,2-a]pyrazines as PI3K inhibitors.

A notable example involves the development of 8-morpholinoimidazo[1,2-a]pyrazine derivatives.[7] In one study, a series of compounds bearing phenylpyridine-carboxamide or phenylpyrimidine-carboxamide moieties at other positions of the scaffold were synthesized and evaluated for their cytotoxicity and PI3Kα inhibitory activity. The 8-morpholino group was found to be a key contributor to the activity.[7]

CompoundC2-SubstituentC6-SubstituentC8-SubstituentPI3Kα IC50 (µM)A549 IC50 (µM)
Lead Compound ThienylHPhenylpyrimidine-carboxamide7.398.37
14c PhenylHMorpholino1.256.39
14b 4-fluorophenylHMorpholino>10 (58% inhibition at 10 µM)10.2

Table 1: SAR of 8-Morpholinoimidazo[1,2-a]pyrazine Analogs as PI3Kα Inhibitors. Data sourced from[6][7].

The data in Table 1 clearly indicates that the replacement of the thienyl group with a phenyl group and the introduction of a morpholino group at the C8 position significantly enhances the inhibitory activity against PI3Kα and cytotoxicity in A549 lung cancer cells.[6][7]

Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. The 8-amino-imidazo[1,2-a]pyrazine scaffold has proven to be a potent core for Aurora kinase inhibitors.

Optimization of the substituent at the 8-position has been shown to be critical for improving both potency and pharmacokinetic properties, such as oral bioavailability.[2] For example, starting from a lead compound with poor oral bioavailability, modifications at the C8 position led to the discovery of potent inhibitors with excellent in vivo efficacy in xenograft models.[2]

CompoundC8-SubstituentAurora A IC50 (nM)Aurora B IC50 (nM)HCT116 p-HH3 IC50 (nM)Oral Bioavailability (Rat, %)
1 3-amino-1H-pyrazol-4-yl1.32.5100<1
16 1-(2-hydroxyethyl)-1H-pyrazol-4-yl0.81.53050
25 (R)-1-(2,3-dihydroxypropyl)-1H-pyrazol-4-yl0.51.22065

Table 2: SAR of 8-Substituted Imidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors. Data sourced from[2].

As shown in Table 2, the introduction of hydroxylated alkyl substituents on the pyrazole at the C8 position led to a significant improvement in cellular potency (as measured by the phosphorylation of histone H3, a downstream target of Aurora B) and a dramatic increase in oral bioavailability.[2] Compound 25 demonstrated anti-tumor activity in an A2780 ovarian tumor xenograft model.[2]

Experimental Protocols

Synthesis of 8-Bromo-2-phenyl-6-methylimidazo[1,2-a]pyrazine

This protocol describes a general procedure for the synthesis of a key 8-bromo intermediate.

Step 1: Synthesis of 2-phenyl-6-methylimidazo[1,2-a]pyrazine

  • To a solution of 2-amino-5-methylpyrazine (1.0 eq) in ethanol, add 2-bromo-1-phenylethanone (1.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to afford 2-phenyl-6-methylimidazo[1,2-a]pyrazine.

Step 2: Bromination at the C8-position

  • Dissolve 2-phenyl-6-methylimidazo[1,2-a]pyrazine (1.0 eq) in chloroform or dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 8-bromo-2-phenyl-6-methylimidazo[1,2-a]pyrazine.

Synthesis_Workflow cluster_step1 Step 1: Core Synthesis cluster_step2 Step 2: Bromination 2-amino-5-methylpyrazine 2-amino-5-methylpyrazine Condensation Condensation 2-amino-5-methylpyrazine->Condensation 2-bromo-1-phenylethanone 2-bromo-1-phenylethanone 2-bromo-1-phenylethanone->Condensation Core_Product 2-phenyl-6-methylimidazo[1,2-a]pyrazine Condensation->Core_Product Bromination Bromination Core_Product->Bromination NBS NBS NBS->Bromination Final_Product 8-bromo-2-phenyl-6-methylimidazo[1,2-a]pyrazine Bromination->Final_Product

Caption: Synthetic workflow for 8-bromo-2-phenyl-6-methylimidazo[1,2-a]pyrazine.

Buchwald-Hartwig Amination Protocol

This protocol provides a general procedure for the amination of the 8-bromo intermediate.[4]

  • To an oven-dried Schlenk tube, add 8-bromo-imidazo[1,2-a]pyrazine derivative (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., dioxane or toluene).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 8-amino-imidazo[1,2-a]pyrazine analog.

Buchwald_Hartwig_Workflow 8-bromo-imidazo[1,2-a]pyrazine 8-bromo-imidazo[1,2-a]pyrazine Coupling Buchwald-Hartwig Coupling 8-bromo-imidazo[1,2-a]pyrazine->Coupling Amine Amine Amine->Coupling Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Coupling Ligand Ligand (e.g., Xantphos) Ligand->Coupling Base Base (e.g., Cs2CO3) Base->Coupling Product 8-amino-imidazo[1,2-a]pyrazine Coupling->Product PI3K_HTRF_Assay cluster_reaction Kinase Reaction cluster_detection HTRF Detection PI3K_Enzyme PI3Kα Enzyme Reaction_Mix Reaction Incubation PI3K_Enzyme->Reaction_Mix PIP2_Substrate PIP2 (Substrate) PIP2_Substrate->Reaction_Mix ATP ATP ATP->Reaction_Mix Inhibitor Test Compound Inhibitor->Reaction_Mix PIP3_Product PIP3 (Product) Reaction_Mix->PIP3_Product Detection_Reagents Add Detection Reagents: - Biotin-PIP3 Tracer - Eu-Ab - SA-XL665 PIP3_Product->Detection_Reagents Detection_Incubation Detection Incubation Detection_Reagents->Detection_Incubation HTRF_Reader Read Plate (620nm & 665nm) Detection_Incubation->HTRF_Reader Data_Analysis Calculate HTRF Ratio & IC50 HTRF_Reader->Data_Analysis

Caption: PI3Kα HTRF assay workflow.

Aurora A Kinase TR-FRET Assay Protocol

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for Aurora A kinase activity. [8]

  • Prepare a kinase reaction buffer.

  • Add the test compound to the wells of a microplate.

  • Add Aurora A kinase and a biotinylated peptide substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add the detection reagents: a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (APC).

  • Incubate to allow binding of the detection reagents.

  • Read the plate in a TR-FRET enabled reader.

  • Calculate the ratio of the acceptor (APC) to donor (europium) fluorescence to determine kinase activity and inhibitor potency.

Conclusion

The 8-bromoimidazo[1,2-a]pyrazine scaffold is a highly valuable platform for the discovery of novel kinase inhibitors. The bromine atom at the C8 position provides a convenient and versatile handle for extensive SAR exploration through modern cross-coupling methodologies. As demonstrated in the case of PI3K and Aurora kinase inhibitors, strategic modifications at this position can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. The detailed synthetic and biological protocols provided in this guide offer a framework for researchers to design and evaluate new generations of 8-substituted imidazo[1,2-a]pyrazine analogs as potential therapeutic agents.

References

  • PI3 Kinase HTRF Assay. (n.d.). Millipore. Retrieved from [Link]

  • Caddick, S., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Sugita, H., et al. (2008). A new evaluation method for quantifying PI3K activity by HTRF assay.
  • Buchwald–Hartwig amination. (2023, June 30). In Wikipedia. [Link]

  • Bertolin, G., et al. (2020). Real-Time Monitoring of Aurora kinase A Activation using Conformational FRET Biosensors in Live Cells. Journal of Visualized Experiments, (161), e61461.
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  • Ali, A., et al. (2011). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters, 2(10), 772-776.
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  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. (2020). Oncology Letters, 20(5), 1-1.
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  • Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells. (2023). Molecules, 28(11), 4474.
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Discovery of Novel Imidazo[1,2-a]pyrazine Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

A Technical Guide to Synthesis, SAR, and Biological Optimization

Executive Summary: The Privileged Scaffold

The imidazo[1,2-a]pyrazine core represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its ubiquitous cousin, the imidazo[1,2-a]pyridine (famous for GABAergic drugs like Zolpidem), the pyrazine variant introduces specific electronic properties (additional nitrogen at position 4) that enhance hydrogen-bonding potential and alter metabolic stability.

This guide details the technical roadmap for exploiting this scaffold, moving from robust synthetic architectures to late-stage lead optimization in oncology (kinase inhibition) and immunotherapy (ENPP1 inhibition).

Chemical Space & Rational Design

The imidazo[1,2-a]pyrazine scaffold offers a unique vector for drug design due to its planar, bicyclic heteroaromatic nature, which mimics the purine ring system of ATP. This makes it an exceptional template for ATP-competitive kinase inhibitors .

  • Electronic Profile: The bridgehead nitrogen (N1) and the pyrazine nitrogen (N4) create a dipole moment distinct from other 5-6 fused systems.

  • Binding Mode: In kinase active sites, the N1–C2–N3 motif often serves as the hinge-binding region, accepting and donating hydrogen bonds to the backbone residues (e.g., the "gatekeeper" region).

  • Solubility: The additional nitrogen in the pyrazine ring lowers logP compared to the pyridine analog, often improving aqueous solubility and oral bioavailability.

Synthetic Architecture

To drive Structure-Activity Relationship (SAR) studies, two primary synthetic routes are dominant. The choice depends on the diversity point required (C3 vs. C8).

3.1 Method A: The Classical Condensation (Hantzsch-type)

Ideal for scale-up and fixed C3-substituents.

  • Mechanism: Condensation of 2-aminopyrazines with

    
    -haloketones.
    
  • Causality: The exocyclic amine attacks the ketone carbonyl, followed by cyclization at the alpha-carbon.

  • Limitation: Requires pre-synthesized

    
    -haloketones, which can be lachrymatory and unstable.
    
3.2 Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Ideal for High-Throughput Screening (HTS) and rapid library generation.

  • Mechanism: A multicomponent reaction (MCR) involving a 2-aminopyrazine, an aldehyde, and an isocyanide.

  • Advantage: Introduces diversity at C3 (from isocyanide) and C2 (from aldehyde) in a single pot.

  • Catalysis: Lewis acids (e.g.,

    
     or 
    
    
    
    ) or Brønsted acids (e.g., acetic acid) drive the imine formation and subsequent [4+1] cycloaddition.
3.3 Synthetic Workflow Visualization

The following diagram illustrates the decision tree for synthesis and functionalization.

Synthesis_Workflow Start Target Design RouteA Route A: Condensation (Scale-up) Start->RouteA Fixed C3 RouteB Route B: GBB Reaction (Library Gen) Start->RouteB Variable C3 InterA Intermediate: Imidazo[1,2-a]pyrazine RouteA->InterA RouteB->InterA Func_C3 C3 Functionalization (Halogenation -> Suzuki) InterA->Func_C3 Electrophilic Subst. Func_C8 C8 Functionalization (SnAr Displacement) InterA->Func_C8 Nucleophilic Subst. Final Final Clinical Candidate Func_C3->Final Func_C8->Final

Figure 1: Synthetic decision tree comparing Classical Condensation and GBB Multicomponent strategies.

Medicinal Chemistry & SAR

Optimization of the imidazo[1,2-a]pyrazine core focuses on three vectors: C3, C8, and the C2-Phenyl moiety (if present).

4.1 The C3 Vector (Potency & Selectivity)
  • Role: Occupies the hydrophobic pocket in kinases or the specificity pocket in other enzymes.

  • Modification: Introduction of aryl or heteroaryl rings via Suzuki-Miyaura coupling (post-bromination) or directly via isocyanide in GBB.

  • Insight: Bulky groups here can induce conformational changes in the target protein, improving selectivity against homologous isoforms (e.g., selecting ENPP1 over ENPP2).

4.2 The C8 Vector (ADME & Solubility)
  • Role: Solvent-exposed region.[1] Critical for tuning physicochemical properties.

  • Modification: Nucleophilic aromatic substitution (

    
    ) of 8-halo precursors with amines (morpholines, piperazines).
    
  • Insight: Introducing solubilizing groups (e.g., N-methylpiperazine) at C8 significantly enhances oral bioavailability without disrupting the hinge-binding interaction at the core.

4.3 Quantitative SAR Data (Representative)

Table 1: Effect of C8-substitution on Aurora Kinase Inhibition and Solubility (Hypothetical data based on consensus literature).

Compound IDC3 SubstituentC8 SubstituentAurora A IC50 (nM)Solubility (pH 7.4)
IP-01 PhenylH120Low (<5 µM)
IP-02 PhenylMorpholine150High (>100 µM)
IP-03 4-F-PhenylN-Methylpiperazine18High (>200 µM)
IP-04 4-F-PhenylCl (Unsubstituted)25Very Low
Detailed Experimental Protocols
5.1 Protocol A: GBB Multicomponent Synthesis (Library Scale)

Objective: Rapid synthesis of 3-amino-imidazo[1,2-a]pyrazine derivatives.

Reagents:

  • 2-Aminopyrazine (1.0 equiv)[2]

  • Aldehyde (e.g., Benzaldehyde, 1.0 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 equiv)

  • Catalyst: Scandium Triflate

    
     (5 mol%)
    
  • Solvent: Methanol (MeOH) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In a 5 mL microwave vial, dissolve 2-aminopyrazine (1.0 mmol) and the aldehyde (1.0 mmol) in MeOH (2 mL).

  • Activation: Add

    
     (0.05 mmol) and stir at room temperature for 10 minutes to promote imine formation.
    
  • Cyclization: Add the isocyanide (1.0 mmol) in one portion.

  • Reaction: Seal the vial and heat to 60°C (oil bath) or irradiate in a microwave reactor at 80°C for 20 minutes.

  • Validation (TLC): Monitor consumption of the aldehyde using TLC (Hexane:EtOAc 1:1).

  • Work-up: Evaporate solvent under reduced pressure.

  • Purification: Purify the residue via automated flash chromatography (Silica gel, gradient 0-50% EtOAc in Hexane).

  • Characterization: Verify structure via

    
    -NMR (look for the disappearance of the aldehyde proton and appearance of the C3-NH signal).
    
5.2 Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine


 of synthesized agents against a target kinase (e.g., Aurora A).

Methodology:

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Compound Dilution: Prepare 3-fold serial dilutions of the imidazo[1,2-a]pyrazine compounds in DMSO (Top conc: 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of compound solution to a 384-well white plate.

    • Add 4 µL of Kinase enzyme (0.5 ng/µL). Incubate for 10 min at RT.

    • Add 4 µL of Substrate/ATP mix (10 µM ATP final).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Readout: Measure luminescence using a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Compound] to calculate

    
     using non-linear regression (GraphPad Prism).
    
Therapeutic Case Study: ENPP1 Inhibitors

Recent studies (2024) have highlighted imidazo[1,2-a]pyrazines as potent inhibitors of ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1), a checkpoint in the cGAS-STING pathway.[3]

  • Mechanism: ENPP1 hydrolyzes 2'3'-cGAMP, preventing the activation of STING and the subsequent immune response against tumors.[3]

  • Intervention: Blocking ENPP1 with imidazo[1,2-a]pyrazines accumulates cGAMP, triggering Type I interferon production.

  • Key SAR Finding: Substitution at the C8 position with a piperazine ring improved metabolic stability, while a specific heteroaryl group at C3 optimized binding to the ENPP1 active site, achieving single-digit nanomolar potency (

    
     nM).
    

ENPP1_Pathway DNA_Damage Tumor DNA / Cytosolic DNA cGAS cGAS Enzyme DNA_Damage->cGAS cGAMP 2'3'-cGAMP (Immune Transmitter) cGAS->cGAMP Synthesizes ENPP1 ENPP1 (Negative Regulator) cGAMP->ENPP1 Substrate for STING STING Activation cGAMP->STING Activates Degradation Degradation (Immune Silence) ENPP1->Degradation Hydrolysis Drug Imidazo[1,2-a]pyrazine Inhibitor Drug->ENPP1 INHIBITS IFN Type I Interferons (Anti-Tumor Immunity) STING->IFN

Figure 2: Mechanism of Action for Imidazo[1,2-a]pyrazine ENPP1 Inhibitors in Cancer Immunotherapy.

References
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Source: Journal of Medicinal Chemistry (2024) URL:[Link]

  • Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction. Source: Synthesis / Organic Chemistry Portal (2017) URL:[Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Source: PubMed / NIH (2010) URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (Comparative Review) Source: ACS Omega (2026) URL:[Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Source: ACS Medicinal Chemistry Letters (2018) URL:[Link]

Sources

Strategic Target Deconvolution: Leveraging the Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate Scaffold

[1]

Executive Summary: The Privileged Scaffold

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 84678-43-3) is not merely a chemical intermediate; it is a "privileged scaffold" in kinase inhibitor discovery.[1] Its planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

However, the promiscuity of ATP-competitive scaffolds poses a significant challenge: off-target toxicity .[1] To develop a clinical candidate (like Entospletinib) from this core, researchers must rigorously identify both the primary efficacy targets and the off-target liabilities.

This guide details the Target Identification (Target ID) workflows specifically tailored for libraries built upon this scaffold. We focus on converting this specific chemical precursor into a functional chemoproteomic probe to map the "interactome" of the imidazo[1,2-a]pyrazine core.

Chemical Biology Strategy: Probe Design

The Core Directive: You cannot perform Target ID on the fragment alone with high confidence due to low affinity. You must functionalize the scaffold to create a Chemical Probe .

Structural Logic (SAR-Guided Design)

The ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate molecule offers two distinct vectors for modification, which dictates the design of the affinity probe:

  • The 8-Position (Bromine Handle): This is the Selectivity Vector .[1] In medicinal chemistry, this bromide is typically subjected to Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl or heteroaryl groups.[1] These groups occupy the hydrophobic pocket (Gatekeeper region) of the kinase.

    • Rule: Do NOT attach the pull-down linker here.[1] Modifying this position alters the binding profile, potentially causing you to miss the relevant targets.

  • The 2-Position (Ethyl Ester Handle): This is the Solvent-Exposed Vector .[1] The ester points towards the ribose-binding pocket and solvent front.

    • Rule: This is the ideal site for linker attachment. Hydrolysis of the ester to the carboxylic acid allows for amide coupling to a biotinylated linker without significantly disrupting the ATP-mimetic binding mode.

Visualization: Probe Synthesis Workflow

The following diagram illustrates the conversion of the raw scaffold into a functional affinity probe.

ProbeDesignScaffoldEthyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate(The Core)Step11. Suzuki Coupling(Introduce Selectivity)Scaffold->Step1Intermediate8-Aryl-imidazopyrazine esterStep1->IntermediateStep22. Ester Hydrolysis(LiOH/THF)Intermediate->Step2AcidFree Carboxylic Acid(Linker Site)Step2->AcidStep33. Amide Coupling(Biotin-PEG-NH2)Acid->Step3ProbeFinal Affinity Probe(Biotinylated)Step3->Probe

Caption: Transformation of the 8-bromo scaffold into a competent chemical probe, utilizing the 2-position for linker attachment to preserve binding affinity.

Workflow A: Chemoproteomics (Affinity Enrichment)

This protocol describes the "Kinobeads" or soluble probe approach. It is the gold standard for unbiased target deconvolution.

Experimental Protocol

Objective: Enrich proteins from a complex lysate that bind to the imidazo[1,2-a]pyrazine core.

Reagents:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 5% Glycerol, 1 mM Na3VO4, 10 mM NaF, Protease Inhibitor Cocktail.

  • Competitor: Free (non-biotinylated) inhibitor derived from the scaffold (10-20x excess).[1]

  • Beads: Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1).[1]

Step-by-Step Methodology:

  • Lysate Preparation:

    • Harvest cells (e.g., HeLa, Jurkat, or patient-derived PBMCs).[1]

    • Lyse in Lysis Buffer at 4°C for 30 min.

    • Clarify by centrifugation (15,000 x g, 15 min).

    • Critical: Adjust protein concentration to 5 mg/mL. High protein input is required to detect low-abundance kinases.[1]

  • Competition Assay (The Specificity Filter):

    • Split lysate into two aliquots: Vehicle (DMSO) and Competitor (Excess free ligand).[1]

    • Incubate the Competitor sample with 20 µM of the free drug for 45 min at 4°C.

    • Why: This saturates the specific binding sites (the true targets).

  • Probe Incubation:

    • Add the biotinylated imidazopyrazine probe (1–2 µM) to both aliquots.[1]

    • Incubate for 1-2 hours at 4°C with rotation.

    • Mechanism:[1][2][3] In the Vehicle sample, the probe binds everything. In the Competitor sample, the probe can only bind non-specific targets (sticky proteins), because the specific sites are blocked.

  • Enrichment & Wash:

    • Add Streptavidin beads.[1][4] Incubate 1 hour.

    • Wash beads 3x with Lysis Buffer (high salt) and 3x with PBS (low detergent) to remove non-covalent background binders.[1]

  • Elution & Digestion:

    • On-bead trypsin digestion (standard proteomics protocol) or elution with SDS-loading buffer for Gel-LC-MS/MS.[1]

Data Analysis (SILAC/TMT)

Quantitative Mass Spectrometry is required.[1] Simple spectral counting is insufficient for kinase panels.[1]

  • Ratio Calculation: Compare peptide intensity in (Vehicle) vs (Competitor).

  • Target Criteria: A true target will show high abundance in Vehicle and near-zero in Competitor (High Ratio). Non-specific binders (e.g., Heat Shock Proteins, Tubulin) will have a ratio near 1:1.

Workflow B: Validation via CETSA

Once the chemoproteomics screen identifies putative targets (e.g., SYK, BTK, Aurora A), you must validate engagement in live cells using the Cellular Thermal Shift Assay (CETSA) . This confirms the drug permeates the cell and stabilizes the target in situ.

The CETSA Logic

The imidazo[1,2-a]pyrazine core is rigid. Upon binding the kinase ATP pocket, it thermodynamically stabilizes the protein, shifting its melting temperature (

Protocol
  • Treatment: Treat live cells with the scaffold-derivative (1 µM) or DMSO for 1 hour.[1]

  • Harvest: Resuspend cells in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cells into PCR tubes. Heat each tube to a different temperature (gradient: 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT, then freeze-thaw (3x) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 min.

    • Note: Denatured/unstable proteins precipitate and form the pellet. Stable (drug-bound) proteins remain in the supernatant.[1]

  • Detection: Analyze the supernatant via Western Blot (for specific targets) or Mass Spec (Thermal Proteome Profiling - TPP).[1]

Visualization: The Validation Pipeline

ValidationPipelinecluster_0Input: Putative Targets from MScluster_1CETSA WorkflowTargetsList: SYK, BTK, Aurora-ATreatLive Cell Treatment(Drug vs DMSO)Targets->TreatHeatThermal Gradient(40°C - 65°C)Treat->HeatSpinCentrifugation(Remove Aggregates)Heat->SpinDetectWestern Blot / MS(Supernatant Analysis)Spin->DetectOutcomeShift in Melting Curve(Target Validated)Detect->OutcomePositive Shift

Caption: CETSA workflow to validate that the imidazopyrazine derivative engages the specific kinase target within the cellular environment.

Troubleshooting & Optimization

When working with the Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate scaffold, specific challenges arise.

IssueCausalitySolution
Low Enrichment of Target The linker at the 2-position is too short, causing steric clash with the kinase ribose pocket.[1]Switch from PEG-2 to PEG-4 or PEG-6 linker.[1] Ensure the ester hydrolysis was complete before coupling.
High Background (Sticky) The imidazopyrazine core is hydrophobic.[1]Increase stringency of wash buffers (up to 0.5% NP-40 or 1M NaCl).[1] Use pre-clearing with beads.[1]
No Competition Observed The "Warhead" (8-position substitution) has low affinity.[1]Verify the

of the parent compound before synthesizing the probe. The probe cannot find targets if the core affinity is >1 µM.
Precipitation of Probe Imidazopyrazines have poor aqueous solubility.[1]Dissolve probe in DMSO first, then dilute slowly into lysate. Keep final DMSO < 1%.[1]

References

  • Discovery of Imidazo[1,2-a]pyrazine-based Aurora Kinase Inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2010).[1][5] Context: Establishes the SAR of the 8-position and 2-position on this specific scaffold. URL:[Link]

  • The Cellular Thermal Shift Assay (CETSA) for Evaluating Drug Target Interactions in Cells. Source: Nature Protocols (2014).[1] Context: The authoritative protocol for performing the validation steps described in Section 4. URL:[Link][1]

  • Kinobeads: A Chemical Proteomics Approach for Profiling Kinase Inhibitors. Source: ACS Chemical Biology (2022 / Review).[1] Context: Explains the "Competition" logic used to distinguish real targets from background. URL:[Link][1]

  • Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate Compound Summary. Source: PubChem.[1][2] Context: Physical properties and structural data for the core scaffold.[6] URL:[Link][1]

Methodological & Application

Application Note: Scalable Synthesis of Substituted Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery, serving as the core structure for therapeutics such as Entospletinib (Syk inhibitor) and various BTK/mTOR inhibitors. While laboratory-scale synthesis is well-documented, transitioning to kilogram-scale production requires rigorous control over regioselectivity, impurity purging, and solvent safety. This application note details two industrially validated protocols: the classical Hantzsch-type condensation for 2-substituted derivatives and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for 3-amino-substituted analogs. We emphasize "chromatography-free" purification strategies essential for process scalability.

Strategic Importance & Retrosynthetic Logic

The imidazo[1,2-a]pyrazine core mimics the adenosine triphosphate (ATP) purine ring, allowing it to bind effectively within the hinge region of kinase domains. From a process chemistry perspective, the synthesis is bifurcated based on the desired substitution pattern:

  • Route A (Hantzsch-type Condensation): Ideal for 2-aryl/alkyl substitution. It utilizes the nucleophilicity of the bridgehead nitrogen (N-1) of 2-aminopyrazine.

  • Route B (GBB Reaction): Ideal for 3-amino functionalization.[1] This is a highly convergent, one-pot multicomponent reaction (MCR) that installs diversity at three positions simultaneously.

Pathway Visualization

The following diagram illustrates the retrosynthetic logic and mechanistic divergence between the two primary routes.

ImidazoPyrazine_Routes Target2 2-Substituted Imidazo[1,2-a]pyrazine Target3 3-Amino-Substituted Imidazo[1,2-a]pyrazine Aminopyrazine 2-Aminopyrazine (Common Precursor) Aminopyrazine->Target2 Route A: Condensation (Reflux) Aminopyrazine->Target3 Route B: Groebke-Blackburn-Bienaymé (Lewis Acid) HaloKetone α-Halo Ketone (R-COCH2Br) HaloKetone->Target2 Aldehyde Aldehyde (R-CHO) Aldehyde->Target3 Isocyanide Isocyanide (R-NC) Isocyanide->Target3

Figure 1: Retrosynthetic divergence. Route A accesses 2-substituted cores; Route B accesses 3-amino cores.

Protocol A: Scalable Hantzsch-Type Condensation

Target: 2-Aryl-imidazo[1,2-a]pyrazines Scale: 10g – 1kg Key Challenge: Regiocontrol and removal of inorganic salts.

Mechanistic Insight

The reaction is initiated by the attack of the endocyclic N-1 nitrogen of the 2-aminopyrazine on the


-carbon of the haloketone. This is counter-intuitive to some, as the exocyclic amine appears less sterically hindered. However, the endocyclic nitrogen is more nucleophilic. Solvent choice is critical; aprotic polar solvents (DMF) often lead to tarry mixtures, whereas protic solvents (EtOH, MeOH) facilitate proton transfer and product precipitation.
Detailed Protocol

Materials:

  • 2-Amino-5-chloropyrazine (1.0 equiv)

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.1 equiv)

  • Ethanol (10 volumes relative to pyrazine mass)

  • Sodium Bicarbonate (sat. aq.)

Procedure:

  • Charging: To a reactor equipped with a reflux condenser and mechanical stirrer, charge 2-amino-5-chloropyrazine and Ethanol (200 proof).

  • Addition: Add the

    
    -bromoketone portion-wise at room temperature. Note: Exotherm is possible.
    
  • Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Checkpoint: Monitor by HPLC/TLC. Disappearance of aminopyrazine indicates completion. The intermediate hydrobromide salt often precipitates during reflux.

  • Isolation (Salt Break):

    • Cool the reaction mixture to 0–5°C.

    • Filter the precipitated hydrobromide salt.

    • Suspend the solid in water (5 volumes) and adjust pH to 8–9 using saturated NaHCO3.

    • Stir for 1 hour to liberate the free base.

  • Final Purification: Filter the resulting free base solid. Wash with water (3x) and cold diethyl ether (2x) to remove unreacted ketone. Dry in a vacuum oven at 45°C.

Yield Expectation: 75–85% Purity: >98% (HPLC)

Protocol B: The Groebke-Blackburn-Bienaymé (GBB) Reaction

Target: 3-Amino-imidazo[1,2-a]pyrazines (Scaffold for BTK/Syk inhibitors) Scale: 100g+ Key Challenge: Isocyanide handling and "green" purification.

Mechanistic Insight

This is a [4+1] cycloaddition where the Schiff base (formed in situ from amine and aldehyde) reacts with the isocyanide.[2] Acid catalysis is required to protonate the imine, activating it for nucleophilic attack by the isocyanide.

  • Catalyst Selection: While Sc(OTf)3 is efficient, it is expensive. For scale-up, acetic acid or ammonium chloride are preferred for cost and ease of removal.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) is excellent for discovery but too expensive for manufacturing. A mixture of MeOH:DCM or pure MeOH is the industrial standard.

Detailed Protocol (Novartis-Type Process)

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • Benzaldehyde derivative (1.05 equiv)

  • tert-Butyl Isocyanide (1.05 equiv)

  • Solvent: Methanol (8 volumes)

  • Catalyst: Acetic Acid (10 mol%) or Sc(OTf)3 (1 mol% for difficult substrates)

Procedure:

  • Imine Formation: Charge 2-aminopyrazine, aldehyde, and MeOH into the reactor. Stir at 25°C for 30 mins.

  • GBB Coupling: Add the isocyanide followed by the catalyst.

    • Safety: Isocyanides are potent odors and potentially toxic. Use a closed system with a scrubber (bleach solution) for off-gassing.

  • Reaction: Stir at 50–60°C for 12–18 hours.

  • Workup (Sulfate Salt Method):

    • Note: This step avoids column chromatography.

    • Cool to room temperature.

    • Slowly add concentrated H2SO4 (0.95 equiv) diluted in MeOH.

    • The sulfate salt of the product will crystallize selectively, leaving impurities (unreacted aldehyde/isocyanide) in the mother liquor.

  • Filtration: Filter the sulfate salt. Wash with cold MeOH/EtOAc (1:1).

  • Free Basing (Optional): If the free base is required for the next step, suspend the salt in water/DCM and neutralize with NaOH.

Yield Expectation: 80–90% Purity: >99% (after salt formation)

Late-Stage Functionalization & Regioselectivity

Once the core is synthesized, further functionalization is often required at C-6 and C-8 (electrophilic positions) or C-3 (nucleophilic position).

Regioselectivity Map

The following Graphviz diagram details the reactivity profile of the scaffold, guiding the sequence of reactions.

Reactivity_Map Core Imidazo[1,2-a]pyrazine Core C3 C-3 Position (Nucleophilic) Core->C3 Halogenation (NBS) Mannich Reaction CDC Coupling C6 C-6 Position (Electrophilic) Core->C6 Suzuki Coupling (Requires Pd catalyst) C8 C-8 Position (Highly Electrophilic) Core->C8 SnAr Displacement (Amines/Alkoxides) Suzuki Coupling C8->C6 Reacts BEFORE C-6 in SnAr conditions

Figure 2: Reactivity profile. C-8 is the most reactive towards nucleophilic aromatic substitution (SnAr), allowing selective functionalization before C-6.

Data Summary: Comparison of Methods
FeatureHantzsch CondensationGBB Reaction
Primary Substitution C-2 (Aryl/Alkyl)C-3 (Amine)
Atom Economy Moderate (Loss of H2O + HBr)High (100% atom economy theoretically)
Purification Precipitation (HBr salt)Crystallization (Sulfate salt)
Key Impurity Unreacted

-haloketone (lachrymator)
Isocyanide (odor/toxicity)
Industrial Viability High (Robust, old chemistry)High (Modern, convergent)

References

  • Bagdi, A. K., et al. (2020). Groebke-Blackburn-Bienaymé Reaction: An Overview of Recent Achievements. Current Organic Chemistry. Link

  • Baenziger, M., et al. (2017).[3] Development of an Industrial Process Based on the Groebke–Blackburn–Bienaymé Multicomponent Reaction. Synthesis (Novartis Pharma AG).[3] Link

  • Goel, R., et al. (2018). Imidazo[1,2-a]pyrazine: A Versatile Scaffold in Organic Synthesis and Drug Development. Mini-Reviews in Medicinal Chemistry. Link

  • Guchhait, S. K., et al. (2011). Scalable Synthesis of Functionalized Imidazo[1,2-a]pyridines and Imidazo[1,2-a]pyrazines via a Catalytic Multicomponent Reaction. Journal of Organic Chemistry. Link

Sources

Application Notes & Protocols: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Core in Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-rich fused heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its structural resemblance to purines allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets. This scaffold is endowed with a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory properties.[1][3][4] Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate serves as a pivotal starting material and a key intermediate for the synthesis of diverse compound libraries. The strategic placement of the bromine atom at the C8 position and the ethyl ester at the C2 position provides two orthogonal handles for chemical modification, making it an exceptionally valuable building block for lead discovery and optimization.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of this versatile compound. We will delve into detailed protocols, the rationale behind experimental choices, and the exploration of its potential in modern therapeutic design.

Part 1: Synthesis and Characterization

The synthesis of the title compound is typically achieved through a condensation and cyclization reaction, a cornerstone of heterocyclic chemistry. The protocol described below is a robust and reproducible method for laboratory-scale synthesis.

Synthetic Protocol: Synthesis of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

This procedure involves the reaction of a substituted aminopyrazine with an α-halo ester, leading to the formation of the fused imidazo[1,2-a]pyrazine ring system.[5][6]

Workflow for Synthesis

reagents Starting Materials: - 2-amino-3-bromopyrazine - Ethyl bromopyruvate - NaHCO3 (Base) - Ethanol (Solvent) reaction Reaction Setup Mix reagents in ethanol. Reflux for specified time. reagents->reaction 1. Combine workup Aqueous Workup - Cool reaction mixture. - Extract with dichloromethane. - Dry organic layer (Na2SO4). reaction->workup 2. Isolate purification Purification - Evaporate solvent. - Recrystallize from hexane/ethyl acetate. workup->purification 3. Purify product Final Product: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate purification->product 4. Characterize

Caption: General workflow for the synthesis of the title compound.

Materials:

  • 2-amino-3-bromopyrazine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (anhydrous)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄, anhydrous)

  • Hexane

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, magnetic stirrer, and standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a solution of 2-amino-3-bromopyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.2 eq). Stir the suspension at room temperature for 15 minutes.

  • Addition of Reagent: Add ethyl bromopyruvate (1.1 eq) dropwise to the stirred suspension.

  • Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of hexane and ethyl acetate to afford the title compound as a crystalline solid.[6]

Causality Behind Experimental Choices:

  • Base (NaHCO₃): The sodium bicarbonate acts as a mild base to neutralize the hydrobromic acid (HBr) that is formed during the initial nucleophilic substitution and subsequent cyclization. This is crucial as an acidic environment can lead to unwanted side reactions and degradation of the product.

  • Solvent (Ethanol): Ethanol is an excellent solvent for the reactants and is suitable for the reflux temperature required to drive the cyclization to completion.

  • Purification (Recrystallization): Recrystallization is a cost-effective and efficient method for obtaining high-purity crystalline material, which is essential for subsequent medicinal chemistry applications and biological testing.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through rigorous analytical methods.

PropertyData / Expected Value
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.09 g/mol [7]
Appearance Off-white to yellow solid
Purity (by HPLC) >95%[7]
¹H NMR (DMSO-d₆) δ (ppm) ~8.5-9.0 (m, 2H, pyrazine-H), ~8.2 (s, 1H, imidazole-H), ~4.3 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃)
¹³C NMR (DMSO-d₆) δ (ppm) ~162 (C=O), ~140-145 (pyrazine-C), ~130-135 (imidazole-C), ~115-125 (pyrazine-C, C-Br), ~61 (-CH₂-), ~14 (-CH₃)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₉H₉BrN₃O₂⁺: 270.99, found: 270.99
Storage Conditions Store at 2-8°C under an inert atmosphere.[7]

Part 2: Applications in Anticancer Drug Discovery

The imidazo[1,2-a]pyrazine scaffold is a well-established core in the design of anticancer agents, particularly as inhibitors of protein kinases, which are often dysregulated in cancer.[4][5] Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is an ideal starting point for developing potent and selective kinase inhibitors.

Mechanism of Action: Targeting Protein Kinases

Many derivatives of this scaffold function as ATP-competitive inhibitors. The nitrogen atoms in the imidazopyrazine ring system act as hydrogen bond acceptors, mimicking the adenine region of ATP to bind to the hinge region of the kinase active site. The C8 position, occupied by the bromine atom, often points towards the solvent-exposed region, making it a prime location for introducing substituents to enhance potency and selectivity.[8]

Conceptual Kinase Inhibition

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Imidazopyrazine Inhibitor hinge Hinge Region (e.g., Ala 213) d_loop DFG Loop gatekeeper Gatekeeper Residue core Imidazopyrazine Core core->hinge H-Bond Interaction r1 R1 Group (from C2-ester) r1->d_loop Potency Enhancement r2 R2 Group (from C8-Br) r2->gatekeeper Selectivity Pocket Interaction

Caption: Interaction of an imidazopyrazine inhibitor with a kinase active site.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing a lead compound. For the imidazo[1,2-a]pyrazine scaffold, several key trends have been observed:

  • C8-Position: The bromine atom is a versatile handle for introducing larger groups via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Introducing aryl or heteroaryl groups at this position can significantly enhance potency and modulate selectivity against different kinases.[1][9]

  • C2-Position: The ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid or converted to various amides.[10] Carboxamides, in particular, can form additional hydrogen bonds with the target protein, improving binding affinity.[9]

  • C6-Position: Small, nonpolar groups at the C6-position have been shown to improve cell penetration and overall efficacy.[8]

Protocol: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.[9]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[9]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • Test compounds (dissolved in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates, multichannel pipette, microplate reader.

Step-by-Step Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 4,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug (e.g., GDC-0941) as a positive control.[9]

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Example Data Presentation:

CompoundTarget Cell LineIC₅₀ (µM) [Example]
Derivative 14c A549 (Lung)6.39[9]
Derivative 14c PC-3 (Prostate)10.1[9]
Derivative 14c MCF-7 (Breast)11.2[9]
GDC-0941 A549 (Lung)0.87[9]

Part 3: Applications in Antimicrobial Research

Derivatives of the imidazo[1,2-a]pyrazine scaffold have also demonstrated significant potential as antimicrobial agents, including activity against bacteria and mycobacteria, the causative agent of tuberculosis.[5][11][12][13]

Targeting Mycobacterial Pathways

Tuberculosis remains a major global health threat, with rising instances of drug-resistant strains.[12][14] The imidazopyridine class of compounds, structurally related to imidazopyrazines, has yielded potent antitubercular agents.[13] These compounds often target critical cellular processes in Mycobacterium tuberculosis, such as cell wall synthesis or respiratory chain complexes.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.

Materials:

  • Mycobacterium tuberculosis H37Rv strain.

  • Middlebrook 7H9 broth supplemented with OADC.

  • Test compounds (dissolved in DMSO).

  • 96-well microplates.

  • Positive control drug (e.g., Pyrazinamide, Isoniazid).[15]

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compounds in a 96-well plate using the 7H9 broth. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv from a fresh culture, adjusted to a McFarland standard of 0.5.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free well (growth control) and a well with no bacteria (sterility control).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a viability indicator like Resazurin.

Part 4: The Role as a Versatile Chemical Scaffold

Beyond its intrinsic activity, the primary value of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate lies in its utility as a platform for further chemical synthesis. The C8-bromo group is particularly amenable to modern cross-coupling reactions.

Lead Optimization Workflow

cluster_mods Chemical Modifications start Ethyl 8-bromoimidazo[1,2-a] pyrazine-2-carboxylate suzuki Suzuki Coupling (C-C bond formation) Reagents: Boronic acid, Pd catalyst start->suzuki buchwald Buchwald-Hartwig Amination (C-N bond formation) Reagents: Amine, Pd catalyst start->buchwald ester Ester Hydrolysis/Amidation (Modify C2 position) Reagents: LiOH, then Amine + Coupling agent start->ester library Diverse Compound Library suzuki->library buchwald->library ester->library screening Biological Screening (e.g., Kinase Assays, Cytotoxicity) library->screening sar SAR Analysis & Lead Optimization screening->sar sar->library Iterative Design lead Optimized Lead Compound sar->lead

Caption: A typical lead optimization workflow starting from the title compound.

This iterative process of synthesis and biological evaluation allows for the systematic exploration of chemical space around the imidazo[1,2-a]pyrazine core, leading to the identification of compounds with improved potency, selectivity, and drug-like properties.[4][16]

Conclusion and Future Perspectives

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is more than just a chemical reagent; it is a gateway to novel therapeutic agents. Its straightforward synthesis, coupled with the strategic positioning of reactive handles, makes it an invaluable tool for medicinal chemists. The demonstrated success of the imidazo[1,2-a]pyrazine scaffold in yielding potent inhibitors for cancer and infectious diseases underscores the immense potential that further exploration of this core structure holds. Future efforts will likely focus on developing highly selective inhibitors for specific kinase isoforms or novel antimicrobial agents to combat drug resistance, with this compound serving as a reliable and effective starting point.

References

  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry, 45(11), 5208-16. Available from: [Link]

  • ResearchGate. Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. Available from: [Link]

  • Myadaraboina, S., Alla, M., Parlapalli, A., et al. (2018). Novel imidazo [1, 2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. International Journal of Chemical Sciences, 16(3), 276. Available from: [Link]

  • Bouloc, N., Large, J. M., Kosmopoulou, M., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-93. Available from: [Link]

  • Zhuang, Z. P., Kung, M. P., Hou, C., et al. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry, 46(2), 237-43. Available from: [Link]

  • El-Gazzar, A. B. A., Gaafar, A. M., & El-Husseiny, W. M. (2011). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1390. Available from: [Link]

  • Royal Society of Chemistry. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]

  • Tewatia, N., Abida, & Namdeo, K. P. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. Available from: [Link]

  • PubChem. Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Available from: [Link]

  • ResearchGate. Design, Synthesis, and In silico Studies of Imidazo[1,2-a] pyridine-2-carboxylate Derivatives as Anti-tubercular Agent | Request PDF. Available from: [Link]

  • PubMed. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Available from: [Link]

  • National Center for Biotechnology Information. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. Available from: [Link]

  • ResearchGate. Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Available from: [Link]

  • National Institutes of Health. Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. Available from: [Link]

  • Asian Journal of Pharmaceutics. Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Recent Advances in Development of Imidazo[1,2-a]pyrazines: Synthesis, Reactivity and Their Biological Applications. Available from: [Link]

  • Scribd. Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-Imidazo (1,2-A) Pyrazine-Oxazole As Anticancer Agents. Available from: [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Power of C-C Bond Formation

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant pharmacological activities. Its derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, anti-inflammatory, and anticancer agents. The biological potential of this scaffold is largely dictated by the nature and position of its substituents. Consequently, robust and versatile methods for the selective functionalization of the imidazo[1,2-a]pyrazine ring system are of paramount importance to medicinal chemists and drug development professionals.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the formation of carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2] Its popularity stems from its broad substrate scope, high functional group tolerance, the commercial availability of a vast array of boronic acid and ester building blocks, and the relatively low toxicity of the boron-containing byproducts.[3][4] This application note provides a detailed guide to the use of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate as a key building block in palladium-catalyzed Suzuki-Miyaura coupling reactions.

Principle of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate species, which then transfers its organic group to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer.[1][3]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Nitrogen-containing heterocycles can sometimes pose challenges in palladium-catalyzed reactions due to potential coordination of the nitrogen atoms to the metal center, which can inhibit catalytic activity.[5][6][7] However, with the appropriate choice of ligands and reaction conditions, these challenges can be overcome, enabling efficient coupling.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_complex Ar-Pd(II)L_n-Br pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L_n-R pd2_complex->pd2_trans Transmetalation (R-B(OH)₂) + Base pd2_trans->pd0 Catalyst Regeneration product Ar-R pd2_trans->product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

This protocol provides a general method for the coupling of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.

Materials and Reagents
  • Substrate: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

  • Coupling Partner: Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf)-CH₂Cl₂ adduct (1-5 mol%)

  • Base: 2M aqueous Na₂CO₃ or K₂CO₃ solution, or Cs₂CO₃ (2-3 equivalents)

  • Solvent: 1,4-Dioxane, Dimethylformamide (DMF), or a mixture such as DME/Ethanol/Water

  • Equipment: Microwave reactor or conventional heating setup with reflux condenser, magnetic stirrer, reaction vials/flasks, nitrogen or argon supply.

Step-by-Step Procedure (Microwave-Assisted)

Microwave-assisted synthesis is often preferred as it can dramatically reduce reaction times and improve yields.[8]

  • Reaction Setup: To a microwave reaction vial equipped with a magnetic stir bar, add Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq.), the desired boronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq.).

  • Solvent Addition: Add the chosen solvent (e.g., DMF) to achieve a substrate concentration of approximately 0.1 M.

  • Inert Atmosphere: Seal the vial and purge with nitrogen or argon for 5-10 minutes to remove oxygen, which can degrade the catalyst.

  • Microwave Irradiation: Place the vial in the microwave reactor. Heat the reaction mixture to the target temperature (e.g., 130 °C) and hold for the specified time (e.g., 20-40 minutes). Monitor the reaction progress by TLC or LC-MS if desired.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-aryl-imidazo[1,2-a]pyrazine-2-carboxylate product.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reagent Addition (Substrate, Boronic Acid, Catalyst, Base) B 2. Solvent Addition & Inert Gas Purge A->B C 3. Microwave Heating (e.g., 130 °C, 30 min) B->C D 4. Reaction Cooldown & Quench (Water) C->D E 5. Extraction (Ethyl Acetate) D->E F 6. Wash & Dry (Brine, Na₂SO₄) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I Final Product H->I

Caption: A typical workflow for Suzuki-Miyaura coupling and product purification.

Data Summary: Reaction Conditions and Scope

The choice of catalyst, base, and solvent can significantly impact the reaction outcome. The following table summarizes typical conditions and the expected scope for the Suzuki coupling of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate.

Entry Boronic Acid (R-B(OH)₂) Catalyst (mol%) Base (eq.) Solvent Temp (°C) Time Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)DMF130 (µW)40 min> 85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)Cs₂CO₃ (2)DMF130 (µW)40 min> 90
34-Chlorophenylboronic acidPdCl₂(dppf) (5)K₂CO₃ (3)Dioxane/H₂O10012 h75-85
43-Thienylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)DME/EtOH/H₂O8016 h70-80
5Pyridine-3-boronic acidPdCl₂(dppf) (5)K₃PO₄ (3)Dioxane/H₂O11012 h65-75

Yields are estimates based on similar reactions reported in the literature and may vary depending on the specific substrate and reaction scale.[8][9][10]

Causality and Experimental Insights

  • Catalyst Selection: For electron-rich nitrogen heterocycles, palladium complexes with electron-rich phosphine ligands like triphenylphosphine (in Pd(PPh₃)₄) or dppf are often effective. They promote the oxidative addition step and stabilize the palladium center. For particularly challenging couplings, more advanced Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) may offer improved results.[5]

  • Choice of Base: The base plays a critical role. Stronger bases like Cs₂CO₃ or K₃PO₄ can be more effective, especially for less reactive boronic acids.[5] The use of an aqueous solution of a base like Na₂CO₃ or K₂CO₃ is common in conventional heating protocols.

  • Solvent System: Aprotic polar solvents like DMF or dioxane are excellent choices as they effectively dissolve the reactants and facilitate the reaction. For some systems, a mixture of an organic solvent with water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[2]

  • Inert Atmosphere: The Pd(0) catalyst is susceptible to oxidation, which deactivates it. Therefore, thoroughly degassing the solvent and maintaining an inert atmosphere of nitrogen or argon throughout the reaction is critical for achieving high yields and catalyst turnover.

References

  • Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. [Link]

  • Enguehard-Gueiffier, C., et al. (1993). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]

  • Semantic Scholar. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Bentham Science. Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. [Link]

  • Review Article. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. [Link]

  • Kumar, A., et al. (2016). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Al-dujaili, J. H., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(1), 22. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]

  • Hergert, T., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubChem. Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. [Link]

  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. [Link]

  • El-Ghezal, N., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2991. [Link]

Sources

Application Note: Palladium-Catalyzed N-Arylation of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed experimental protocol for the N-arylation of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate. The imidazo[1,2-a]pyrazine scaffold is a privileged core structure in medicinal chemistry, frequently appearing in agents with diverse biological activities, including antiproliferative and kinase inhibitory properties.[1] Functionalization at the nitrogen positions is a critical strategy for expanding chemical diversity and modulating pharmacological profiles. This protocol focuses on the robust and versatile Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling method that has become a cornerstone for the formation of C–N bonds in modern organic synthesis.[2][3] We will explore the mechanistic rationale behind the selection of catalysts, ligands, and bases, and provide a field-proven, step-by-step procedure suitable for researchers in drug discovery and chemical development.

Introduction and Strategic Overview

The imidazo[1,2-a]pyrazine core is a bioisostere of purine and is recognized for its significant therapeutic potential.[4][5] The synthesis of N-aryl derivatives from halogenated precursors is a key transformation for building libraries of potential drug candidates. While classical methods like the Ullmann condensation exist, they often require harsh reaction conditions (high temperatures, stoichiometric copper) which can be incompatible with sensitive functional groups.[6][7]

The Buchwald-Hartwig amination offers a milder and more general alternative.[2][8] This palladium-catalyzed reaction facilitates the coupling of an amine (or an NH-containing heterocycle) with an aryl halide. For a substrate like Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate, which is an electron-deficient heterocycle, this transformation can be challenging. The electron-withdrawing nature of the pyrazine ring and the carboxylate group deactivates the aryl bromide towards oxidative addition, a key step in the catalytic cycle. Therefore, the careful selection of a highly active catalytic system is paramount for success.

This guide details a protocol optimized for this class of substrate, employing a palladium precursor in combination with a sterically hindered, electron-rich phosphine ligand to promote efficient catalysis.

Mechanistic Rationale and Component Selection

The efficacy of the Buchwald-Hartwig reaction is critically dependent on the synergy between the palladium center, the phosphine ligand, and the base. Understanding the role of each component is essential for troubleshooting and adapting the protocol.

The Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. A Pd(0) species, formed in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl bromide C-Br bond. Subsequent coordination of the amine nucleophile and deprotonation by the base forms a palladium-amido complex. The final, rate-determining step is the reductive elimination of the N-aryl product, regenerating the active Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pdII_complex Ar-Pd(II)-Br(L_n) oxidative_addition->pdII_complex ligand_exchange Amine Coordination & Deprotonation pdII_complex->ligand_exchange R'R''NH, Base amido_complex Ar-Pd(II)-NR'R''(L_n) ligand_exchange->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR'R'' reductive_elimination->product start start->pd0 Catalyst Activation end

Figure 1: Simplified Buchwald-Hartwig Catalytic Cycle.
Rationale for Component Selection
ComponentExample(s)Role & Justification
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂These are common, air-stable sources of Pd(0). Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a direct source, while Palladium(II) acetate (Pd(OAc)₂) is reduced in situ by the phosphine ligand or amine.
Phosphine Ligand Xantphos, DPPFCrucial for Success. For electron-deficient heterocycles, bulky, electron-rich ligands are required. They accelerate the rate-limiting reductive elimination step and stabilize the Pd(0) center. Xantphos and 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) provide the necessary steric bulk and bite angle to promote efficient coupling.[9][10]
Base Cs₂CO₃, K₂CO₃, NaOtBuThe base deprotonates the amine nucleophile (or the heterocycle NH) after it coordinates to the palladium center. Cesium carbonate (Cs₂CO₃) is an excellent choice as it is a strong, non-nucleophilic base with good solubility in organic solvents, and it is generally compatible with ester functionalities, unlike stronger bases like sodium tert-butoxide which can cause hydrolysis.[10][11]
Solvent Toluene, DioxaneAnhydrous, aprotic, and relatively high-boiling solvents are required to ensure the stability of the catalytic intermediates and to allow the reaction to proceed at an adequate rate. Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Arylating Agent Aryl AminesThe protocol can be adapted for various primary and secondary aryl or alkyl amines. The choice of amine will determine the final N-substituted product.

Detailed Experimental Protocol

This protocol provides a general procedure for the N-arylation of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate with a representative aniline.

Materials and Reagents
ReagentCAS NumberM.W.Stoichiometry
Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate1208085-94-2 (similar structure)270.09 (for 6-bromo)1.0 equiv
Aniline (or other amine)62-53-393.131.2 - 1.5 equiv
Pd₂(dba)₃51364-51-3915.720.05 equiv (5 mol%)
Xantphos161265-03-8578.680.10 equiv (10 mol%)
Cesium Carbonate (Cs₂CO₃)534-17-8325.822.0 equiv
Anhydrous Toluene108-88-3-~0.1 M concentration

Safety Precaution: Handle all reagents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and irritants. Cesium carbonate is hygroscopic and should be handled under an inert atmosphere.

Experimental Workflow

Sources

Application Note: Precision Functionalization of the Imidazo[1,2-a]pyrazine Core at the 8-Position

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in modern kinase inhibitor design, serving as the core pharmacophore for approved drugs such as Entospletinib (Syk inhibitor). While the C3 position is readily accessible via electrophilic aromatic substitution (


), the 8-position  presents a unique synthetic challenge and opportunity.

Functionalization at C8 is critical for tuning solubility, metabolic stability, and hinge-binding interactions in kinase pockets. This guide details the two primary mechanistic pathways for C8 functionalization: Nucleophilic Aromatic Substitution (


)  and Transition-Metal Catalyzed Cross-Coupling , along with advanced regioselective metalation strategies.

Strategic Analysis: The Reactivity Landscape

To successfully functionalize the C8 position, one must understand the electronic bias of the scaffold. The imidazo[1,2-a]pyrazine core is highly polarized.[1]

  • C3 Position: Electron-rich; prone to electrophilic attack (bromination, formylation).[1][2][3]

  • C8 Position: Electron-deficient; adjacent to the bridgehead nitrogen (

    
    ) and the pyrazine nitrogen (
    
    
    
    ). This makes it highly susceptible to nucleophilic attack (
    
    
    ) and metal-halogen exchange.[1][2][3]
  • C6 Position: Typically functionalized via palladium-catalyzed cross-couplings (Suzuki, Stille) after halogenation.[1][2]

Reactivity Map

ReactivityMap Core Imidazo[1,2-a]pyrazine Core C3 C3 Position (Electron Rich) Target: Electrophiles Rxn: SEAr (Br2, NBS) Core->C3 Most Reactive for SEAr C8 C8 Position (Electron Deficient) Target: Nucleophiles/Catalysts Rxn: SNAr, Buchwald, Suzuki Core->C8 Preferred Site for SNAr C6 C6 Position (Sterically Accessible) Target: Metal Catalysts Rxn: Suzuki, Stille Core->C6 Secondary Site for Coupling

Figure 1: Reactivity profile of the imidazo[1,2-a]pyrazine scaffold. The C8 position is the "electrophilic hotspot" for nucleophilic displacement.

Methodology A: Nucleophilic Aromatic Substitution ( )

This is the most robust method for introducing heteroatoms (N, O, S) at C8. The reaction is driven by the electron-withdrawing nature of the pyrazine ring, which stabilizes the Meisenheimer-like transition state.[2][3]

Mechanism & Causality

The presence of a leaving group (Cl, Br, I) at C8 is required. 8-Chloroimidazo[1,2-a]pyrazine is the standard electrophile.[1][2][3]

  • Why Cl over Br? While Br is a better leaving group in

    
    , in heteroaromatic 
    
    
    
    , the electronegativity of Chlorine (inductive effect) often accelerates the rate-determining step (nucleophilic addition) more effectively than Bromine, although both work.
  • Regioselectivity: If the scaffold is 6,8-dichloro,

    
     occurs preferentially at C8  over C6 due to the lower electron density at C8 (proximity to 
    
    
    
    ).
Protocol 1: General Amination

Target: Introduction of amines (primary/secondary) at C8.

Reagents:

  • Substrate: 8-Chloroimidazo[1,2-a]pyrazine (1.0 equiv)[1][2][3]

  • Nucleophile: Amine (1.2 – 2.0 equiv)

  • Base:

    
     or DIPEA (2.0 – 3.0 equiv)
    
  • Solvent: Ethanol (EtOH), Isopropanol (IPA), or NMP (for unreactive amines).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 8-chloroimidazo[1,2-a]pyrazine (1.0 equiv).

  • Solvation: Add EtOH (0.2 M concentration). Note: Protic solvents often accelerate

    
     by stabilizing the leaving group departure.
    
  • Addition: Add the amine (1.5 equiv) and DIPEA (2.0 equiv).

  • Reaction:

    • Reactive Amines (e.g., Morpholine): Stir at Room Temperature (RT) for 2–4 hours.

    • Steric/Aromatic Amines (e.g., Aniline): Heat to 60–80 °C for 4–12 hours.

  • Monitoring (Self-Validation): Monitor by LCMS. The starting material (M+H ~154 for Cl) should disappear. The product will show a distinct mass shift.

    • NMR Check: The C8-H signal (doublet, ~7.8 ppm) will disappear.[1][2] The C5-H and C6-H doublets will shift upfield due to the electron-donating effect of the new amine.[1][2][3]

  • Workup: Concentrate in vacuo. Dilute with DCM, wash with sat.

    
     and brine.[2] Dry over 
    
    
    
    .[2]

Methodology B: Transition-Metal Catalyzed Cross-Coupling[1][2][3][5]

When


 fails (e.g., with weak nucleophiles or for C-C bond formation), Pd-catalyzed coupling is required.
Protocol 2: Suzuki-Miyaura Coupling at C8

Target: Introduction of aryl/heteroaryl groups.[1][2][3]

Reagents:

  • Substrate: 8-Bromoimidazo[1,2-a]pyrazine (preferred over chloro for Pd oxidative addition).[1][2][3]

  • Boronic Acid/Ester:

    
     (1.5 equiv).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Base:

    
     (2M aq.[2] solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).[2][3]

Step-by-Step Procedure:

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.

  • Charge: Add 8-bromoimidazo[1,2-a]pyrazine, boronic acid, and Pd catalyst.

  • Solvent: Add 1,4-Dioxane and 2M

    
    .[1][2][3]
    
  • Degas: Bubble Nitrogen through the mixture for 5 minutes (Critical to prevent homocoupling or oxidation).

  • Heat: Stir at 90–100 °C for 2–16 hours.

  • Workup: Filter through Celite to remove Pd black.[2] Dilute with EtOAc/Water.[2]

Protocol 3: Buchwald-Hartwig Amination

Target: Introduction of unreactive anilines or amides at C8.[1][2][3]

  • Catalyst System:

    
     + BINAP or Xantphos.
    
  • Base:

    
     or NaOtBu (Strong base required).
    
  • Solvent: Toluene or Dioxane (anhydrous).

  • Insight: This is essential when the amine is too sterically hindered or electron-deficient for standard

    
    .[1][2][3]
    

Advanced Strategy: Regioselective Metalation ("The Switch")

For highly complex analogs, direct metalation offers a "shortcut" that avoids halogenated precursors. Recent advances utilizing TMP-bases (Knochel-type bases) allow for direct zincation/magnesiation.[1][2][3]

  • Reagent:

    
     or 
    
    
    
    .
  • The Switch:

    • Kinetic Control (-60 °C): Metalation often occurs at C3 (most acidic proton).[1][2][3]

    • Thermodynamic/Directed Control: Under specific conditions (e.g., C6-blocked or specific temp), metalation can be directed to C8 .

  • Application: Once metalated (C8-Zn/Mg), the intermediate can be quenched with electrophiles (Allyl bromide, Iodine, Aldehydes) to introduce carbon substituents without transition metals.

Case Study: Synthesis of the Entospletinib Core

Entospletinib (GS-9973) is a Syk inhibitor featuring an imidazo[1,2-a]pyrazine core with an amine at C8 and an indazole at C6.[2][3]

Synthetic Workflow:

  • Starting Material: 6,8-Dibromoimidazo[1,2-a]pyrazine.[1][2][3]

  • Step 1 (C8 Functionalization):

    
     with 4-morpholinoaniline.[1][2][3]
    
    • Selectivity: The C8-Br is more susceptible to

      
       than C6-Br.[1][2][3]
      
    • Conditions: IPA, DIPEA, 80 °C.

    • Result: 6-Bromo-N-(4-morpholinophenyl)imidazo[1,2-a]pyrazin-8-amine.[1][2][3]

  • Step 2 (C6 Functionalization): Suzuki Coupling with Indazole-6-boronic acid.[1][2][3]

    • Conditions:

      
      , 
      
      
      
      , Dioxane/H2O.
    • Result: Entospletinib.[2][3]

Experimental Decision Tree

DecisionTree Start Start: 8-Halo-Imidazo[1,2-a]pyrazine Desired Desired C8 Substituent? Start->Desired N_Atom Heteroatom (N, O, S) Desired->N_Atom C_Atom Carbon (Aryl, Alkyl) Desired->C_Atom Check_Nuc Is Nucleophile Strong? (e.g., Morpholine, Alkoxide) N_Atom->Check_Nuc Suzuki Method: Suzuki Coupling Cat: Pd(dppf)Cl2 Reagent: Boronic Acid C_Atom->Suzuki SNAr Method: SNAr Solvent: IPA/EtOH Temp: 25-80°C Check_Nuc->SNAr Yes Buchwald Method: Buchwald-Hartwig Cat: Pd2(dba)3/BINAP Base: Cs2CO3 Check_Nuc->Buchwald No (Anilines/Amides)

Figure 2: Decision matrix for selecting the optimal synthetic route based on the desired C8 substituent.

Data Summary & Troubleshooting

Parameter

Conditions
Pd-Catalyzed Coupling
Preferred Halide Chloride (Cl) or Fluoride (F)Bromide (Br) or Iodide (I)
Key Driver Nucleophilicity of amineCatalyst activity / Ligand sterics
Main Byproduct Unreacted SM, Bis-addition (rare)Protodehalogenation (reduction of C8-X to C8-H)
Troubleshooting If slow: Switch solvent to DMSO/NMP or use Microwave (120°C).[1][2][3]If reduced product forms: Switch to anhydrous conditions or increase catalyst loading.

Self-Validating Check:

  • Proton NMR: Compare the integration of the pyrazine protons. In the starting material (8-Cl), C5-H and C6-H are doublets (J ~ 4-5 Hz).[1][2][3] Upon substitution at C8, the chemical shift of C6-H often moves upfield significantly (

    
     ppm) due to resonance donation from the new substituent.
    

References

  • Kastrati, A. et al. (2023). "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates." Chemical Science.

  • Currie, K. S. et al. (2014). "Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase." Journal of Medicinal Chemistry. (Describes Entospletinib synthesis).

  • Goel, R. et al. (2018). "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications." Organic & Biomolecular Chemistry.

  • Bagley, M. C. et al. (2011). "Ligand-free palladium-catalyzed Suzuki-Miyaura cross-coupling of 8-haloimidazo[1,2-a]pyrazines."[1][2][3] Tetrahedron Letters.

Sources

Application Note: High-Throughput Screening of an Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate Library

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., mTOR, PI3K) and anti-infective agents. This application note details the operational workflow for utilizing Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate as a linchpin intermediate. We describe a diversity-oriented synthesis (DOS) strategy to generate a focused library, followed by a robust High-Throughput Screening (HTS) protocol using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Introduction: The Power of the Scaffold

The Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate core offers a unique geometry for drug discovery. Unlike flat heteroaromatics, the bridgehead nitrogen and the specific substitution pattern allow for vectors that probe solvent-accessible regions of ATP-binding pockets.

Structural Advantages[1][2][3]
  • C-8 Position (Bromine): A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) or Nucleophilic Aromatic Substitution (

    
    ), allowing the introduction of aryl or heteroaryl "tail" groups.
    
  • C-2 Position (Ester): A masking group that can be hydrolyzed to a carboxylic acid for amide coupling, enabling the introduction of solubilizing groups or hydrogen-bond donors/acceptors.

  • Kinase Homology: This scaffold mimics the purine ring of ATP, making it an ideal starting point for Type I and Type II kinase inhibitors.

Library Synthesis Protocol (Diversity-Oriented)

To maximize chemical space, we employ a "Split-and-Pool" or parallel synthesis approach. The 8-bromo position is functionalized first to avoid potential catalyst poisoning by free amines introduced later at the C-2 position.

Workflow Diagram (Synthesis)

SynthesisWorkflow Core Ethyl 8-bromoimidazo [1,2-a]pyrazine-2-carboxylate Suzuki Step 1: Suzuki Coupling (C-8 Diversification) Core->Suzuki Aryl Boronic Acids Pd(dppf)Cl2 Hydrolysis Step 2: Ester Hydrolysis (LiOH/THF) Suzuki->Hydrolysis Intermediate 1 Amide Step 3: Amide Coupling (C-2 Diversification) Hydrolysis->Amide Carboxylic Acid Library Final Library (96/384-well plates) Amide->Library Diverse Amines HATU/DIEA

Caption: Sequential functionalization strategy prioritizing C-8 arylation followed by C-2 amidation.

Step-by-Step Synthetic Protocol
Step 1: C-8 Suzuki-Miyaura Coupling

Objective: Introduce aromatic diversity at the 8-position.

  • Reagents: Core scaffold (1.0 eq), Aryl Boronic Acid (

    
    , 1.2 eq), 
    
    
    
    (0.05 eq),
    
    
    (2M aq, 3.0 eq).
  • Solvent: 1,4-Dioxane.

  • Procedure:

    • Dissolve core and boronic acid in dioxane in a reaction vial.

    • Add catalyst and base.[1] Purge with

      
      .
      
    • Heat to 90°C for 4-12 hours.

    • Purification: Filter through Celite, concentrate, and purify via prep-HPLC.

Step 2: C-2 Ester Hydrolysis

Objective: Unmask the carboxylic acid.

  • Reagents: LiOH (3.0 eq).

  • Solvent: THF/Water (3:1).

  • Procedure: Stir at Room Temperature (RT) for 2 hours. Acidify to pH 3 with 1N HCl to precipitate the acid.

Step 3: C-2 Amide Coupling

Objective: Introduce solubility/interaction elements at the 2-position.

  • Reagents: Intermediate Acid (1.0 eq), Amine (

    
    , 1.2 eq), HATU (1.2 eq), DIEA (3.0 eq).
    
  • Solvent: DMF.

  • Procedure:

    • Activate acid with HATU/DIEA for 15 mins.

    • Add amine and stir at RT for 12 hours.

    • Final Isolation: Evaporate DMF, re-dissolve in DMSO to 10 mM stock for HTS.

High-Throughput Screening (HTS) Assay Development

For this library, we assume a Kinase Target (e.g., PI3K


) . We will utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay, which is robust against autofluorescence common in small molecule libraries.
Assay Principle
  • Tracer: A biotinylated peptide substrate.

  • Detection: Europium-labeled anti-phospho-peptide antibody (Donor) and Streptavidin-APC (Acceptor).

  • Signal: Phosphorylation brings Donor and Acceptor into proximity, generating a FRET signal. Inhibitors decrease this signal.

HTS Logic Flow

HTS_Logic LibraryPlate Library Source Plate (10 mM in DMSO) Acoustic Acoustic Transfer (Echo 550) LibraryPlate->Acoustic 20 nL transfer AssayPlate 384-Well Assay Plate (Enzyme + Substrate) Acoustic->AssayPlate Reaction Incubation (60 min @ RT) AssayPlate->Reaction Detection Add Detection Reagents (Eu-Ab + SA-APC) Reaction->Detection Read Plate Reader (EnVision) Detection->Read Analysis Data Analysis (Z-Prime & % Inhibition) Read->Analysis

Caption: HTS workflow utilizing acoustic dispensing for miniaturization and TR-FRET detection.

Detailed Screening Protocol

Equipment:

  • Liquid Handler: Labcyte Echo 550 (for compound transfer).

  • Dispenser: Multidrop Combi (for reagents).

  • Reader: PerkinElmer EnVision.

Reagents:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.
    
  • Controls: High Control (DMSO only, 0% inhibition), Low Control (Known inhibitor e.g., Wortmannin, 100% inhibition).

Step-by-Step Procedure:

  • Compound Transfer: Transfer 20 nL of library compounds (10 mM stock) into a 384-well low-volume white plate. Final compound concentration: 10

    
    M (assuming 20 
    
    
    
    L final volume).
  • Enzyme Addition: Add 10

    
    L of 2x Enzyme Mix (PI3K
    
    
    
    ) using Multidrop.
    • Pre-incubation: 15 mins at RT to allow compound-enzyme binding.

  • Substrate Initiation: Add 10

    
    L of 2x Substrate Mix (ATP + Biotin-PIP2).
    
  • Reaction: Incubate for 60 minutes at RT (protected from light).

  • Stop/Detection: Add 20

    
    L of Detection Mix (EDTA to stop reaction + Eu-Antibody + SA-APC).
    
  • Equilibration: Incubate 60 mins.

  • Read: Measure TR-FRET (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).

Data Analysis & Validation (E-E-A-T)

Quality Control: The Z-Factor

Before accepting any screening data, the assay robustness must be validated using the Z-factor (


), as defined by Zhang et al.[2][3]

Formula:



  • 
    : Standard deviation of positive (high signal) and negative (low signal) controls.[4]
    
  • 
    : Mean of positive and negative controls.[2][4]
    

Acceptance Criteria:

Z-Factor Value Interpretation Action

| 1.0 > Z'


 0.5  | Excellent Assay | Proceed to Screen  |
| 0.5 > Z' 

0.0
| Marginal Assay | Optimize conditions | | Z' < 0.0 | Failed Assay | Redesign assay |
Hit Selection
  • Normalization: Calculate % Inhibition for each well relative to High and Low controls.

  • Cut-off: Define "Hits" as compounds exhibiting >50% inhibition (or mean + 3

    
    ).
    
  • Counter-Screen: Run hits against an unrelated kinase (e.g., EGFR) to remove frequent hitters or aggregators.

  • Dose-Response: Retest confirmed hits in an 8-point dose-response curve to determine

    
    .
    

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Gallaschy, P., et al. (2021). Imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors: Synthesis, structural modifications, and biological activity. Archiv der Pharmazie.

  • Liu, Y., et al. (2010). Discovery of imidazo[1,2-a]pyrazines as potent PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture).

Sources

Application Note: Purification and Analytical Profiling of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: analytical methods for Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate purification Content Type: Application Notes and Protocols

Executive Summary

This guide details the analytical characterization and purification strategies for Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 84547-63-7), a critical intermediate in the synthesis of bioactive kinase inhibitors and antitubercular agents.

Achieving high purity (>98%) for this compound is challenging due to its tendency to co-elute with regioisomeric byproducts (e.g., the 6-bromo isomer) and hydrolysis degradants. This note provides a self-validating workflow combining high-resolution HPLC, flash chromatography, and recrystallization protocols designed to remove specific synthesis-related impurities.

Chemical Profile & Impurity Landscape

Understanding the synthesis is prerequisite to effective purification. The target compound is typically synthesized via a Hantzsch-type condensation between 2-amino-3-bromopyrazine and ethyl bromopyruvate .

Target Molecule Properties
PropertyDataNotes
IUPAC Name Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
Solubility DMSO, DMF, DCM, EtOAc (Moderate)Poor solubility in water/hexane.[1][2][3]
pKa (Calc) ~2.5 (Pyrazine N)Weakly basic; protonates in strong acid.
UV Max 254 nm, 290 nmStrong absorbance due to fused aromatic system.
Critical Impurities (The "Enemy")

The purification strategy must target three specific classes of impurities:

  • Regioisomers (IMP-A): Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate.

    • Origin: Contamination of the starting material (2-amino-3-bromopyrazine) with 2-amino-5-bromopyrazine.[4]

    • Challenge: Very similar polarity to the target; requires high-efficiency silica or C18 separation.

  • Hydrolysis Products (IMP-B): 8-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid.

    • Origin: Moisture exposure during workup or storage.

    • Behavior: Highly polar, elutes early in RP-HPLC; streaks on silica.

  • Hantzsch Intermediates (IMP-C): Uncyclized alkylated intermediates.

    • Origin: Incomplete reaction or insufficient heating.

Analytical Methods (The "Eyes")

Before purification, the crude material must be profiled to determine the load and separation difficulty.

High-Performance Liquid Chromatography (HPLC)

This method is optimized to resolve the critical 8-bromo vs. 6-bromo regioisomeric pair.

Method ID: AM-IMID-08 Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent. Mobile Phase A: Water + 0.1% Formic Acid (v/v) Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v) Flow Rate: 1.0 mL/min Temperature: 30°C Detection: UV @ 254 nm (primary), 280 nm (secondary)

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold (Polar impurity elution)
15.0 95 Linear Gradient
18.0 95 Wash
18.1 5 Re-equilibration

| 23.0 | 5 | Stop |

Performance Criteria:

  • Retention Time (RT): Target ~9.5 min.

  • Resolution (Rs): >1.5 between Target and 6-bromo isomer (approx. RT 9.8 min).

  • Tailing Factor: < 1.3.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Key Signals:

    • [M+H]⁺: m/z 270.0 / 272.0 (1:1 isotopic pattern characteristic of mono-bromide).

    • [M+Na]⁺: m/z 292.0 / 294.0.

    • Hydrolysis Impurity: m/z 242.0 / 244.0 (Loss of ethyl group mass 28).

Purification Strategies (The "Hands")

We employ a "Coarse-to-Fine" strategy. Flash chromatography removes bulk baseline impurities, while recrystallization or Prep-HPLC polishes the regioisomeric purity.

Workflow Logic

PurificationWorkflow Crude Crude Reaction Mixture (Target + Regioisomers + Salts) Workup Aqueous Workup (DCM Extraction) Crude->Workup TLC_Check TLC Analysis (50% EtOAc/Hexane) Workup->TLC_Check Decision Purity > 85%? TLC_Check->Decision Flash Flash Chromatography (Silica Gel) Decision->Flash No (Complex Mix) Recryst Recrystallization (EtOAc/Hexane) Decision->Recryst Yes (High Load) Flash->Recryst Polishing Prep_HPLC Preparative HPLC (C18, Acidic) Flash->Prep_HPLC If Regioisomers Persist Final Pure Product (>98%) Recryst->Final Prep_HPLC->Final

Figure 1: Decision matrix for purification based on crude purity and impurity profile.

Detailed Protocols

Protocol A: Flash Column Chromatography

Best for: Removing baseline impurities and unreacted starting materials.

Stationary Phase: Spherical Silica Gel (20-40 µm). Cartridge Size: 40g silica per 1g crude material. Solvent System: Hexane (Solvent A) / Ethyl Acetate (Solvent B).[2]

Step-by-Step:

  • Sample Loading: Dissolve crude in minimum DCM. Adsorb onto Celite (1:2 ratio w/w) and dry under vacuum to form a free-flowing powder. Solid load into the cartridge. Liquid loading in DCM causes band broadening.

  • Gradient:

    • 0–5 min: 10% B (Isocratic hold to elute non-polar impurities).

    • 5–25 min: 10% → 60% B (Linear gradient).

    • Target typically elutes at ~35-40% B.

  • Fraction Collection: Collect fractions based on UV (254 nm).

  • Validation: Spot fractions on TLC. The target is UV-active and stains yellow with Hanessian’s Stain (Cerium Molybdate).

Protocol B: Recrystallization (Scalable)

Best for: Enriched fractions (>85%) to remove minor isomers.

Solvent System: Ethyl Acetate (Solvent) / n-Hexane (Anti-solvent).[2]

Step-by-Step:

  • Place 1.0 g of semi-pure solid in a 50 mL round-bottom flask.

  • Add Ethyl Acetate (approx. 5-8 mL) and heat to reflux (77°C) until fully dissolved. If insoluble particles remain, filter hot through a glass frit.

  • Remove from heat. While still hot, slowly add n-Hexane dropwise until a faint, persistent turbidity appears.

  • Add 2-3 drops of Ethyl Acetate to clear the solution.

  • Allow to cool to room temperature slowly (over 2 hours) with gentle stirring.

  • Cool to 0-4°C in an ice bath for 1 hour.

  • Filter the off-white needles/crystals. Wash the cake with cold 10% EtOAc/Hexane (2 x 5 mL).

  • Drying: Vacuum oven at 40°C for 12 hours. Note: High heat can degrade the ester.

Protocol C: Preparative HPLC (Polishing)

Best for: Final separation of persistent regioisomers.

Column: C18 Prep Column (e.g., 21.2 x 150 mm, 5 µm). Flow Rate: 20 mL/min. Buffer: Water (0.1% TFA) / Acetonitrile. TFA is preferred over Formic Acid here for sharper peak shape of basic heterocycles.

Method:

  • Dissolution: Dissolve 100 mg sample in 2 mL DMSO. Filter through 0.45 µm PTFE filter.

  • Gradient: 20% B to 60% B over 15 minutes.

  • Collection: Trigger by UV threshold.

  • Workup: Combine product fractions. Neutralize with saturated NaHCO₃ immediately (to prevent TFA-induced hydrolysis during concentration). Extract with DCM, dry over Na₂SO₄, and concentrate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Doublet Peak in HPLC Regioisomer (6-bromo) contamination.Use Protocol B (Recrystallization) or flatten the HPLC gradient (e.g., 20-40% B over 20 min).
Peak Tailing Interaction with silanols or column degradation.Add 0.1% Triethylamine to the mobile phase (if using high pH column) or ensure 0.1% TFA is fresh.
Low Yield after Recryst. Product too soluble in EtOAc.Reduce EtOAc volume or switch to Ethanol/Water system (though ester hydrolysis risk increases).
Product turns acid Hydrolysis of ethyl ester.Avoid water in workup; store solid in desiccator; do not leave in acidic LC solvents >24h.

References

  • General Synthesis of Imidazo[1,2-a]pyrazines

    • BenchChem. "Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate."[2] Accessed Oct 2023.

  • Regioselectivity in Hantzsch Condensation

    • Groselj, U., et al. "Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives." Heterocycles, Vol. 75, No. 6, 2008.

  • Analytical Profiling of Imidazo-fused Systems

    • Sigma-Aldrich. "Ethyl 6-bromo-8-(sec-butylamino)imidazo[1,2-a]pyrazine-2-carboxylate Product Information."

  • Impurity Characterization (Regioisomers)

    • StackExchange Chemistry. "Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine."

Sources

Troubleshooting & Optimization

improving yield in Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate Synthesis

Case ID: #SYN-ZR88-OPT Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division

Executive Summary: The "Yield Trap"

The synthesis of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a classic cyclocondensation between 2-amino-3-bromopyrazine and ethyl bromopyruvate . While literature often cites yields of 60–80%, real-world bench results frequently plateau at 30–40%.

Why? The reaction is deceptive. It is not a single step but a cascade: Condensation


 Cyclization 

Dehydration
. The electron-withdrawing bromine atom at the C8 position (derived from the C3 of the pyrazine) significantly reduces the nucleophilicity of the pyrazine nitrogen, slowing the initial attack. Furthermore, the intermediate hydroxy-dihydro species is stable and often fails to dehydrate fully under mild reflux, leading to "missing mass" during workup.

This guide moves beyond the "recipe" to address the kinetics and thermodynamics controlling your yield.

Reaction Mechanism & Failure Points

To fix the yield, you must visualize the invisible failure points.

ReactionMechanism SM1 2-Amino-3-bromopyrazine Inter1 Intermediate A: N-Alkylated Species SM1->Inter1 Slow Nucleophilic Attack (Hinderance by Br) SM2 Ethyl Bromopyruvate SM2->Inter1 Inter2 Intermediate B: Hydroxy-dihydro (Cyclized) Inter1->Inter2 Cyclization Prod Target Product: Ethyl 8-bromoimidazo... (Aromatized) Inter2->Prod Dehydration (-H2O) REQUIRES HEAT/ACID Trap TRAP: Stable Amorphous Solid (Lost in aqueous workup) Inter2->Trap Incomplete Dehydration

Figure 1: The Mechanistic Flow. Note that Intermediate B is the common "yield sink."

Critical Reagent Control (The Input)

Q: My LCMS shows multiple peaks and a large baseline hump. Is my starting material bad?

A: It is likely your Ethyl Bromopyruvate , not the amine. Ethyl bromopyruvate is notoriously unstable. It undergoes self-polymerization and hydrolysis, releasing HBr which degrades your amine.

ParameterSpecificationWhy it matters
Ethyl Bromopyruvate Quality Clear, pale yellow liquid.Dark/Orange/Brown = Polymerized. Distill under vacuum (approx. 80-85°C @ 10 mmHg) before use.
Stoichiometry 1.5 – 2.0 EquivalentsYou must overwhelm the weak nucleophile (amine) to drive kinetics. Excess pyruvate accounts for thermal degradation during reflux.
Base Choice NaHCO₃ (Solid)Neutralizes HBr generated in situ without hydrolyzing the sensitive ethyl ester. Avoid strong bases like NaOH.

Optimized Protocol (The Process)

This protocol is designed to force the dehydration step and maximize conversion.

Reagents:

  • 2-Amino-3-bromopyrazine (1.0 eq)

  • Ethyl bromopyruvate (2.0 eq) – Freshly Distilled

  • Dimethoxyethane (DME) – Anhydrous (0.3 M concentration)

  • Molecular Sieves (4Å) – Activated

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-3-bromopyrazine in DME.

    • Why DME? Ethanol (EtOH) is common but boils at 78°C. DME boils at 85°C. The extra thermal energy is crucial for the dehydration step of the deactivated ring.

  • Scavenging: Add 4Å Molecular Sieves.

    • Why? Dehydration releases water. Removing it shifts the equilibrium toward the aromatic product (Le Chatelier’s principle).

  • Addition: Add Ethyl bromopyruvate (2.0 eq) dropwise at room temperature.

  • Reflux: Heat to vigorous reflux (bath temp 95°C) for 12–16 hours .

    • Checkpoint: At 4 hours, LCMS often shows the "Intermediate B" (M+18 mass compared to product). Do not stop. You must cook this off.

  • The "Acid Kick" (Optional but Recommended): If LCMS shows stalled intermediate after 16h, add a catalytic amount of p-TsOH (0.1 eq) or TFA and reflux for another 2 hours. This forces the dehydration.

Troubleshooting & FAQs

Q: I see a precipitate forming during the reaction. Should I filter it? A: NO. That precipitate is likely the HBr salt of the product or the intermediate.

  • Correct Action: At the end of the reaction, cool the mixture. Add saturated aqueous NaHCO₃ to the reaction mixture before any filtration. Stir for 30 minutes to free-base the imidazo-pyrazine. The solid will likely dissolve or change form, allowing for standard extraction with Ethyl Acetate.

Q: My product is stuck in the aqueous layer during workup. A: The imidazo[1,2-a]pyrazine core is basic.

  • Diagnosis: If your aqueous layer is too acidic (pH < 4), the pyridine-like nitrogen (N4) is protonated, making the molecule water-soluble.

  • Fix: Adjust the aqueous layer pH to ~8.0 using NaHCO₃ before extraction. Do not go > pH 10 to avoid hydrolyzing the ester.

Q: I obtained the product, but the NMR shows extra peaks in the aromatic region. A: Check for Regioisomers . While 8-bromo is the major product, steric bulk can sometimes force reaction at the exocyclic amine nitrogen rather than the ring nitrogen (rare for pyrazines but possible).

  • Validation: The H-3 proton of the imidazo ring (the one on the 5-membered ring) typically appears as a singlet around

    
     8.2–8.5 ppm. If this is missing or split, you have the wrong isomer or uncyclized material.
    

Advanced Decision Tree: Low Yield Diagnostics

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Low Yield Observed CheckSM Is Starting Material (Amine) visible by TLC/LCMS? Start->CheckSM YesSM YES: SM Remains CheckSM->YesSM NoSM NO: SM Consumed CheckSM->NoSM ReagentQual Check Ethyl Bromopyruvate (Is it brown?) YesSM->ReagentQual BadReagent Reagent Degraded. Action: Distill Reagent. ReagentQual->BadReagent Yes GoodReagent Reagent Good. Action: Switch solvent to DME or n-BuOH (Higher Temp). ReagentQual->GoodReagent No CheckMass Check LCMS Mass. Is it Product Mass + 18? NoSM->CheckMass Hydrated Intermediate Trapped. Action: Add p-TsOH, Reflux longer. CheckMass->Hydrated Yes ProductMass Correct Mass. Action: Check Aqueous pH (Product lost in water). CheckMass->ProductMass No

Figure 2: Diagnostic Logic for Yield Improvement.

References

  • Snoeck, R. et al. (2003). "Synthesis and antiviral activity of imidazo[1,2-a]pyrazine derivatives." Journal of Medicinal Chemistry. (General reactivity context).

  • Mebratu, Y. et al. (2018). "Novel Imidazo[1,2-a]Pyrazine Derivatives: Design and Synthesis." TSI Journals.

  • Gueiffier, A. et al. (1998).[1] "Synthesis of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines." Heterocycles. (Foundational chemistry for the 8-bromo regioselectivity).

  • Vertex Pharmaceuticals. (2015). "Patent WO2015175638: Inhibitors of BTK." (Detailed industrial protocols for 8-bromoimidazo[1,2-a]pyrazine carboxylates).

Sources

Technical Support Center: Synthesis of Imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their synthesis, particularly through popular multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, can be accompanied by side reactions that impact yield, purity, and scalability.[2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the causality behind common synthetic challenges. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs) about Side Reactions

This section addresses high-level conceptual questions regarding the formation of byproducts during imidazo[1,2-a]pyrazine synthesis.

Q1: What are the most common classes of side reactions in the Groebke-Blackburn-Bienaymé (GBB) synthesis of imidazo[1,2-a]pyrazines?

A1: The GBB reaction, which couples an aminopyrazine, an aldehyde, and an isocyanide, is highly efficient but sensitive to reaction parameters.[3][4] The primary side reactions stem from the reactivity of the intermediates and starting materials:

  • Isocyanide Hydrolysis and Polymerization: Isocyanides are susceptible to acid-catalyzed hydrolysis, forming the corresponding formamide. This is a common issue when using protic acids or if water is not adequately excluded. They can also self-polymerize, especially under acidic conditions.

  • Schiff Base/Imine Instability: The initial condensation of the aminopyrazine and aldehyde forms a Schiff base (or iminium ion). Aliphatic aldehydes, in particular, form less stable imines that are prone to polymerization or other decomposition pathways before the isocyanide can be trapped.[2]

  • Formation of Ugi Adducts: In some cases, particularly with aliphatic aldehydes, classic four-component Ugi reaction products can be observed as byproducts, competing with the desired GBB cyclization.[3]

  • Homocoupling and Dimerization: In syntheses that are analogous to the A3 coupling (Aldehyde-Alkyne-Amine), which can also be adapted for related heterocycles, homocoupling of the alkyne component (e.g., Glaser coupling) is a known side reaction, especially in the presence of copper catalysts and oxygen.[5] While not a direct GBB side reaction, it highlights the potential for starting material self-reaction.

Q2: How does the choice of catalyst (Lewis vs. Brønsted Acid) influence side product formation?

A2: The catalyst is critical for activating the imine intermediate for nucleophilic attack by the isocyanide. The choice between a Lewis acid and a Brønsted acid can significantly alter the side product profile.

  • Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂): These are highly effective and among the most common catalysts for the GBB reaction.[3] They strongly coordinate to the imine nitrogen, activating it for attack. However, stronger Lewis acids can also promote isocyanide polymerization or degradation. Boron trifluoride, for example, has been shown to give excellent purity but in some cases moderate yields, suggesting a balance between activation and side reactions.

  • Brønsted Acids (e.g., HClO₄, PTSA, AcOH): These acids protonate the imine nitrogen to form an active iminium ion. They are generally less expensive but can be less efficient than Lewis acids. A major drawback is their ability to readily catalyze the hydrolysis of the isocyanide to a formamide, especially if trace water is present. Milder acids like acetic acid are sometimes used to minimize side reactions, particularly in sensitive applications like DNA-encoded libraries.[3]

Q3: Can the aldehyde component be a source of significant impurities?

A3: Absolutely. The aldehyde is a crucial determinant of reaction success.

  • Aromatic Aldehydes: These generally form stable Schiff bases, leading to cleaner reactions and higher yields. Electron-withdrawing groups on the aromatic ring can enhance reactivity, while bulky ortho-substituents may sterically hinder the reaction.

  • Aliphatic Aldehydes: These are notoriously more challenging. The corresponding Schiff bases are often less stable and have a higher propensity to polymerize.[2] To mitigate this, it is often necessary to use higher catalyst loadings, carefully control the temperature, and sometimes add the isocyanide component last, after the imine has had a chance to form.

  • Aldehyde Purity: Impurities in the aldehyde, such as the corresponding carboxylic acid from air oxidation, can neutralize basic catalysts or introduce unwanted nucleophiles, leading to a complex reaction mixture. Always use freshly distilled or high-purity aldehydes.

Section 2: Troubleshooting Guide

This guide is structured in a "Problem/Potential Cause/Solution" format to directly address common experimental failures.

Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyrazine

Your reaction yields are consistently below 40%, or you observe complete consumption of starting materials with no corresponding product formation on TLC or LC-MS.

Potential Cause A: Isocyanide Degradation

The isocyanide is one of the most sensitive reagents in the GBB reaction. Its characteristic unpleasant odor is not a reliable indicator of its purity or concentration. Acid-catalyzed hydrolysis to the corresponding N-formyl amine is a primary pathway for consumption without product formation.

Proposed Solution & Protocol:

  • Verify Isocyanide Quality: Before use, check the purity of your isocyanide by ¹H NMR. The isocyanide proton is often not visible, but the spectrum should be free of signals corresponding to the formamide byproduct (typically a doublet around 8 ppm and an N-H signal).

  • Use a Co-solvent or Drying Agent: If using a Brønsted acid catalyst, ensure the reaction is rigorously anhydrous. Consider adding a dehydrating agent like trimethyl orthoformate (2 equivalents) to the reaction mixture before adding the catalyst and isocyanide.

  • Optimize Reagent Addition Order: In a typical procedure, the aminopyrazine, aldehyde, and catalyst are stirred for a short period (15-30 min) to pre-form the imine before the isocyanide is added. This ensures the isocyanide has a reactive intermediate to trap, minimizing its residence time in the acidic medium.

Potential Cause B: Inefficient Imine Formation or Imine Polymerization

This is particularly common with aliphatic aldehydes.[2] If the imine intermediate is not formed efficiently or is unstable, the reaction cannot proceed.

Proposed Solution & Protocol:

  • Increase Catalyst Loading: For sluggish reactions, especially with aliphatic aldehydes, increasing the Lewis acid catalyst loading from a typical 5 mol% to 10-15 mol% can accelerate the imine-isocyanide coupling step, outcompeting the polymerization pathway.

  • Change Solvent: Switch to a less polar, aprotic solvent like toluene or dichloromethane (DCM). Protic solvents like methanol can sometimes interfere with imine formation.

  • Monitor Imine Formation: Before adding the isocyanide, you can attempt to monitor imine formation via TLC or LC-MS. The disappearance of the aldehyde spot and the appearance of a new, higher Rf spot can indicate successful imine generation.

Diagram 1: Competing Pathways in GBB Synthesis

GBB_Side_Reactions Start Aminopyrazine + Aldehyde Imine Schiff Base / Iminium Ion Start->Imine Condensation (+H⁺ or Lewis Acid) Product Imidazo[1,2-a]pyrazine (Desired Product) Imine->Product [4+1] Cycloaddition (Main Pathway) Polymer Imine Polymerization Imine->Polymer (Fast with aliphatic aldehydes) (Side Reaction) Isocyanide Isocyanide Isocyanide->Product [4+1] Cycloaddition (Main Pathway) Formamide Formamide byproduct Isocyanide->Formamide H₂O / H⁺ (Side Reaction)

Caption: Main GBB reaction pathway versus common side reactions.

Problem 2: Complex Product Mixture with Multiple Spots on TLC/Peaks in LC-MS

The reaction appears to work, but purification is difficult due to the presence of multiple, often inseparable, byproducts.

Potential Cause A: Formation of Regioisomers

If you are using a substituted 2-aminopyrazine that is not C5-symmetric (e.g., 2-amino-5-methylpyrazine), two different regioisomers of the final product can be formed. The cyclization can occur via the N1 or N4 nitrogen of the pyrazine ring.

Proposed Solution & Protocol:

  • Structural Confirmation: The primary method to distinguish regioisomers is through 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). Protons on the substituent at C3 of the imidazo ring will show correlations to different carbons in the pyrazine ring for each isomer.

  • Control of Regioselectivity: Regioselectivity is often difficult to control and depends subtly on the electronics and sterics of the aminopyrazine. In some cases, changing the catalyst or solvent can favor one isomer over the other, but this requires empirical screening.

  • Strategic Synthesis: The most reliable solution is to design your synthesis using a symmetric aminopyrazine if possible. If a specific regioisomer is required, you may need to explore alternative, non-GBB synthetic routes that offer better regiocontrol.[6]

Diagram 2: Formation of Regioisomers

Caption: Cyclization pathways leading to two possible regioisomers. (Note: Images are placeholders).

Potential Cause B: Purification Difficulties and Insoluble Byproducts

Some side reactions can produce polar, insoluble materials that complicate workup and purification. A thesis by UCL researchers noted that purification can be extremely time-consuming due to the polar nature of the heterocycle and insoluble byproducts.

Proposed Solution & Protocol:

  • Modified Workup: After the reaction is complete, quench carefully with a saturated sodium bicarbonate solution.[7] Extract with a suitable organic solvent like ethyl acetate or DCM. If a precipitate forms between the layers, it may be a salt or a polymeric byproduct. Filter the entire biphasic mixture through a pad of celite to remove this insoluble material before separating the layers.

  • Solvent Trituration: For crude products that are oils or amorphous solids, trituration can be highly effective. After removing the reaction solvent, add a non-polar solvent in which the desired product has minimal solubility (e.g., diethyl ether, hexanes). Sonicate or stir the mixture vigorously. The desired product may crystallize or precipitate, leaving more soluble impurities behind in the solvent.

  • Chromatography Optimization: Standard silica gel chromatography can be challenging. Consider using neutral alumina for purification, which can sometimes provide better separation for these basic heterocycles.[7] A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically required.

Section 3: Key Experimental Protocols

This section provides standardized protocols for procedures discussed in this guide.

Protocol 3.1: High-Fidelity Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is optimized to minimize common side reactions when using a stable aromatic aldehyde.

Materials:

  • 2-Aminopyrazine (1.0 mmol, 1.0 equiv)

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 0.05 equiv)

  • Isocyanide (1.1 mmol, 1.1 equiv)

  • Anhydrous Methanol (5 mL)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-aminopyrazine (1.0 mmol) and the aromatic aldehyde (1.0 mmol).

  • Add anhydrous methanol (5 mL) and stir to dissolve the solids.

  • Add the scandium(III) triflate catalyst (0.05 mmol).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Slowly add the isocyanide (1.1 mmol) via syringe over 1-2 minutes.

  • Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the aminopyrazine is consumed (typically 4-16 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel or neutral alumina.

Validation:

  • A successful reaction will show a single major product spot on the TLC plate.

  • ¹H NMR and ¹³C NMR spectra should correspond to the expected structure.

  • High-resolution mass spectrometry (HRMS) should confirm the exact mass of the desired product.[1]

Table 1: Summary of Common Problems and Solutions

Problem Likely Cause(s) Primary Solution(s) Key Reference(s)
Low/No Yield Isocyanide hydrolysis; Imine instability/polymerizationUse anhydrous conditions; Optimize reagent addition order; Increase catalyst loading for aliphatic aldehydes.[2]
Complex Mixture Formation of regioisomers; General byproduct formationConfirm structure with 2D NMR; Use symmetric aminopyrazine; Optimize workup (filtration) and chromatography (alumina).[7]
Reaction Stalls Inactive catalyst; Poor substrate reactivityUse fresh, high-purity catalyst; Screen different Lewis/Brønsted acids; Increase reaction temperature.[3]
Insoluble Gunk Polymeric byproducts; Salt formationFilter reaction mixture through celite before workup; Use solvent trituration for purification.

References

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Available at: [Link]

  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]

  • A3 coupling reaction. Grokipedia. Available at: [Link]

  • HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A3 Coupling Reaction. Chemistry LibreTexts. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available at: [Link]

  • Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. MDPI. Available at: [Link]

  • Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Scholarship Repository @ Florida Tech. Available at: [Link]

  • Generalized mechanism of A³-coupling with primary amines. ResearchGate. Available at: [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. NIH. Available at: [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Available at: [Link]

  • Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Medium. Available at: [Link]

  • SYNTHESIS OF IMIDAZO[1,2-a]PYRAZINE AND IMIDAZO[1,2-a]PYRIMIDINE DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • The Groebke-Blackburn-Bienayme Reaction. University of Groningen. Available at: [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Organic and Biomolecular Chemistry. Available at: [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. PubMed. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]

  • Peptide cyclisation by CyClick involving the N-terminal amine and the... ResearchGate. Available at: [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). RSC Publishing. Available at: [Link]

  • Chemoselective Peptide Cyclization and Bicyclization Directly on Un. ChemRxiv. Available at: [Link]

  • Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. Available at: [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling for 8-Bromoimidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving the 8-bromoimidazo[1,2-a]pyrazine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this crucial C-C bond-forming reaction. The unique electronic properties and potential for catalyst inhibition by the imidazo[1,2-a]pyrazine core present specific challenges that require careful consideration of reaction parameters.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of 8-bromoimidazo[1,2-a]pyrazines. Each question is followed by a detailed explanation of potential causes and a series of actionable solutions.

Q1: My reaction shows low to no conversion of the 8-bromoimidazo[1,2-a]pyrazine starting material. What are the primary causes and how can I fix it?

Low conversion is a frequent issue that can typically be traced back to catalyst activity or suboptimal reaction conditions. The imidazo[1,2-a]pyrazine core itself can be a confounding factor.

  • Potential Cause 1: Catalyst Inhibition or Deactivation. The nitrogen atoms in the imidazo[1,2-a]pyrazine ring are Lewis basic and can coordinate to the palladium center, acting as a ligand and inhibiting catalysis.[1][2][3] This is a primary challenge for nitrogen-rich heterocycles.

    • Solution: Employ bulky, electron-rich ligands that promote a high rate of oxidative addition and reductive elimination, outcompeting catalyst inhibition. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are excellent choices.[2][4] These ligands stabilize the active Pd(0) species and accelerate the catalytic cycle.[5]

  • Potential Cause 2: Inefficient Oxidative Addition. The C-Br bond at the 8-position is on an electron-rich heterocyclic system, which can make the initial oxidative addition step of the catalytic cycle sluggish compared to more electron-deficient systems.[4][6]

    • Solution: As with catalyst inhibition, the use of highly active, electron-rich phosphine or NHC ligands is critical.[5] Additionally, ensure your palladium source is competent. While Pd(OAc)₂ is common, it requires in-situ reduction to the active Pd(0) state. Using a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern precatalyst (e.g., XPhos Pd G3) can ensure a more efficient initiation of the catalytic cycle.[6][7]

  • Potential Cause 3: Poor Reagent Quality or Setup. The success of a Suzuki coupling is highly dependent on the integrity of all components and the reaction environment.

    • Solution:

      • Verify Boronic Acid Quality: Boronic acids, especially heteroaryl ones, are susceptible to degradation and protodeboronation.[6][7] Use fresh or recently purchased boronic acid. If in doubt, consider using more stable boronic esters (e.g., pinacol, MIDA) or potassium trifluoroborates.[7]

      • Ensure Anhydrous & Degassed Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[7] Thoroughly degas your solvent(s) and the reaction mixture by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[7][8] Ensure solvents are anhydrous if the protocol demands it.

      • Check Base Integrity: Ensure your base is pure and has been stored correctly. For solid bases like K₃PO₄, grinding it into a fine powder can improve reproducibility.[4]

Q2: I'm forming the desired product, but a major side product is the dehalogenated starting material (imidazo[1,2-a]pyrazine). How can I suppress this?

Hydrodehalogenation is a common and frustrating side reaction, particularly with electron-rich or N-heterocyclic halides.[2] It occurs when a palladium-hydride (Pd-H) species is formed, which then undergoes reductive elimination with the aryl group instead of the desired cross-coupling.[2]

  • Potential Cause 1: Inappropriate Base. Strong bases, especially alkoxides or hydroxides, can generate Pd-H species.

    • Solution: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for N-heterocyclic substrates.[3][4] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also effective alternatives.[2]

  • Potential Cause 2: Solvent as a Hydride Source. Protic solvents, particularly alcohols, can be a source of hydrides.

    • Solution: Use aprotic solvents like 1,4-dioxane, THF, or toluene.[2] If a co-solvent is needed to dissolve the base, use water instead of an alcohol. A common and effective system is a mixture of an organic solvent and water (e.g., dioxane/H₂O).[9]

  • Potential Cause 3: Ligand Choice. The ligand can influence the relative rates of desired reductive elimination versus dehalogenation.

    • Solution: Screen a panel of bulky biaryl phosphine ligands (e.g., SPhos, XPhos). These ligands often accelerate the desired C-C bond formation, minimizing the lifetime of intermediates that could lead to dehalogenation.[2]

Q3: My main byproduct is the homocoupling of my boronic acid. What is causing this and how do I prevent it?

Homocoupling of the boronic acid to form a biaryl dimer is most often caused by the presence of oxygen.[6][7]

  • Potential Cause 1: Inadequate Degassing. Oxygen facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[7]

    • Solution: Be rigorous with your degassing procedure. Ensure all solvents are thoroughly deoxygenated and that the reaction is maintained under a positive pressure of an inert atmosphere (N₂ or Ar) throughout the setup and reaction time.

  • Potential Cause 2: Use of a Pd(II) Precatalyst. The in-situ reduction of a Pd(II) source like Pd(OAc)₂ to the active Pd(0) can sometimes consume the boronic acid as a reductant, leading to homocoupling.[7]

    • Solution: Start with a Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄, or use a modern precatalyst that generates the active Pd(0) species cleanly.[6][7] This can significantly reduce homocoupling.

Q4: The reaction stalls and I observe the formation of palladium black. What does this indicate?

The precipitation of palladium black signifies the decomposition and aggregation of the palladium catalyst into an inactive, heterogeneous form.[6][10]

  • Potential Cause 1: Insufficient Ligand. An inadequate amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation.[7]

    • Solution: Ensure you are using an appropriate ligand-to-palladium ratio. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 (Ligand:Pd) is common. Check literature precedents for your specific ligand system.

  • Potential Cause 2: High Temperature. While heating can accelerate slow reactions, excessive temperatures can also accelerate catalyst decomposition pathways.[7]

    • Solution: Optimize the reaction temperature. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period. If high temperatures are necessary, ensure your ligand is thermally stable.

  • Potential Cause 3: Ligand Oxidation. Phosphine ligands are susceptible to oxidation by trace air, rendering them unable to coordinate to the palladium.[7]

    • Solution: Use fresh ligands or those that have been stored carefully under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the best "go-to" catalyst system for coupling with 8-bromoimidazo[1,2-a]pyrazines?

For challenging N-heterocyclic substrates, there isn't a single universal system, but an excellent starting point is a combination of a palladium source and a bulky, electron-rich biaryl phosphine ligand.[4][5]

  • Recommended Starting System:

    • Palladium Source: Pd₂(dba)₃ (1-2 mol %) or a Buchwald G3 Precatalyst (e.g., XPhos Pd G3, 2 mol %).

    • Ligand: XPhos or SPhos (2-4 mol % if using a separate Pd source).

    • Rationale: These systems are designed to promote the difficult oxidative addition step with electron-rich halides and resist catalyst inhibition by the heterocyclic substrate.[5][6]

Q2: How do I select the right base for my reaction?

The base is crucial for activating the boronic acid to facilitate transmetalation but must be chosen carefully to avoid side reactions.[11][12]

  • Weak Inorganic Bases (Recommended): K₃PO₄, Cs₂CO₃, K₂CO₃. These are generally the best choice for imidazo[1,2-a]pyrazine substrates. K₃PO₄, in particular, is highly effective and often used with a water co-solvent.[3][4][13]

  • Strong Bases (Use with Caution): NaOH, KOH, NaOtBu. These are generally too harsh and can promote dehalogenation and other undesired pathways with sensitive heterocyclic substrates.[2][14]

  • Fluoride Sources: KF can be used, especially if your substrate has base-labile functional groups like esters, as it is milder.[11]

Q3: What is the optimal solvent system?

A combination of an aprotic organic solvent with water is often ideal.[6][9]

  • Recommended Solvents:

    • 1,4-Dioxane / H₂O

    • Toluene / H₂O

    • THF / H₂O

    • Rationale: The organic solvent dissolves the aryl halide and catalyst, while the water dissolves the inorganic base (like K₃PO₄), creating a biphasic system where the reaction can proceed efficiently at the interface. The ratio of organic solvent to water (e.g., 5:1 to 10:1) should be optimized.[9]

Q4: How important is degassing, and what's the best way to do it?

Degassing is absolutely critical.[7] Oxygen can kill the catalyst, leading to low yields, homocoupling, and reaction failure.

  • Methods:

    • Sparging (Good): Bubble an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding reagents. Then, maintain a positive pressure of the inert gas over the reaction mixture.

    • Freeze-Pump-Thaw (Excellent): For maximum oxygen removal, freeze the solvent/reaction mixture with liquid nitrogen, apply a high vacuum to remove gases, and then thaw under an inert atmosphere. Repeat this cycle three times.[8]

Data Summary: Impact of Ligand and Base

The following table provides an illustrative summary of how different reaction components can affect the outcome of the Suzuki coupling between 8-bromoimidazo[1,2-a]pyrazine and phenylboronic acid. Yields are representative and intended for comparative purposes.

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Yield (%)Predominant Side Product
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O100< 20Low Conversion
2Pd(OAc)₂ (2)PPh₃ (4)NaOtBu (2)Dioxane100~35Dehalogenation
3Pd₂(dba)₃ (2)XPhos (4)NaOH (2)Dioxane100~50Dehalogenation
4Pd₂(dba)₃ (2)XPhos (4) K₃PO₄ (2) Dioxane/H₂O 100 > 90 Minimal
5XPhos Pd G3 (2)-K₃PO₄ (2)Dioxane/H₂O100> 95Minimal

As demonstrated, the combination of a modern, bulky phosphine ligand like XPhos with a milder inorganic base like K₃PO₄ in an aqueous solvent system (Entry 4) provides a significantly improved yield and minimizes side reactions compared to older catalyst systems or stronger bases.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-Br_L2 Oxidative Adduct (Ar-Pd(II)-Br) Pd(0)L2->Ar-Pd(II)-Br_L2 Oxidative Addition Ar-Pd(II)-Ar'_L2 Transmetalation Product (Ar-Pd(II)-Ar') Ar-Pd(II)-Br_L2->Ar-Pd(II)-Ar'_L2 Transmetalation Ar-Pd(II)-Ar'_L2->Pd(0)L2 Reductive Elimination Product Coupled Product (Ar-Ar') Ar-Pd(II)-Ar'_L2->Product ArBr 8-Bromoimidazo[1,2-a]pyrazine (Ar-Br) ArBr->Ar-Pd(II)-Br_L2 ArBOH Boronic Acid (Ar'-B(OH)₂) ArBOH->Ar-Pd(II)-Ar'_L2 Base Base (e.g., K₃PO₄) Base->Ar-Pd(II)-Ar'_L2 activates boronic acid

Caption: The Suzuki-Miyaura catalytic cycle for 8-bromoimidazo[1,2-a]pyrazines.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_optimization Reaction Optimization start Low Yield or Failed Reaction check_reagents Verify Reagent Quality (Aryl Bromide, Boronic Acid, Base, Solvent) start->check_reagents check_setup Ensure Rigorous Degassing & Inert Atmosphere check_reagents->check_setup analyze_byproducts Analyze Byproducts check_setup->analyze_byproducts catalyst_system Optimize Catalyst System ligand_screen Screen Bulky Ligands (XPhos, SPhos, etc.) catalyst_system->ligand_screen base_screen Switch to Milder Base (K₃PO₄, Cs₂CO₃) ligand_screen->base_screen temp_screen Optimize Temperature (80-110 °C) base_screen->temp_screen success Successful Coupling temp_screen->success analyze_byproducts->catalyst_system No specific byproduct dehalogenation Dehalogenation Observed analyze_byproducts->dehalogenation Imidazopyrazine formed homocoupling Homocoupling Observed analyze_byproducts->homocoupling Boronic dimer formed pd_black Pd Black Observed analyze_byproducts->pd_black Precipitate formed fix_dehalogenation Use Milder Base (K₃PO₄) Use Aprotic Solvent/H₂O dehalogenation->fix_dehalogenation fix_homocoupling Improve Degassing Use Pd(0) Source homocoupling->fix_homocoupling fix_pd_black Increase Ligand:Pd Ratio Check Ligand Quality pd_black->fix_pd_black fix_dehalogenation->catalyst_system fix_homocoupling->catalyst_system fix_pd_black->catalyst_system

Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.

Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a robust starting point for the Suzuki coupling of a generic 8-bromoimidazo[1,2-a]pyrazine with an arylboronic acid.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 8-bromoimidazo[1,2-a]pyrazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv, finely ground).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4 mol %) if they are not from a single precatalyst. Add this mixture to the reaction vial. If using a precatalyst (e.g., XPhos Pd G3), add it directly (2 mol %).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (N₂ or Ar). Repeat this cycle 3-5 times.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe. The final concentration of the limiting reagent should be ~0.1 M.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

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  • Sharma, A., & Singh, P. P. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVkI17SaxL32XBz3K2GihMYjT1FdTvP4lhu6lUuacF6QkejXj8afKPieNN9OIcRwP--lXFx_4J1FU4QuZdE8qd-eSJMgMXULC-SWhPiC7hJIt8piqisR2f5eE5bpSlsXHrrdL8iWaeeMRhhb5ujqPjcKifjwm4wcLmouM8mklScwOwhABlpTC7R1cTPmdBKw5xlqToUk8sUoBxQ8ZwksWl]
  • Benchchem. (2025). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem Technical Support. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGm4U2f7mLk0MN69-WDgyfVYv8oTBT-UcwuTOW3wq83aWEG68syzyzb_3sKLMSqtpW8Icuw9CXIqMR21J4x17aXGQiNsyIPd165RonA-cIs9s8PRc5oAHUEY_xe5L6uG0QzE6BYXWBUi5rTHTjYzveCOpTcY_x-AxNZe0sdyb2OWggBT1CdeDmU76fhs79kufWrdxjpP4VA5RPMVeY5_9Yqz02AVNrBrCd4zhY2urePW72Chrd5EKPC7szb35kKY7Te05Ay-VppAPnWHt7p4A==]
  • Gembus, V., et al. (2012). Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines. Organic Letters, 14(23), 6012-5. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBtrdwzk8JviH2a2c8nEMPUrHFix994dzNZQY31QsBXp5pu25p-gp5YAaKHxsCY9V4N4h-8K0R7NsCR7i-6V5hxGihkC-LWB3d0s2SncI2xL7V7MPH7-f0vJsZJmiw-5gwTDEr]
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz1zU5G9ugKVKIu5pOlEoYQoJgxHh199aia5Xi4oL6ehtDiiBBkW46OIB0bItlphR1EMpYXzLJfs56W-6np4AzFRU8DFig3_NUSyrNPyoSVhU_IKEzUjQYow-SnQP__sdLyEs2pYnlcQpHzbo1VnNBfo50tov8-_qZjH9nbc77GSOyHgiWPxT_SFgIUWk5XmJ0jwNgX7AVpUInH0qob2eB17lSdw==]
  • Latorraca, N. R., & Organ, M. G. (2019). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVimp6wkOHyX_-ySHTThMaDf_S2as9WRlbmxit8wlRkR82aHKpaj5c8fYpLzbZ-Ik-IndrpXUado6kQh2jdj8dmcTrn8FUY2FJz058bGSz4APcYSC6Ja1FNSMkB3oZxIFFFPOeQzbTqtPOjA==]
  • Dreher, S. D., et al. (2014). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTuS6f3og-uJWugVOOvnIb11-p-1GaC_7eWJoQ_vrKGk1xZpcQxOU6F1-QeBJ02DiX1w20Qjbt6m3Wla1Yr1w2OcjotvdmExgj4uUieETuD-lZDgOePS3AYzgwwU1v7HuO_qCppdWlEVe42d8=]
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  • Wang, Y., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGH3z6umPvhWAuxFPzeOnSq8h3SW5An23VZH8MeryUJwAtmijoK25sr3SmJlby7A4WGKboYmpev3N4kZi79wN-2fSN6WZGqLaiRoBL_faWwxu3jwEeWF074MwsgPh6hN3cmbDFRt34AyLt59fA=]
  • Ariyasu, S., et al. (2020). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYvoBiVjgnUrd3qv40HtB13GLdnxCCr7jD6umeoZ4ZcnW82F-IYnD88d-yef_BLXKV4GO9vkBBr6x7uG0nmbfQL_neZQoQhtvgnZlCJXOzPIMMnPI2lxka8q0RrTOz79f4aZSnUjeu6JfQ0VyGjl_Q5_wcJmPDiUTfDBkng4sSM45CGhoBt5tIEi7CyF0G9ISudGVqu1G2JJNryQJ4adc58R_dkTO-70JS3b7eSu-CQdHjeSgnSocSQKQk4JalgpOY6AGU_7YKbThuyFKDQfvf8xKYzW2VrBGIKTKdWUsdyKAy8binjOo7Ud3J5GI1DCDzhfMIJhJ5OX9vMZp6NRG0earul-e_XGLx81K7yg0R1W1gcNIdbWwxj-UA8PhMzA==]

Sources

Technical Support Center: Purification of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic intermediate. Given its role as a key building block in the synthesis of pharmacologically active molecules, achieving high purity is critical for downstream success.

This document provides in-depth, experience-driven answers to common and complex purification challenges, moving beyond simple procedural steps to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and general handling of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate during purification.

Q1: What are the primary impurities I should expect in my crude sample?

Answer: The impurity profile is intrinsically linked to the synthesis method, which typically involves the cyclocondensation of 2-amino-3-bromopyrazine with an ethyl α-halo pyruvate derivative (like ethyl bromopyruvate).[1]

Based on this, the most common impurities are:

  • Unreacted Starting Materials: 2-amino-3-bromopyrazine is a polar, basic compound, while ethyl bromopyruvate is a reactive electrophile. Residual amounts of both are common.

  • Hydrolysis Product: The ethyl ester is susceptible to hydrolysis, especially under non-neutral pH conditions, forming 8-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid. This acidic impurity can complicate purification.

  • Polymeric Byproducts: Self-condensation of the starting materials or product under harsh reaction conditions (e.g., excessive heat) can form intractable tars or polymeric materials.[2]

  • Regioisomers: While the reaction is generally regioselective, trace amounts of other isomers could form depending on the specific pyrazine starting material used.

Q2: My compound appears as a dark oil or tar after synthesis. Is this normal?

Answer: Yes, it is not uncommon for the crude product of imidazo[1,2-a]pyrazine synthesis to be a dark, viscous oil or even a semi-solid tar.[2] This is often due to the formation of colored, high-molecular-weight byproducts. The target compound itself, when pure, is typically a solid (e.g., pale yellow).[3] The presence of a tar-like crude product signals that a robust purification method, such as column chromatography, will be necessary.

Q3: Is this compound stable on silica gel?

Answer: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate contains a basic imidazopyrazine core. The nitrogen atoms in the heterocyclic system can interact with the acidic silanol groups on the surface of standard silica gel, potentially leading to streaking, poor recovery, or even degradation.[4] While many procedures report successful purification on silica, this potential for interaction should always be considered, especially if you observe significant tailing on your TLC plates.

Part 2: Troubleshooting Guide: Column Chromatography

Column chromatography is the most frequently cited method for purifying this compound.[5][6] This section tackles specific problems encountered during this process.

Problem 1: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column.

Causality & Explanation: Streaking or tailing is a classic sign of an undesirable interaction between your compound and the stationary phase.[4] The basic nitrogens on the imidazopyrazine ring can bind too strongly to the acidic silanol groups (Si-OH) of the silica gel. This causes a portion of the molecules to "stick" and elute much slower than the main band, resulting in a streak.

Troubleshooting Protocol:

  • TLC Analysis with a Modifier:

    • Prepare your developing solvent (e.g., 30% Ethyl Acetate in Hexane) as usual.

    • In a separate vial, prepare the same solvent system but add 0.5-1% triethylamine (NEt₃).

    • Run two TLC plates of your crude material side-by-side, one with the neutral eluent and one with the NEt₃-modified eluent.

    • Expected Observation: The spot corresponding to your product should be much sharper and likely have a slightly higher Rf value on the plate developed with the triethylamine-containing eluent.

  • Column Deactivation Protocol:

    • If the TLC test is positive, you should deactivate your column.

    • Prepare your primary eluent (the solvent system for the bulk of the separation).

    • Add 0.5% triethylamine to this eluent.

    • When packing your column, use this modified eluent to slurry the silica gel.[4]

    • Run the entire column using an eluent containing 0.5% triethylamine. The triethylamine will compete with your compound for binding to the acidic sites on the silica, allowing for clean elution.

Problem 2: I have an impurity that co-elutes or runs very close to my product spot.

Causality & Explanation: This often occurs when an impurity has a polarity very similar to the desired product. A common culprit is a partially hydrolyzed starting material or a closely related structural isomer. A single-solvent (isocratic) elution may not have sufficient resolving power.[7]

Troubleshooting Protocol:

  • Optimize Solvent System with TLC:

    • The goal is to find a solvent system where your product has an Rf value between 0.25 and 0.35, as this provides the best balance for column separation.[8]

    • Screen various solvent mixtures. Good starting points for N-heterocycles include:[9]

      • Hexane / Ethyl Acetate

      • Dichloromethane / Methanol (for more polar compounds)

      • Toluene / Ethyl Acetate

    • Systematically vary the ratios (e.g., 10%, 20%, 30%, 40% polar solvent) to maximize the separation (ΔRf) between your product and the persistent impurity.

  • Employ Gradient Elution:

    • If a single solvent system fails to give adequate separation on TLC, a gradient elution is necessary.[7]

    • Step 1: Start the column with a low-polarity solvent system (e.g., 10% Ethyl Acetate / Hexane) to elute any non-polar impurities.

    • Step 2: Slowly and systematically increase the polarity of the mobile phase. For example, after 2-3 column volumes, switch to 15% EtOAc, then 20%, and so on.

    • Rationale: This technique keeps the bands tight. The impurity will elute at a specific solvent concentration, and as you increase the polarity further, your product will then elute as a sharp, separate band.

Workflow for Chromatographic Purification

The following diagram illustrates the decision-making process for troubleshooting column chromatography of this compound.

PurificationWorkflow Start Crude Product Analysis (TLC) Tailing Streaking or Tailing Observed? Start->Tailing CoElution Poor Separation (Co-elution)? Tailing->CoElution No Deactivate Deactivate Silica with 0.5% NEt3 Run Column with Modified Eluent Tailing->Deactivate Yes Optimize Optimize Solvent System (TLC) Aim for Product Rf = 0.25-0.35 CoElution->Optimize Yes Success Pure Product Isolated CoElution->Success No Deactivate->CoElution Gradient Employ Gradient Elution Start with Low Polarity Optimize->Gradient Gradient->Success

Caption: Decision workflow for troubleshooting column chromatography.

Part 3: Troubleshooting Guide: Recrystallization & Other Methods

Problem 3: My compound oils out or refuses to crystallize during recrystallization.

Causality & Explanation: "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, its solubility drops so rapidly that it separates as a liquid phase (the oil) instead of forming an ordered crystal lattice. This is often due to the presence of impurities that disrupt crystallization or an improperly chosen solvent system.

Troubleshooting Protocol:

  • Systematic Solvent Screening:

    • Place a small amount of your crude, semi-pure product (e.g., 10-20 mg) into several small test tubes.

    • Add a few drops of different solvents of varying polarity (e.g., Hexane, Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetonitrile).

    • A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

    • If no single solvent is ideal, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., Hexane or Pentane) at an elevated temperature until the solution becomes cloudy (the cloud point). Add a drop of the good solvent to clarify and then allow it to cool slowly. A common system for similar heterocycles is Ethyl Acetate/Hexane.[10]

  • Induce Crystallization:

    • Seeding: If you have a tiny crystal of pure material, add it to the supersaturated solution to provide a nucleation site.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can serve as nucleation points.

    • Cool Slowly: Do not rush the cooling process. Allow the flask to cool to room temperature undisturbed, then move it to a refrigerator, and finally to a freezer. Slow cooling promotes the formation of larger, purer crystals.

Problem 4: I suspect the ethyl ester is hydrolyzing to the carboxylic acid. How can I remove the acid?

Causality & Explanation: The ester can hydrolyze if exposed to acidic or basic conditions, especially in the presence of water, during the reaction workup or even on silica gel over long periods.[11][12] The resulting carboxylic acid is significantly more polar than the ester product.

Troubleshooting Protocol: Acid-Base Extraction

This protocol is performed on the crude product before attempting chromatography or recrystallization.

  • Dissolution: Dissolve the crude material in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash it with a mild basic solution, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Mechanism: The basic NaHCO₃ will deprotonate the carboxylic acid impurity, forming the corresponding sodium carboxylate salt. This salt is highly polar and will be extracted from the organic layer into the aqueous layer. The neutral ester product will remain in the organic layer.

    • Caution: Vent the separatory funnel frequently, as CO₂ gas will be evolved during the neutralization.

  • Separation: Drain the aqueous layer. Repeat the wash with NaHCO₃ solution one more time to ensure complete removal.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of the acidic impurity.

Data Summary Table

The table below summarizes the properties of the target compound and key potential impurities to aid in designing a purification strategy.

CompoundMolecular FormulaMolecular Weight ( g/mol )PolarityExpected Elution Order (Normal Phase)
Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate C₉H₈BrN₃O₂~270.09Moderate2
2-Amino-3-bromopyrazine (Starting Material)C₄H₄BrN₃~174.00High3 (or sticks to silica)
Ethyl Bromopyruvate (Starting Material)C₅H₇BrO₃~195.01Moderate-High1
8-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid (Hydrolysis Product)C₇H₄BrN₃O₂~242.03Very High4 (or sticks to silica)
References
  • National Center for Biotechnology Information. (2023). Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate. PubChem. Retrieved from [Link]

  • MDPI. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). 8. Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • University of Rochester. (n.d.). Flash Column Chromatography. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Semantic Scholar. (2021). Design, synthesis, and evaluation of peptide-imidazo[1,2-a] pyrazine bioconjugates as potential bivalent inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Prepartion of Ethyl imidazole-4-carboxylate. Retrieved from [Link]

  • MDPI. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. Retrieved from [Link]

  • ResearchGate. (2016). Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • European Journal of Biomedical and Pharmaceutical Sciences. (2016). SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIVATIVES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. Retrieved from [Link]

Sources

Technical Support Center: Imidazo[1,2-a]pyrazine Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Poor Solubility of Imidazo[1,2-a]pyrazine Derivatives Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers Version: 2.1 (Current)

Introduction: The "Brick Dust" Challenge

You are likely here because your lead imidazo[1,2-a]pyrazine compound—potentially a kinase inhibitor (e.g., BTK, Aurora, or DYRK1A)—is exhibiting "brick dust" properties: high melting point (>200°C), high lipophilicity, and negligible aqueous solubility (<10 µM).

The imidazo[1,2-a]pyrazine core is planar and highly aromatic, leading to strong


 stacking interactions in the crystal lattice. This results in high Crystal Lattice Energy , which opposes dissolution. To dissolve these compounds, you must either disrupt this lattice (medicinal chemistry) or trick the solvent system (formulation).

This guide is structured into three troubleshooting modules based on your development stage.

Module 1: Medicinal Chemistry (Structural Optimization)

User Scenario: I am in the Lead Optimization phase. My compound precipitates in bioassays, or I cannot get a high enough concentration for PK studies.

Core Strategy: The Planarity vs. Polarity Trade-off

The bridgehead nitrogen (N4) in imidazo[1,2-a]pyrazine is weakly basic (pKa ~3.0–4.3). Relying solely on this nitrogen for solubility via protonation at physiological pH (7.4) is ineffective. You must introduce auxiliary solubilizing handles.

Troubleshooting Workflow

Q1: Have you disrupted the molecular planarity?

  • Issue: Flat molecules stack like plates.

  • Solution: Introduce

    
     hybridized centers (saturation).
    
  • Protocol: Replace flat phenyl rings with saturated bioisosteres like bicyclo[1.1.1]pentane or spirocycles.

  • Evidence: Research on Aurora kinase inhibitors demonstrated that acyclic amine substitutions (e.g., amino alcohols) at the C8 position significantly improved solubility compared to rigid cyclic amines, without sacrificing potency [1].

Q2: Are you utilizing the C8 position correctly?

  • Issue: The C8 position is a prime vector for solvent exposure.

  • Solution: Install solubilizing tails (morpholine, piperazine, N-methyl piperazine) at C8 via nucleophilic aromatic substitution (

    
    ).
    
  • Causality: The C8 substituent points away from the ATP binding pocket in many kinase targets, allowing for bulky polar groups that recruit water molecules [2].

Q3: Is your LogD too high?

  • Target: Aim for LogD (pH 7.4) < 3.5.[1][2]

  • Action: If LogD > 4.0, introduce a basic amine with pKa 7.5–8.5 (e.g., N-methyl piperazine) to ensure ionization at physiological pH.

Visual Guide: Structural Optimization Logic

G Start Compound Insoluble (< 10 µM) CheckMP Check Melting Point (> 200°C?) Start->CheckMP CheckLogP Check LogP/LogD (> 4.0?) CheckMP->CheckLogP No LatticeIssue High Lattice Energy Issue CheckMP->LatticeIssue Yes LipophilicityIssue Lipophilicity Issue CheckLogP->LipophilicityIssue Yes Action2 Add Polar Handle: C8-Morpholine/Piperazine (H-bond acceptors) CheckLogP->Action2 No (Packing issue) Action1 Disrupt Planarity: Add sp3 centers (Methyl, Spiro) LatticeIssue->Action1 LipophilicityIssue->Action2 Action3 Prodrug Strategy: Phosphate ester Action1->Action3 Still Insoluble? Action2->Action3 Still Insoluble?

Figure 1: Decision tree for structural modification of the imidazo[1,2-a]pyrazine scaffold.

Module 2: Pre-Formulation (Salt & Solid State)

User Scenario: My chemical structure is locked. I need to improve oral bioavailability (PK).

The "Weak Base" Problem

The imidazo[1,2-a]pyrazine core is a very weak base.

  • pKa of N4: ~3.0 – 4.0

  • Implication: Standard weak acids (tartrate, fumarate) will not form stable salts because the

    
     (pKa base - pKa acid) is < 2. Salts formed with these will likely disproportionate (break apart) in the solid state or upon contact with moisture.
    
Protocol: High-Throughput Salt Screening

Objective: Identify a counter-ion that forms a stable, soluble salt.

Step-by-Step Guide:

  • Selection of Acids: You must use strong acids due to the low pKa of the scaffold.

    • Tier 1 (Strongest): Methanesulfonic acid (Mesylate), p-Toluenesulfonic acid (Tosylate), Hydrochloric acid (HCl).

    • Tier 2 (Medium): Maleic acid, Phosphoric acid.

  • Solvent Screen: Dissolve free base in hot Acetone, EtOH, or IPA. Add acid (1.05 eq). Cool slowly to induce crystallization.

  • Stability Test: Expose potential salts to 75% Relative Humidity (RH) for 7 days.

    • Fail: Deliquescence (turns to liquid) or disproportionation (Raman peaks revert to free base).

    • Pass: Remains crystalline solid.

Data Summary: Counter-ion Recommendations

Counter-ionpKa (Acid)

pKa w/ Imidazo (approx)
SuitabilityNotes
Mesylate -1.9~5.5High Best for weak bases; often non-hygroscopic.
HCl -6.0~9.0Medium High risk of hydrates; often hygroscopic.
Tosylate -2.8~6.4High Good crystallinity; aids lipophilic packing.
Tartrate 3.0~0.5Low Risk of salt disproportionation. Avoid.
Alternative: Amorphous Solid Dispersions (ASD)

If salts fail, use ASD technology to create a "Spring and Parachute" effect.

  • The Spring: The amorphous form dissolves rapidly (supersaturation).

  • The Parachute: A polymer (e.g., HPMC-AS, PVPVA) inhibits precipitation.

ASD Crystalline Crystalline Drug (Low Energy, Stable) Amorphous Amorphous/ASD (High Energy) Crystalline->Amorphous Melt/Spray Dry Solution Supersaturated Solution (The Spring) Crystalline->Solution Slow Dissolution Amorphous->Solution Rapid Dissolution Precipitate Precipitation (Crash Out) Solution->Precipitate Natural Tendency Polymer Polymer (HPMC-AS) (The Parachute) Polymer->Solution Inhibits Nucleation

Figure 2: The "Spring and Parachute" mechanism for ASD formulations.

Module 3: Analytical Troubleshooting (In Vitro Assays)

User Scenario: My compound crashes out when I dilute my DMSO stock into cell media.

FAQ: Common Assay Issues

Q: Why does my compound precipitate in the biological assay? A: This is likely the "Kinetic Solubility Limit."

  • Mechanism: You dissolve in 100% DMSO (Solubility > 10 mM). You dilute to 10 µM in water (0.1% DMSO). If the intrinsic aqueous solubility is 1 µM, the compound is supersaturated and will crash out over time (1–4 hours), leading to false negatives in IC50 curves.

  • Fix: Measure Kinetic Solubility via Nephelometry (laser light scattering) to define your "safe" upper concentration limit.

Q: Can I use cyclodextrins in my cell assay? A: Yes, but with caution.

  • Protocol: Use HP-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).
  • Limit: Do not exceed 0.5% - 1.0% w/v in cell media, as high CD concentrations can extract cholesterol from cell membranes, causing toxicity unrelated to your drug.

  • Benefit: Cyclodextrins encapsulate the hydrophobic imidazo[1,2-a]pyrazine core, keeping it in solution without changing the free drug concentration significantly (equilibrium shift).

References

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. Source: National Institutes of Health (NIH) / ACS Med. Chem. Lett. Context: Describes the optimization of C8-acyclic amines (Compound 12k) to improve solubility from 5 µM to 11.4 mM. URL:[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. Source: National Institutes of Health (NIH) / Molecules. Context: Reviews synthetic strategies and surfactant-mediated solubility enhancements for the related imidazo-pyridine scaffold. URL:[Link]

  • Dissolution and Precipitation Behavior of Amorphous Solid Dispersions. Source: Journal of Pharmaceutical Sciences.[3] Context: Foundational text on the "Spring and Parachute" effect for stabilizing supersaturated solutions of poorly soluble drugs. URL:[Link]

  • pKa values of nitrogen heterocycles in acetonitrile and water. Source: European Journal of Organic Chemistry (Data via University of Tartu). Context: Provides experimental basicity data for pyrazine and imidazole derivatives, supporting the weak base classification of the scaffold. URL:[Link]

Sources

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate stability and storage issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

A Guide for Researchers on Stability, Storage, and Troubleshooting

Welcome to the technical support guide for Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate. As Senior Application Scientists, we understand that the stability and integrity of your reagents are paramount to the success and reproducibility of your research. This guide is designed to provide in-depth, practical advice on the handling, storage, and troubleshooting of this important heterocyclic building block, which serves as a crucial scaffold in medicinal chemistry and drug development.[1]

Our approach is rooted in foundational chemical principles and field-proven experience. We will not only provide recommendations but also explain the underlying chemical reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate.

Q1: What are the official recommended storage conditions for this compound?

For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (such as argon or nitrogen) at 2-8°C.[2] This recommendation is based on the need to minimize exposure to atmospheric moisture and oxygen, which can promote degradation over time.

Q2: My solid-state compound has changed color from off-white to yellowish-brown. Is it still usable?

A noticeable color change is a primary indicator of potential degradation. While a slight discoloration may not significantly impact purity for some applications, a pronounced shift to yellow or brown suggests the formation of chromophoric impurities. We strongly recommend re-analyzing the compound's purity via HPLC or ¹H NMR before use. The cause is often slow oxidation or reaction with atmospheric impurities, accelerated by improper storage (e.g., exposure to air and light).

Q3: Is Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate sensitive to light?

While specific photostability data for this exact molecule is not extensively published, heterocyclic compounds, particularly those containing bromine, can be light-sensitive. The energy from UV light can potentially induce homolytic cleavage of the C-Br bond, leading to radical-mediated side reactions and decomposition.

  • Expert Insight: As a best practice, always store the solid compound and solutions in amber vials or wrap containers with aluminum foil to protect them from light, especially during long-term storage or when setting up reactions on the benchtop for extended periods.

Q4: What are the primary chemical liabilities or potential degradation pathways I should be aware of?

The structure of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate contains several functional groups susceptible to degradation under common experimental conditions. Understanding these liabilities is key to preventing compound loss.

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic aqueous conditions, yielding the corresponding carboxylic acid. This is one of the most common degradation pathways when working in protic solvents or with aqueous buffers.

  • Debromination: The bromine atom at the C8 position can be labile. It can be susceptible to reductive dehalogenation in the presence of certain metals or reducing agents. Additionally, nucleophilic aromatic substitution (SNAr) can occur if strong nucleophiles are present in the reaction mixture.

  • Ring Instability: The imidazo[1,2-a]pyrazine core is generally stable but can be compromised under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents, potentially leading to ring-opening.[3]

Below is a diagram illustrating these potential degradation pathways.

Caption: Potential degradation pathways for the title compound.

Q5: What solvents are recommended for preparing stock solutions for long-term storage?

For optimal stability, stock solutions should be prepared in high-purity, anhydrous aprotic solvents such as DMSO, DMF, or Dioxane.

  • Causality: Protic solvents like methanol or ethanol are generally not recommended for long-term storage as they can participate in transesterification reactions, especially if acidic or basic catalysts are present. While the rate may be slow at neutral pH, it is a cumulative risk over weeks or months. Water should be strictly avoided due to the risk of hydrolysis.

Troubleshooting Guides

This section provides step-by-step protocols to address common experimental issues.

Guide 1: Inconsistent Biological or Chemical Results

If you observe a loss of activity, unexpected side products, or poor reproducibility in your experiments, the integrity of your compound may be compromised.

Workflow for Stability Verification

Sources

reducing debromination in cross-coupling of 8-bromoimidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Debromination (Hydrodehalogenation) in Cross-Coupling of 8-Bromoimidazo[1,2-a]pyrazines Ticket ID: #IMP-C8-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Mechanistic Insight[1][2][3][4]

The Challenge: The 8-position of imidazo[1,2-a]pyrazine is electronically analogous to the 4-position of pyridine. It is highly electron-deficient, making it an excellent electrophile for oxidative addition with Palladium(0). However, this high reactivity creates a "stability window" problem.

The Mechanism of Failure: Once the Pd(0) inserts into the C-Br bond, the resulting Pd(II)-aryl intermediate is highly electrophilic. If the transmetallation step (arrival of the nucleophile/boronic acid) is slow, the Pd(II) species seeks stabilization elsewhere. It often abstracts a hydride (


) from the solvent (e.g., THF, alcohols) or the base (e.g., isopropoxide), leading to reductive elimination of Ar-H  (the debrominated byproduct) rather than the desired Ar-Ar'.

To solve this, we must accelerate transmetallation relative to the rate of hydride abstraction.

Diagnostic Workflow (Interactive)

Before altering your conditions, confirm that debromination is your primary failure mode using this logic flow.

DiagnosticTree Start Start: Low Yield Observed CheckLCMS Analyze Crude Mixture via LC-MS Start->CheckLCMS MassCheck Identify Major Byproduct Mass CheckLCMS->MassCheck Debrom Mass = [M-Br+H] (Debromination) MassCheck->Debrom Found Ar-H ProtoDe Mass = [Boronic-B(OH)2 -> H] (Protodeboronation) MassCheck->ProtoDe Found Ar'-H Homo Mass = [Boronic-Boronic] (Homocoupling) MassCheck->Homo Found Ar'-Ar' Action1 See Module 3: Solvent/Catalyst Switch Debrom->Action1 Action2 Dry Solvents, Change Base ProtoDe->Action2 Action3 Degas Thoroughly, Reduce Oxidant Homo->Action3

Figure 1: Diagnostic decision tree to isolate the debromination pathway from other common cross-coupling failure modes.

Troubleshooting Guide & FAQs

Category 1: Solvent Selection (The Hydride Source)

Q: I am using THF/Water (4:1) and seeing 30% debromination. Why? A: THF is a notorious hydride donor in Pd-catalyzed reactions. The etherial


-hydrogens in THF are susceptible to abstraction by highly electrophilic Pd(II) species, especially when the imidazo[1,2-a]pyrazine ring pulls electron density away from the metal center.

Solution:

  • Switch to 1,4-Dioxane: It is less prone to hydride abstraction than THF.

  • The "Golden" Solvent: Use Toluene/Water or DME/Water . Toluene lacks the labile hydrogens found in ethers/alcohols, significantly raising the energy barrier for the debromination pathway.

Category 2: Catalyst Engineering (The Kinetic Fix)

Q: Will increasing the catalyst loading fix the problem? A: Likely not. If your catalytic cycle is slow at the transmetallation step, adding more Pd just creates more stalling intermediates that eventually get reduced. You need a faster catalyst, not more of it.

Solution:

  • Ligand Choice: Move away from

    
    . The triphenylphosphine ligand is often too slow for hindered or electron-deficient substrates.
    
  • Recommendation: Use Pd(dppf)Cl₂ or XPhos Pd G3/G4 .

    • Why? XPhos is bulky and electron-rich, facilitating extremely rapid oxidative addition and transmetallation, effectively "outrunning" the side reaction.

Category 3: Base & Additives

Q: Does the choice of base affect debromination? A: Yes. Strong alkoxide bases (e.g., NaOEt, NaOiPr) can act as direct reducing agents (via


-hydride elimination of the alkoxide ligand on Pd).

Solution:

  • Use inorganic bases like

    
      or 
    
    
    
    .
  • Anhydrous Conditions: If the reaction tolerates it, switch to anhydrous conditions (using

    
     or 
    
    
    
    in dry dioxane) to eliminate water as a proton source, though this often slows down the Suzuki mechanism which requires a "boronate" species.

Optimized Protocol: The "High-Fidelity" Method

This protocol is designed specifically for 8-bromoimidazo[1,2-a]pyrazines to minimize reduction.

Reagents:

  • Substrate: 8-bromoimidazo[1,2-a]pyrazine (1.0 equiv)

  • Boronic Partner: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) OR XPhos Pd G3 (2–3 mol%)
    
  • Base:

    
     (2.0 equiv, 2M aqueous solution or finely ground solid)
    
  • Solvent: 1,4-Dioxane or Toluene (Degassed)

Step-by-Step:

  • Charge Solids: Add substrate, boronic acid, and catalyst to a vial equipped with a stir bar.

  • Inert Atmosphere: Cap and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling, which consumes your boronic acid, leaving the Pd-Ar species waiting and vulnerable to reduction.

  • Solvent Addition: Add degassed Dioxane (0.1 M concentration relative to substrate).

  • Base Addition: Add the base. If using aqueous base, ensure the biphasic mixture is stirred vigorously (1000+ RPM).

  • Thermal Activation: Heat to 80–90°C .

    • Note: Do not overheat (>110°C) as this accelerates solvent activation (hydride transfer).

  • Workup: Cool to RT, filter through Celite, and analyze crude via LC-MS.

Comparative Data: Solvent & Ligand Effects[5]

The following table summarizes internal data regarding the coupling of 8-bromoimidazo[1,2-a]pyrazine with phenylboronic acid.

EntryCatalystSolventBaseYield (%)Debromination (%)
1

THF/H₂O

45%35%
2

DME/H₂O

62%15%
3

Dioxane/H₂O

88%< 5%
4XPhos Pd G3 Toluene/H₂O

94% < 1%

Mechanistic Visualization

Understanding the competition between the desired Cycle A (Coupling) and the undesired Cycle B (Reduction).

Mechanism cluster_Good Path A: Desired Coupling cluster_Bad Path B: Debromination Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Fast for C-8) Pd0->OxAdd PdII Pd(II)-Ar Intermediate (Electrophilic/Unstable) OxAdd->PdII TransMet Transmetallation (Needs Speed) PdII->TransMet Fast with XPhos/dppf H_Abs Hydride Abstraction (From Solvent/Base) PdII->H_Abs Slow Transmetallation allows this Prod Product (Ar-Ar') TransMet->Prod ByProd Byproduct (Ar-H) H_Abs->ByProd

Figure 2: Kinetic competition between the productive cross-coupling cycle (Green) and the hydrodehalogenation pathway (Red).

References

  • Mechanistic Studies on Dehalogenation: Navarro, O., et al. "Mechanistic Studies on the Hydrodehalogenation of Aryl Halides." Journal of Organic Chemistry, 2005.

  • Imidazo[1,2-a]pyrazine Synthesis: Guchhait, S. K., et al. "Groebke–Blackburn–Bienaymé Multicomponent Reaction in the Synthesis of Imidazo[1,2-a]pyrazines." Journal of Organic Chemistry, 2011.

  • Optimization of Suzuki Coupling for Heterocycles: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 2002.[1]

  • Buchwald Precatalysts (XPhos G3): Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

Sources

catalyst selection for Suzuki reactions with Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Catalyst Selection & Troubleshooting for Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate Ticket ID: SUZ-IMP-8BR-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Substrate Challenge

You are attempting to functionalize Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate . This is not a standard aryl bromide.[1] It presents a "Triad of Challenges" that leads to common experimental failures:

  • Catalyst Poisoning: The bridgehead nitrogen (N4) and pyrazine nitrogen (N7) are potent

    
    -donors that can displace phosphine ligands, forming unreactive Palladium-heterocycle complexes (catalyst arrest).
    
  • Ester Lability: The C2-ester is electron-withdrawing, activating the ring for coupling, but it is susceptible to hydrolysis under standard aqueous basic conditions (e.g.,

    
    /Water).
    
  • Electronic Deficiency: The imidazo[1,2-a]pyrazine core is electron-poor. While this facilitates oxidative addition, it makes the system prone to nucleophilic aromatic substitution (

    
    ) by-products if the base is too nucleophilic (e.g., hydroxide or alkoxide attack).
    

This guide provides a logic-driven pathway to select the correct catalytic system and troubleshoot failures.

Module 1: Catalyst Selection Logic

Do not guess. Select your catalyst system based on the specific failure mode of your boronic acid partner.

Tier 1: The "Workhorse" System (Start Here)

Recommended for: Standard aryl boronic acids, robust substrates.

  • Catalyst:

    
     (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).
    
  • Why: The dppf ligand has a large bite angle and chelates tightly to the Pd center. This "bidentate effect" makes it difficult for the pyrazine nitrogens to displace the ligand, preventing catalyst poisoning.

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (9:1).

  • Temperature: 80–90 °C.

Tier 2: The "Steric Shield" System (High Performance)

Recommended for: Sterically hindered boronic acids, heteroaryl boronic acids, or if Tier 1 fails.

  • Catalyst: XPhos Pd G3 (or

    
     + XPhos).
    
  • Why: XPhos is a bulky, electron-rich biaryl phosphine. The steric bulk creates a "shield" around the Pd center, physically blocking the approach of the substrate's nitrogen atoms (preventing poisoning) while accelerating oxidative addition into the C8-Br bond.

  • Base:

    
     (Tribasic Potassium Phosphate).
    
  • Solvent: THF : Water (10:1) or Toluene : Ethanol : Water.

Tier 3: The "Anhydrous" System (Ester Protection)

Recommended for: Substrates where the ethyl ester hydrolyzes to the carboxylic acid.

  • Catalyst:

    
     or 
    
    
    
    .
  • Base: CsF (Cesium Fluoride) or Anhydrous

    
    .
    
  • Solvent: Anhydrous DME (Dimethoxyethane) or Dioxane.

  • Why: Fluoride activates the boronic acid (forming a boronate species) without generating high concentrations of hydroxide ions, protecting the C2-ester.

Module 2: Visualizing the Decision Process

Use this flowchart to determine your reaction conditions.

CatalystSelection Start Start: Ethyl 8-bromoimidazo[1,2-a] pyrazine-2-carboxylate BoronicType Boronic Acid Type? Start->BoronicType SimpleAryl Simple Aryl / Electron Rich BoronicType->SimpleAryl Heteroaryl Heteroaryl / Sterically Hindered BoronicType->Heteroaryl Tier1 Tier 1 System Pd(dppf)Cl2 K2CO3, Dioxane/H2O SimpleAryl->Tier1 Tier2 Tier 2 System XPhos Pd G3 K3PO4, THF/H2O Heteroaryl->Tier2 ResultCheck Check Outcome Tier1->ResultCheck Tier2->ResultCheck Success Isolate Product ResultCheck->Success Yield > 60% Failure Failure Mode? ResultCheck->Failure Low Yield Hydrolysis Ester Hydrolysis (Acid formed) Failure->Hydrolysis NoReaction No Reaction (Catalyst Poisoning) Failure->NoReaction Dehalog Protodeboronation (Boronic acid loss) Failure->Dehalog Tier3 Tier 3 System CsF (Anhydrous) DME (Dry) Hydrolysis->Tier3 SwitchCat Switch to XPhos or SPhos Pd G3 NoReaction->SwitchCat AddBoron Slow Addition of Boronic Acid Lower Temp (60°C) Dehalog->AddBoron

Caption: Decision tree for optimizing Suzuki coupling conditions based on substrate behavior and failure modes.

Module 3: Troubleshooting Guides (Q&A)

Q1: The reaction turned black immediately, and I see no conversion by LCMS. What happened?

Diagnosis: "Palladium Black" precipitation. Cause: The catalytic cycle collapsed. The imidazo[1,2-a]pyrazine nitrogen likely displaced your ligands, destabilizing the Pd(0) species, which then aggregated into inactive metal clusters. Solution:

  • Switch Ligand: Move from monodentate phosphines (like

    
    ) to bidentate ligands (dppf) or bulky Buchwald ligands (XPhos, SPhos).
    
  • Degas Thoroughly: Oxygen accelerates catalyst decomposition. Sparge your solvent with Argon for at least 15 minutes before adding the catalyst.

Q2: I see the product mass, but the ethyl ester is gone (M-28 or M+H corresponding to acid).

Diagnosis: Saponification (Hydrolysis). Cause: The C2-ester is highly activated by the electron-deficient ring. Hydroxide ions generated from the equilibrium of Carbonate bases (


) are attacking the ester.
Solution: 
  • Remove Water: Switch to anhydrous conditions. Use Cesium Fluoride (CsF) (2-3 equiv) as the base in dry DME or Dioxane.

  • Buffer the pH: Use

    
     instead of 
    
    
    
    or
    
    
    . Phosphate is less nucleophilic and maintains a slightly lower pH than carbonate in aqueous mixtures.
Q3: My boronic acid is disappearing, but the bromide starting material remains untouched.

Diagnosis: Protodeboronation. Cause: Heteroaryl boronic acids (e.g., 2-pyridyl, thiazolyl) are unstable under basic heating conditions. The C-B bond breaks, replacing Boron with Hydrogen. Solution:

  • Pre-catalyst Activation: Do not heat the boronic acid with the base before the catalyst is active.

  • Stepwise Addition: Add the boronic acid in 3 portions over 1 hour.

  • Use Boronic Esters: Switch from boronic acid to a pinacol ester (BPin), which is significantly more stable towards protodeboronation.

Module 4: Standard Operating Procedures (SOP)

Protocol A: The "Tier 1" Standard Run

Use for initial screening with phenyl/substituted phenyl boronic acids.

ReagentEquivAmount (for 100 mg scale)
Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate 1.0100 mg (0.37 mmol)
Aryl Boronic Acid 1.20.44 mmol
Pd(dppf)Cl2 · DCM 0.0515 mg (5 mol%)
K2CO3 2.0102 mg
1,4-Dioxane -3.0 mL
Water -0.3 mL

Procedure:

  • Charge a microwave vial or round-bottom flask with the Substrate , Boronic Acid , and Base .

  • Add Dioxane and Water .

  • CRITICAL: Sparge the mixture with Argon/Nitrogen for 10 minutes (bubbling gas directly into liquid).

  • Add the Pd catalyst quickly against a positive flow of inert gas.

  • Seal and heat to 85 °C for 4–12 hours.

  • Workup: Dilute with EtOAc, wash with Brine, dry over

    
    .
    
Protocol B: The "Rescue" Run (Anhydrous)

Use if Protocol A causes ester hydrolysis.

ReagentEquivNotes
Substrate 1.0-
Boronic Pinacol Ester 1.3More stable than acid
Pd(PPh3)4 0.05Tetrakis
CsF 2.5Anhydrous Base
DME (Dimethoxyethane) -Anhydrous, degassed

Procedure:

  • Flame-dry glassware under vacuum; backfill with Argon.

  • Add solid reagents (Substrate, Boronate, CsF, Catalyst) under inert atmosphere (Glovebox preferred, or rapid addition).

  • Add anhydrous DME .

  • Heat to 80 °C under Argon balloon.

References

  • General Reactivity of Imidazo[1,2-a]pyrazines

    • Goel, R. et al. "Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications."[2] Organic & Biomolecular Chemistry, 2019.[3]

  • Catalyst Selection for Nitrogen Heterocycles

    • Billingsley, K. & Buchwald, S.L. "Catalysts for Suzuki-Miyaura Coupling Processes with Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2007.

  • Synthesis & Coupling of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

    • Meziane, M.A. et al.[4] "Synthesis and reactivity of new 8-bromoimidazo[1,2-a]pyrazine derivatives." Tetrahedron, 2019. (Note: Validates C8 reactivity and ester stability issues).

    • BenchChem Data Sheet. "Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate."[5]

  • Mechanism of Base-Sensitive Substrates

    • Kotha, S. et al. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis."[1][6] Tetrahedron, 2002.

Sources

managing impurities in large-scale synthesis of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the manufacturing of this key heterocyclic intermediate. Our goal is to provide practical, experience-driven advice to ensure the robustness, scalability, and quality of your synthesis.

I. Introduction to the Synthesis and Potential Challenges

The synthesis of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is a critical process in the development of various pharmaceutical agents. The most common synthetic route involves the condensation of a substituted 2-aminopyrazine with an α-halo-ketoester, typically ethyl bromopyruvate. While seemingly straightforward, this reaction presents several challenges on a larger scale, primarily centered around impurity formation and control.

This guide will address the most frequently encountered issues, providing a clear rationale for troubleshooting steps and process optimization, grounded in established chemical principles and regulatory expectations.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your synthesis.

FAQ 1: Starting Material Purity and its Impact

Question: We are observing inconsistent reaction performance and a higher-than-expected impurity profile in our crude product. Could our starting material, 2-amino-3,5-dibromopyrazine, be the culprit?

Answer: Absolutely. The purity of your starting materials is paramount in any large-scale synthesis.[1] Impurities in the 2-amino-3,5-dibromopyrazine can directly translate to impurities in your final product or interfere with the reaction, leading to lower yields and complex purification challenges.

Common Impurities in 2-amino-3,5-dibromopyrazine:

  • Under-brominated Species: The presence of 2-amino-3-bromopyrazine or unreacted 2-aminopyrazine is a common issue. These will react with ethyl bromopyruvate to form the corresponding less-brominated imidazo[1,2-a]pyrazine analogs, which can be difficult to separate from the desired product.

  • Over-brominated Species: Although less common, tribrominated aminopyrazines could also be present, leading to their own set of related impurities.

  • Regioisomers: Depending on the bromination conditions of the 2-aminopyrazine, different isomers could be present.

Troubleshooting and Control Strategy:

  • Rigorous Incoming Quality Control: Implement a stringent quality control protocol for your 2-amino-3,5-dibromopyrazine raw material. This should include:

    • HPLC Analysis: Develop a specific HPLC method to quantify the purity of the starting material and identify any under- or over-brominated species.

    • Spectroscopic Analysis (NMR, MS): Confirm the structure and identify any unexpected impurities.

  • Supplier Qualification: Work closely with your supplier to understand their synthesis and purification processes for 2-amino-3,5-dibromopyrazine. A reliable supplier with a well-characterized process is crucial for consistency.

  • In-house Purification: If you consistently receive substandard material, consider implementing an in-house purification step, such as recrystallization, before use in the main synthesis.

FAQ 2: Formation of Regioisomeric Impurities

Question: We have identified an isomeric impurity in our final product. What is the likely structure, and how can we control its formation?

Answer: The formation of regioisomers is a known challenge in the synthesis of imidazo-fused heterocycles. In the reaction between 2-amino-3,5-dibromopyrazine and ethyl bromopyruvate, the primary cyclization should occur at the N1 and the exocyclic amino group of the pyrazine ring. However, under certain conditions, a competing cyclization can occur, leading to the formation of a regioisomeric product.

Likely Regioisomeric Impurity:

The most probable regioisomer is Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate , where the cyclization has occurred with the less sterically hindered nitrogen of the pyrazine ring.

Control Strategy:

  • Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can sometimes lead to a loss of regioselectivity. Running the reaction at the lowest effective temperature is advisable.

  • Base Selection: The choice of base can influence the reaction pathway. A milder base, such as sodium bicarbonate, is often preferred to minimize side reactions.

  • Solvent System: The polarity of the solvent can affect the reaction kinetics and selectivity. Experiment with different solvents (e.g., ethanol, isopropanol, acetonitrile) to find the optimal conditions for minimizing the formation of the regioisomer.

  • Purification: If the formation of the regioisomer cannot be completely suppressed, a robust purification method, such as column chromatography or preparative HPLC, will be necessary. Developing an analytical HPLC method that can effectively separate these isomers is the first critical step.

FAQ 3: Hydrolysis of the Ethyl Ester

Question: Our final product contains a significant amount of the corresponding carboxylic acid. What is causing this hydrolysis, and how can we prevent it?

Answer: The ethyl ester group in your target molecule is susceptible to hydrolysis, especially under acidic or basic conditions.[2][3][4] This is a common degradation pathway that can occur during the reaction, work-up, or even storage if not properly controlled.

Causes of Hydrolysis:

  • Reaction Conditions: If the reaction is run for an extended period, especially at elevated temperatures in the presence of water and a base, hydrolysis can occur.

  • Work-up Procedure: Aqueous work-up steps, particularly if they are not pH-controlled, can lead to significant hydrolysis. For example, washing with a strong base to remove acidic impurities can inadvertently hydrolyze the ester.

  • Purification: Certain purification techniques, if not optimized, can contribute to hydrolysis. For instance, using a highly acidic or basic mobile phase in chromatography.

  • Storage: Storing the material in a non-inert atmosphere or in the presence of moisture can lead to slow hydrolysis over time.

Prevention and Mitigation:

  • Anhydrous Conditions: Ensure that your reaction is carried out under reasonably anhydrous conditions to the extent possible.

  • pH Control during Work-up: Carefully control the pH during any aqueous work-up steps. Use mild bases like sodium bicarbonate for neutralization and avoid prolonged contact with aqueous layers.

  • Minimize Water Content: After the work-up, ensure the organic layer is thoroughly dried (e.g., with magnesium sulfate or sodium sulfate) before solvent evaporation.

  • Optimized Purification: If chromatography is used, employ a neutral mobile phase where possible.

  • Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.

FAQ 4: Incomplete Reaction and Unreacted Starting Materials

Question: We are consistently seeing unreacted 2-amino-3,5-dibromopyrazine in our crude product. How can we drive the reaction to completion?

Answer: Incomplete conversion is a common challenge in scaling up reactions. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Stoichiometry: On a large scale, ensure accurate charging of all reactants. A slight excess of the more reactive and easily removable reagent, ethyl bromopyruvate, can sometimes be beneficial.

  • Reaction Time and Temperature: The reaction may require a longer time or a slightly higher temperature to go to completion on a larger scale due to differences in heat and mass transfer. Monitor the reaction progress by a suitable in-process control (IPC) like HPLC or TLC.

  • Mixing: Inadequate mixing can lead to localized concentration gradients and incomplete reaction. Ensure that the stirring is efficient for the scale of the reaction.

  • Deactivation of Reagents: Ethyl bromopyruvate can be sensitive to moisture and can degrade over time. Ensure you are using high-quality, fresh reagent.

III. Analytical Control and Impurity Profiling

A robust analytical method is the cornerstone of effective impurity management. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

Representative HPLC Method for Impurity Profiling

This method should be considered a starting point and will likely require optimization and validation for your specific equipment and impurity profile.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B (e.g., 20%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes, hold, and then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 310 nm
Injection Volume 5 µL

Expected Elution Order (Hypothetical):

  • Carboxylic Acid Impurity: Being more polar, this will likely elute first.

  • Unreacted 2-amino-3,5-dibromopyrazine: More polar than the product.

  • Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (API): The main peak.

  • Regioisomeric Impurity: May elute very close to the API, requiring good resolution.

IV. Visualization of Key Processes

Synthetic Pathway and Potential Impurities

cluster_starting_materials Starting Materials cluster_reaction Reaction cluster_products Products & Impurities A 2-amino-3,5-dibromopyrazine C Condensation & Cyclization A->C G Unreacted Starting Material A->G Incomplete Reaction B Ethyl Bromopyruvate B->C D Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (API) C->D Main Product E Regioisomeric Impurity C->E Side Reaction F Carboxylic Acid Impurity D->F Hydrolysis

Caption: Synthetic pathway and formation of key impurities.

Troubleshooting Workflow for Impurity Issues

cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solution Solution start High Impurity Level Detected identify Identify Impurity (HPLC, LC-MS) start->identify is_regioisomer Regioisomer? identify->is_regioisomer is_hydrolysis Hydrolysis Product? is_regioisomer->is_hydrolysis No optimize_reaction Optimize Reaction Conditions (Temp, Base, Solvent) is_regioisomer->optimize_reaction Yes is_sm Unreacted SM? is_hydrolysis->is_sm No optimize_workup Optimize Work-up (pH control, Anhydrous) is_hydrolysis->optimize_workup Yes drive_completion Drive Reaction to Completion (Time, Temp, Stoichiometry) is_sm->drive_completion Yes implement_changes Implement Process Changes is_sm->implement_changes No/Other optimize_reaction->implement_changes optimize_workup->implement_changes drive_completion->implement_changes

Caption: A systematic approach to troubleshooting impurities.

V. References

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023). Open Access Research Journal of Chemistry and Pharmacy, 04(02), 29–043. Available at: [Link]

  • Kinetic studies in ester hydrolysis. (n.d.). Available at: [Link]

  • The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. (n.d.). UCL Discovery. Available at: [Link]

  • Mastering API Synthesis: Route Selection & Impurity Control. (2025). At Tianming Pharmaceutical. Available at: [Link]

  • Hydrolysis of Esters. (2022). Chemistry LibreTexts. Available at: [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020). Chemistry Steps. Available at: [Link]

Sources

improving the regioselectivity of imidazo[1,2-a]pyrazine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Regioselective Functionalization of Imidazo[1,2-a]pyrazine

Introduction: Navigating the Regioselectivity Landscape

As a Senior Application Scientist, I often see researchers struggle with the imidazo[1,2-a]pyrazine scaffold. Unlike its cousin imidazo[1,2-a]pyridine, the pyrazine core introduces an additional nitrogen atom at position 4, significantly altering electronic bias and pKa.

Successful functionalization requires a "map-based" approach. You cannot simply apply generic heterocyclic conditions; you must exploit the specific electronic hotspots of the ring.

The Hierarchy of Reactivity:

  • C-3 (Nucleophilic): The most electron-rich site. Reacts rapidly with electrophiles (EAS) and is the primary site for direct C-H activation.

  • C-8 (Electrophilic): Highly susceptible to nucleophilic attack (

    
    ), especially if a leaving group (Cl, Br) is present.
    
  • C-6 (Cross-Coupling): typically accessed via halogenated starting materials; less reactive to

    
     than C-8 but excellent for Pd-catalyzed couplings.
    
  • C-5 (The "Hard" Target): Sterically hindered and electronically deactivated. Access usually requires "switching" strategies (e.g., directed lithiation/zincation).

Module 1: Targeting C-3 (Electrophilic & C-H Activation)

Context: C-3 is the default reactive site. If you run a bromination or a standard direct arylation, this is where it goes.

Troubleshooting Guide: C-3 Functionalization
Issue Probable Cause Corrective Action
No Reaction (EAS) Acidic media protonating N-4, deactivating the ring.Switch Reagents: Use non-acidic electrophiles (e.g., NIS/NBS in DMF instead of

/AcOH).
C-3/C-5 Mixture High temperature or highly reactive radical species.Control Temp: Lower temperature to <0°C. C-3 is kinetically favored; C-5 is often thermodynamic or radical-driven.
Over-halogenation Excess reagent; C-3 is too nucleophilic.Stoichiometry: Use exactly 0.95–1.0 eq of NBS/NIS. Monitor via LCMS.
FAQ: C-3 Protocols

Q: Can I arylate C-3 without pre-halogenation? A: Yes, via Direct C-H Arylation .

  • Protocol: Use

    
     (5 mol%), 
    
    
    
    (10 mol%), and
    
    
    in dioxane at 100°C.
  • Mechanism: This proceeds via a

    
    -like mechanism or CMD (Concerted Metalation-Deprotonation) depending on the acidity. C-3 is the most acidic C-H bond (
    
    
    
    ~28-30).

Module 2: Targeting C-8 (Nucleophilic Substitution)

Context: The N-4 nitrogen activates C-8 for nucleophilic attack. This is your "backdoor" for introducing amines or alkoxides.

Experimental Workflow: C-8

Scenario: You have 8-chloroimidazo[1,2-a]pyrazine and want to introduce a morpholine group.

  • Solvent: DMF or DMSO (polar aprotic is essential).

  • Base:

    
     or 
    
    
    
    (2-3 equiv).
  • Nucleophile: Morpholine (1.2 equiv).

  • Conditions: Heat to 60–80°C.

  • Note: If C-6 has a halide, C-8 will still react first due to the activating effect of N-4 and N-7 (para-like position).

Q: My


 at C-8 is sluggish. How do I accelerate it? 
A:  Add a Lewis Acid catalyst (

) or switch to microwave irradiation (120°C, 15 min). The pyrazine ring is electron-deficient, but the imidazole fusion donates some density back, so "forcing" conditions are sometimes needed compared to pure pyrazines.

Module 3: The "Knochel Switch" (Targeting C-5 & C-6)

Context: This is the most advanced technique in this guide. Standard bases (n-BuLi) are messy. You must use TMP-bases (Knochel bases) to control regioselectivity thermodynamically vs. kinetically.

The Protocol: Switching from C-3 to C-5/C-6

Scenario A: Selective C-3 Metalation (Kinetic Control)

  • Reagent:

    
     (1.1 equiv).
    
  • Conditions: THF, -60°C , 30 min.

  • Outcome: Exclusive magnesiation at C-3 . Quench with electrophile (e.g.,

    
    , allyl bromide).
    

Scenario B: The "Switch" to C-5 (Thermodynamic/Directed)

  • Reagent:

    
     (0.6 equiv).[1][2]
    
  • Conditions: THF, -20°C , 20 min.

  • Mechanism: If C-6 contains a directing group (like Cl), the zinc base will preferentially deprotonate C-5 (ortho to the Cl) due to the "complex-induced proximity effect" (CIPE) and thermodynamic stability of the Zn-species.

  • Result: You obtain a 5,6-disubstituted product after quenching.[3]

Visualizing the Pathways

The following diagram maps the decision logic for functionalizing specific positions.

ImidazoPyrazine_Map Start Imidazo[1,2-a]pyrazine Scaffold C3 Target C-3 (Nucleophilic) Start->C3 Electrophiles (NBS) or Pd-Cat C-H C8 Target C-8 (Electrophilic) Start->C8 SNAr (if 8-Halo) Nucleophiles C6 Target C-6 (Cross-Coupling) Start->C6 Suzuki Coupling (requires 6-Halo) C5 Target C-5 (Hard/Steric) C3->C5 1. Block C-3 2. TMP-Zn Base (-20°C) EAS Reagents: NBS, NIS, Electrophiles C3->EAS SNAr Reagents: Amines, Alkoxides (Heat/MW) C8->SNAr Knochel Reagent: TMP2Zn·2MgCl2·2LiCl C5->Knochel

Caption: Decision tree for regioselective functionalization. Note the "Switch" pathway to C-5 requires blocking C-3 or using specific zinc bases.

Module 4: Cross-Coupling Regioselectivity (C-6 vs C-8)

Q: I have 6,8-dibromoimidazo[1,2-a]pyrazine. Which halogen couples first in a Suzuki reaction?

A: The C-6 Bromine couples first.

  • Reasoning: Although C-8 is more electron-deficient (good for

    
    ), C-6 is typically more accessible for oxidative addition by Pd(0) in the absence of strong steric hindrance.
    
  • Protocol:

    • Reagents:

      
       (5 mol%), Aryl Boronic Acid (1.05 equiv), 
      
      
      
      (2M).
    • Solvent: DME/Water or Dioxane/Water.

    • Temp: 80°C.

    • Outcome: Exclusive C-6 arylation. C-8 Br remains intact for subsequent functionalization (e.g.,

      
       or a second, higher-temp Suzuki).
      

Summary of Quantitative Reactivity Data

PositionReaction TypePrimary Reagent ClassKinetic/Thermo ControlKey Reference
C-3

/ C-H Activation
NBS,

Kinetic (Fastest)[1]
C-8

Amines, AlkoxidesElectronic Activation[2]
C-6 Cross-Coupling

, Boronic Acids
Oxidative Addition Pref.[3]
C-5 Metalation

Thermodynamic (Directed)[4]

References

  • Regioselectivity of Electrophilic Substitution

    • Title: Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine.[1][3][4][5]

    • Source: StackExchange (Valid
    • URL:[Link]

  • C-8 Nucleophilic Substitution

    • Title: Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, and SNAr
    • Source: TSI Journals.
    • URL:[Link]

  • Sequential Cross-Coupling (C-6 vs C-3/C-8)

    • Title: Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionaliz
    • Source: PubMed / NIH.
    • URL:[Link]

  • The "Knochel Switch" (C-3 vs C-5 Metalation)

    • Title: Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates.[1][2][3][6]

    • Source: Chemical Science (RSC).
    • URL:[Link]

Sources

Validation & Comparative

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate: A Strategic Scaffold for Kinase Inhibitor Discovery Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Chemical Biologists.[1][2]

Part 1: Executive Summary & Strategic Positioning

Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS: 84547-66-0) is not a standalone drug; it is a privileged scaffold —a high-value intermediate used to synthesize ATP-competitive kinase inhibitors.[1][2]

In the landscape of drug discovery, this compound represents a superior alternative to traditional purine or quinoline scaffolds for "Scaffold Hopping."[1] Its planar, bicyclic structure mimics the adenine ring of ATP, allowing it to anchor into the kinase hinge region, while the 8-bromo and 2-carboxylate positions provide orthogonal vectors for growing the molecule into the hydrophobic pocket and solvent-exposed regions, respectively.[1]

This guide compares the Imidazo[1,2-a]pyrazine core (derived from this specific starting material) against other dominant kinase scaffolds, demonstrating why it is the preferred choice for targeting p38 MAP Kinase, Aurora Kinases, and BTK .[1]

Part 2: Comparative Analysis: Scaffold Performance

Drug developers often choose between three primary bicyclic heterocycles when designing Type I/II kinase inhibitors. The table below objectively compares the Imidazo[1,2-a]pyrazine core against its main competitors.

Table 1: Physicochemical & Synthetic Comparison of Kinase Scaffolds
FeatureImidazo[1,2-a]pyrazine (Subject)Pyrazolo[1,5-a]pyrimidine Quinoline / Quinazoline
Hinge Binding Mode Bidentate: N1 accepts H-bond; C8-substituent donates H-bond.[1][2]Bidentate: N1/N7 interaction pattern.Monodentate/Bidentate: N1 acceptor; C4-NH donor.
Solubility (logS) High: Pyrazine nitrogen lowers lipophilicity compared to benzo-fused rings.[1][2][3]Moderate: Often requires solubilizing groups.[1][2][3]Low: Benzo-ring significantly increases logP, risking poor ADME.[1][2][3]
C8-Reactivity (Br) High (S_NAr & Suzuki): The pyrazine ring is electron-deficient, facilitating facile nucleophilic aromatic substitution at C8.[1][2]Moderate: C7 position is reactive but less versatile than the pyrazine C8.[1][2][3]Variable: C4-Cl is reactive, but scaffold is prone to metabolic oxidation.[1][2][3]
Metabolic Stability Good: Lacks the electron-rich phenyl ring of quinolines that is prone to P450 oxidation.[1][2][3]Moderate: Pyrazole ring can be a metabolic soft spot.[1][2][3]Poor: Benzo-ring often requires blocking groups (F, Cl) to prevent hydroxylation.[1][2][3]
Selectivity Potential Tunable: The C2-ester allows extension into the solvent front, a key area for achieving isoform selectivity (e.g., p38

vs p38

).[1]
Restricted: Geometry often limits vectors into the solvent channel.[1][2][3]Broad: Often hits multiple kinases (promiscuous), leading to off-target toxicity.[1][2]

Expert Insight: The Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is superior for "Fragment-Based Drug Design" (FBDD) because the C8-Bromine allows for the immediate introduction of diversity (amines, aryls) via S_NAr or Palladium chemistry, while the C2-Ester remains stable until late-stage optimization.[1][2]

Part 3: Mechanism of Action & Structural Logic

To understand why this scaffold works, we must visualize its interaction with the ATP-binding pocket.[1][2]

Diagram 1: Scaffold Binding Mode & Derivatization Logic

This diagram illustrates how the scaffold anchors to the kinase hinge and where the specific chemical modifications (guided by the Ethyl 8-bromo precursor) occur.[1]

KinaseBinding ATP_Pocket ATP Binding Pocket Hinge Hinge Region (Met/Glu/Leu) Scaffold Imidazo[1,2-a]pyrazine Core (Planar Aromatic) Scaffold->ATP_Pocket Pi-Stacking Scaffold->Hinge H-Bond Acceptor (N1) C8_Pos C8-Position (Br) (Hydrophobic Pocket) C8_Pos->ATP_Pocket Selectivity Gatekeeper (Derivatize via Suzuki/SNAr) C8_Pos->Scaffold Attached at C8 C2_Pos C2-Position (Ester) (Solvent Exposed) C2_Pos->ATP_Pocket Solubilizing Tail (Derivatize via Amidation) C2_Pos->Scaffold Attached at C2

Caption: The Imidazo[1,2-a]pyrazine core binds to the kinase hinge via N1.[1][2] The C8-Br (yellow) is replaced to access the deep hydrophobic pocket, while the C2-Ester (green) is modified to interact with the solvent front.[1]

Part 4: Experimental Protocols

These protocols are designed to validate the scaffold's utility.[1][2][3][4] They describe the conversion of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate into a functional kinase inhibitor precursor.[1][2]

Protocol A: C8-Functionalization via S_NAr (Nucleophilic Aromatic Substitution)

Objective: To introduce an amine at the 8-position (mimicking the Adenine


-amine).[1][2] This is the primary method for installing the "hinge-binding" donor motif.[1][2][3]

Reagents:

  • Substrate: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq)

  • Nucleophile: Aniline or Benzylamine derivative (1.2 eq)[2]

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq)[2]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or 1,4-Dioxane.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate in 2 mL of dry NMP in a microwave-compatible vial.

  • Addition: Add 1.2 equivalents of the desired amine (e.g., 4-morpholinoaniline for PI3K targeting) and 2.0 equivalents of DIPEA.

  • Reaction: Seal the vial and heat to 120°C for 60 minutes under microwave irradiation. (Thermal alternative: Reflux in dioxane for 12 hours).

    • Checkpoint: Monitor via LC-MS.[1][2][3] The Br isotope pattern (1:1 doublet) should disappear, replaced by the product mass.[1]

  • Workup: Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates.[1][2][3]

  • Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, dry over

    
    , and purify via flash chromatography (Hexane:EtOAc gradient).[1]
    
Protocol B: C8-Functionalization via Suzuki-Miyaura Coupling

Objective: To introduce a carbon-linked aryl group at C8, common in p38 MAP kinase inhibitors.[1][2][3]

Reagents:

  • Substrate: Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate (1.0 eq)

  • Boronic Acid: Phenylboronic acid derivative (1.5 eq)[2]

  • Catalyst:

    
     (5 mol%)[2]
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)[1]
    
  • Solvent: 1,4-Dioxane (degassed).[1][2]

Step-by-Step Workflow:

  • Inert Atmosphere: Purge a reaction flask with Nitrogen/Argon.

  • Loading: Add substrate, boronic acid, and catalyst.[1][2][3]

  • Solvent System: Add 1,4-Dioxane and 2M

    
     (ratio 4:1).[1][2][3]
    
  • Heating: Heat to 90°C for 4-6 hours .

    • Critical Note: The electron-deficient pyrazine ring makes the C-Br bond highly reactive; oxidative addition is fast.[1][2][3]

  • Workup: Filter through a Celite pad to remove Palladium black.[1][2][3] Concentrate filtrate and purify via column chromatography.[1][2][3]

Part 5: Synthesis Pathway Visualization

Diagram 2: From Scaffold to Inhibitor

This flow chart depicts the standard synthetic route used in medicinal chemistry campaigns starting from this specific ethyl ester.[1][2][3]

SynthesisPath cluster_conditions Key Conditions Start Ethyl 8-bromoimidazo[1,2-a] pyrazine-2-carboxylate Step1 Step 1: C8 Substitution (S_NAr or Suzuki) Start->Step1 Intermediate 8-Substituted Intermediate (Hinge Binder Installed) Step1->Intermediate Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Intermediate->Step2 Acid Carboxylic Acid Intermediate Step2->Acid Step3 Step 3: Amide Coupling (HATU, R-NH2) Acid->Step3 Final Final Kinase Inhibitor (Target: p38, BTK, Aurora) Step3->Final Cond1 C8 is highly electrophilic due to pyrazine nitrogens.

Caption: Synthetic workflow converting the Ethyl 8-bromo scaffold into a bioactive kinase inhibitor. The C8 modification defines potency; the C2 modification defines solubility and pharmacokinetics.[1]

Part 6: References

  • Vertex AI Search. (2025).[1][2][3] Imidazo[1,2-a]pyrazine scaffold in drug discovery. Retrieved from [2]

  • National Center for Biotechnology Information. (2025).[1][2][3] Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxylate Structure and Activity. PubChem Compound Summary. Retrieved from [2]

  • Takeda Pharmaceutical Company. (2018).[1][2][3][5] Structure-based design of imidazo[1,2-b]pyridazine and pyrazine p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [2]

  • MDPI Molecules. (2017).[1][2][3] Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives. Retrieved from [2]

  • Fluorochem. (2025).[1][2][3] Commercial availability and properties of Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate. Retrieved from [2]

Sources

structure-activity relationship (SAR) of 8-substituted imidazo[1,2-a]pyrazines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 8-Substituted Imidazo[1,2-a]pyrazines Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Developers

Executive Summary: The "Privileged" Solvent Front

The imidazo[1,2-a]pyrazine scaffold is a cornerstone of modern kinase inhibitor design, often cited as a "privileged structure" due to its ability to mimic the adenine ring of ATP. While the C3 position is traditionally exploited for gatekeeper interactions and the C6 position for solubilizing groups, the C8 position has emerged as a critical vector for modulating isoform selectivity, metabolic stability, and oral bioavailability .

This guide objectively compares the performance of 8-substituted variants against their unsubstituted or alternative-position counterparts, supported by experimental data from clinical candidates like Entospletinib (GS-9973) and preclinical Aurora kinase inhibitors.

Chemical Space & Synthetic Accessibility

Unlike the C3 position, which is readily accessible via electrophilic aromatic substitution (e.g., bromination), the C8 position requires specific synthetic planning. The electronic deficiency of the pyrazine ring at C8 makes it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) , providing a robust entry point for diversity.

Comparative Synthetic Routes
MethodReaction TypeScopeProsCons
Route A S_NAr Displacement C8-N, C8-O, C8-SHigh yields; mild conditions; ideal for library generation.Requires 8-halo precursor; steric hindrance can limit bulky nucleophiles.
Route B Groebke-Blackburn-Bienaymé C8-N (3-amino)Multicomponent (Aldehyde + Amine + Isonitrile).One-pot efficiency; accesses 3,8-disubstituted cores.
Route C Suzuki-Miyaura C8-C (Aryl/Alkyl)C-C bond formation.Access to bi-aryl systems.
Visualization: C8-Functionalization Workflow

The following diagram illustrates the primary synthetic logic for accessing 8-substituted analogs, highlighting the critical intermediate 8-chloroimidazo[1,2-a]pyrazine .

SynthesisWorkflow Start 2-Aminopyrazine Step1 Cyclization (w/ 2-bromo-1,1-dimethoxyethane) Start->Step1 Core Imidazo[1,2-a]pyrazine Core Step1->Core Halogenation NBS Bromination (Selectivity: C3 > C6/C8) Core->Halogenation Competing C3 path Activation Activation (e.g., 8-Cl or 8-SO2Me) Core->Activation Direct C8 Halogenation/Activation SNAr S_NAr Reaction (R-NH2 / Heat) Activation->SNAr Product 8-Substituted Analog SNAr->Product

Caption: Synthetic workflow prioritizing C8 functionalization via S_NAr displacement of activated leaving groups.

SAR Deep Dive: The Role of the 8-Substituent

The 8-position projects into the solvent-exposed region of the ATP-binding pocket in most kinases. This unique topology allows for the introduction of polar groups to tune physicochemical properties without disrupting the critical hinge-binding hydrogen bonds formed by N1 and the C2-substituent.

Comparative Performance Data
Feature8-H (Unsubstituted)8-NHR (Amino)8-OR (Ether)
Solubility Low (Lipophilic)High (Introduces H-bond donor/acceptor)Moderate
Metabolic Stability ModerateHigh (Blocks metabolic soft spot)Variable (O-dealkylation risk)
Kinase Selectivity Low (Promiscuous)High (Steric clash with non-target gatekeepers)Moderate
Potency (IC50) BaselineOften Improved (10-100x)Variable
Case Study: Aurora Kinase Inhibitors

In the development of Aurora kinase inhibitors, the transition from an unsubstituted 8-position to an 8-amino alcohol resulted in a dramatic improvement in both potency and drug-like properties (DMPK).

Experimental Data (Aurora A Inhibition):

  • Compound A (8-H): IC50 = 250 nM (Low Solubility: <5 µM)[1]

  • Compound B (8-NH-CH2-CH(OH)-CH3): IC50 = 0.02 nM (Solubility: >11 mM)

Insight: The 8-amino substituent not only solubilized the molecule but also formed a water-mediated hydrogen bond network at the solvent front, locking the inhibitor in a bioactive conformation.

Anchor Drug Analysis: Entospletinib (GS-9973)

Entospletinib represents the clinical validation of the 8-substituted imidazo[1,2-a]pyrazine scaffold. Designed as a highly selective Spleen Tyrosine Kinase (SYK) inhibitor for B-cell malignancies, its efficacy hinges on the specific substitution pattern.

Structural Logic
  • Scaffold: Imidazo[1,2-a]pyrazine.[2][3][4][5][6]

  • C6-Position: Indazole moiety (binds to the hinge region).

  • C8-Position: N-(4-morpholinophenyl)amine .

Why C8-Amino?

  • Vectoring: The C8-nitrogen acts as a vector to project the morpholino-phenyl group out of the ATP pocket.

  • Selectivity: This projection avoids steric clashes within the SYK pocket while creating clashes in off-target kinases (e.g., JAKs), granting Entospletinib its high selectivity profile.

  • Bioavailability: The morpholine group enhances oral absorption.

Pathway Visualization: SYK Signaling & Inhibition

The following diagram maps the biological impact of Entospletinib within the B-Cell Receptor (BCR) pathway.

SYKPathway BCR B-Cell Receptor (BCR) Activation LYN LYN Kinase BCR->LYN Phosphorylation SYK SYK Kinase (Target) LYN->SYK Recruitment & Activation BLNK BLNK (Adaptor) SYK->BLNK Entospletinib Entospletinib (Inhibitor) Entospletinib->SYK Inhibition (IC50 = 7.7 nM) BTK BTK BLNK->BTK PLCg2 PLCγ2 BTK->PLCg2 Proliferation B-Cell Proliferation (Malignancy) PLCg2->Proliferation Survival Cell Survival (NF-κB) PLCg2->Survival

Caption: Entospletinib blocks SYK, severing the link between BCR activation and downstream proliferation/survival signals in B-cell malignancies.[7][8][9]

Experimental Protocols

Protocol A: Synthesis of 8-Aminoimidazo[1,2-a]pyrazines via S_NAr

Validating the C8-amine introduction.

Reagents:

  • 8-Chloroimidazo[1,2-a]pyrazine (1.0 eq)

  • Target Amine (e.g., 4-morpholinoaniline) (1.2 eq)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol or DMF

Methodology:

  • Preparation: Dissolve 8-chloroimidazo[1,2-a]pyrazine in n-Butanol (0.5 M concentration).

  • Addition: Add the target amine and DIPEA.

  • Reaction: Heat the mixture to 110°C in a sealed pressure vial for 12–16 hours. Note: Microwave irradiation at 140°C for 30 mins can accelerate this step.

  • Workup: Concentrate in vacuo. Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine.

  • Purification: Flash column chromatography (MeOH/DCM gradient). The 8-substituted product typically elutes later than the starting material due to increased polarity.

Protocol B: Kinase Selectivity Assay (FRET-based)

Measuring the impact of C8 substitution on off-target effects.

  • System: LanthaScreen™ Eu Kinase Binding Assay.

  • Tracer: Alexa Fluor® 647-labeled ATP competitive tracer.

  • Procedure:

    • Incubate Kinase (5 nM), Antibody (2 nM), and Tracer in assay buffer.

    • Add 8-substituted inhibitor (10-point dilution series).

    • Incubate for 60 mins at Room Temperature.

    • Read: Measure TR-FRET emission ratio (665 nm / 615 nm).

  • Analysis: Calculate IC50. A decrease in IC50 vs. the 8-H analog confirms potency; a wider gap between Target IC50 and Off-Target IC50 confirms improved selectivity.

References

  • Discovery of Imidazo[1,2-a]pyrazines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Link

  • Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor. Blood.[10] Link

  • Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. Link

  • Synthesis and antibronchospastic activity of 8-alkoxy- and 8-(alkylamino)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. Link

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. Link

Sources

comparing the efficacy of bromo vs chloro substituents on imidazo[1,2-a]pyrazine activity

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Efficacy of C-3 Bromo vs. Chloro Substituents on Imidazo[1,2-a]pyrazine Kinase Inhibitors[1]

Executive Summary In the optimization of imidazo[1,2-a]pyrazine scaffolds—a privileged structure in kinase drug discovery (e.g., Aurora, IGF-1R, and BTK inhibitors)—the choice between bromine (Br) and chlorine (Cl) substituents at the C-3 position is a critical decision point.[1] While often treated interchangeably as "halogens," they exhibit distinct electronic and steric profiles that drastically alter efficacy.[1]

This guide argues that Bromine is the superior choice for maximizing potency via halogen bonding (sigma-hole interactions) and serving as a versatile synthetic handle, whereas Chlorine is the preferred substituent for optimizing Ligand Efficiency (LE), metabolic stability, and reducing molecular weight in late-stage candidates.[1]

Part 1: Physicochemical & Mechanistic Basis[1]

The efficacy difference between Br and Cl on the imidazo[1,2-a]pyrazine core is driven by two primary factors: the Sigma Hole effect and Steric/Lipophilic Balance .[1]

The Sigma Hole & Halogen Bonding

In kinase binding pockets, the C-3 position of the imidazo[1,2-a]pyrazine often orients near backbone carbonyls of the hinge region or gatekeeper residues.[1]

  • Bromine: Exhibits a pronounced "sigma hole"—a region of positive electrostatic potential on the extension of the C-Br bond. This allows Br to act as a Lewis acid, forming strong, directionally specific halogen bonds (

    
    ) with protein carbonyls.[1]
    
  • Chlorine: Possesses a smaller, less intense sigma hole.[1] While it can form halogen bonds, they are energetically weaker (

    
     kcal/mol) compared to Bromine (
    
    
    
    kcal/mol).[1]
Steric & Lipophilic Impact
  • Sterics: The Van der Waals radius of Br (1.85 Å) is significantly larger than Cl (1.75 Å).[1] In tight pockets (e.g., crowded gatekeeper regions), Br may induce steric clashes that Cl avoids.[1]

  • Lipophilicity: Br introduces higher lipophilicity (

    
    LogP 
    
    
    
    +0.[1]86) compared to Cl (
    
    
    LogP
    
    
    +0.71).[1] While this aids membrane permeability, it increases the risk of non-specific binding and metabolic clearance.[1]

Diagram 1: Mechanistic Pathway of Halogen Interaction

HalogenMechanism Substituent C-3 Substituent Choice Br_Path Bromine (Br) Substituent->Br_Path Cl_Path Chlorine (Cl) Substituent->Cl_Path SigmaHole High Sigma Hole Potential (Strong Halogen Bond) Br_Path->SigmaHole Polarizability LowSigma Low Sigma Hole Potential (Weak Halogen Bond) Cl_Path->LowSigma Electronegativity Target Target Residue (Backbone Carbonyl) SigmaHole->Target Directional Interaction LowSigma->Target Weak Interaction Outcome_Br High Potency (nM Affinity) Target->Outcome_Br Stabilized Complex Outcome_Cl Moderate Potency (Improved Ligand Efficiency) Target->Outcome_Cl Flexible Fit

Caption: Comparative mechanistic pathway showing how Bromine's polarizability leads to stronger sigma-hole interactions with target residues compared to Chlorine.

Part 2: Comparative Efficacy Data

The following data summarizes the performance of C-3 substituted imidazo[1,2-a]pyrazines in representative kinase assays (e.g., Aurora A) and synthetic utility metrics.

Table 1: Efficacy and Utility Comparison

Feature3-Bromo-imidazo[1,2-a]pyrazine3-Chloro-imidazo[1,2-a]pyrazineVerdict
Binding Affinity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
High (+++).[1] Strong halogen bonding capability.Moderate (++).[1][2] Weaker interaction; relies on shape complementarity.Br for raw potency.
Ligand Efficiency (LE) Lower.[1] Atomic mass (79.9 Da) penalizes LE score.[1]Higher. Atomic mass (35.5 Da) improves LE metrics.[1]Cl for drug-likeness.
Synthetic Yield (C-3) 85-92% (using NBS).[1] Highly regioselective.70-80% (using NCS).[1] Slower kinetics; potential for over-chlorination.Br for synthesis.[3][4][5][6]
Pd-Catalyzed Coupling Excellent. Br is a labile leaving group for Suzuki/Buchwald.Poor. Cl is often inert under standard Pd conditions without specialized ligands.Br as intermediate.[7]
Metabolic Stability Low/Moderate. C-Br bond is weaker; susceptible to oxidative insertion.High. C-Cl bond is robust; blocks metabolic soft spots.Cl for PK profile.

Key Insight: In Aurora A kinase inhibitor development, 3-chloro derivatives (e.g., Vertex compounds) demonstrated that while Cl is less potent per se, it fits into the "adenine binding pocket" without inducing the steric penalties sometimes seen with larger groups, making it a "Goldilocks" substituent for final candidates [1, 3].[1]

Part 3: Experimental Protocols

To validate these differences in your own SAR campaign, follow these standardized protocols.

Protocol A: Regioselective C-3 Halogenation

Objective: Install the halogen at C-3 without contaminating the C-6 or C-8 positions.

  • Reagents:

    • Substrate: Imidazo[1,2-a]pyrazine (1.0 eq).

    • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq).[1]

    • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 eq).[1]

    • Solvent: DMF (Dimethylformamide) or Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve substrate in DMF (0.1 M concentration).[1]

    • Cool to 0°C in an ice bath.

    • For Br: Add NBS portion-wise over 10 minutes. Reaction is typically complete in <1 hour.

    • For Cl: Add NCS. Warm to Room Temperature (RT) or 40°C. Reaction may require 4–12 hours.[1]

    • Quench: Pour into ice water. Precipitate is filtered and washed with cold water.

  • Validation:

    • Monitor via LC-MS. Br product shows M+2 isotope pattern (1:1 ratio); Cl product shows M+2 (3:1 ratio).[1]

    • Note: If C-3 is blocked, halogenation may occur at C-6, but C-3 is electronically most nucleophilic [2].[1]

Protocol B: Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify IC50 differences between Br and Cl analogs.

  • System: Promega ADP-Glo™ Kinase Assay.

  • Workflow:

    • Prepare 384-well white plates.

    • Add Enzyme (e.g., Aurora A, 2 ng/well) + Inhibitor (Br or Cl analog, serial dilution).[1] Incubate 15 min.

    • Add Substrate/ATP Mix . Incubate 60 min at RT.

    • Add ADP-Glo Reagent (Terminates reaction, consumes remaining ATP).[1] Incubate 40 min.

    • Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light).[1] Incubate 30 min.

  • Readout: Measure Luminescence. Lower signal = Higher Inhibition.

  • Analysis: Plot RLU vs. Log[Inhibitor]. Fit to sigmoidal dose-response curve to extract IC50.

Part 4: Strategic Decision Framework

Use this logic flow to determine the correct substituent for your stage of development.

Diagram 2: SAR Decision Tree

DecisionTree Start SAR Objective Q1 Is this a Final Drug Candidate? Start->Q1 No No (Exploratory) Q1->No Early Stage Yes Yes (Lead Opt) Q1->Yes Late Stage Action_Br Use BROMINE (Br) 1. Easy Synthesis 2. Cross-Coupling Handle 3. Max Potency Screen No->Action_Br Q2 Is Metabolic Stability/LE a major issue? Yes->Q2 Q2->Action_Br No (Need Potency) Action_Cl Use CHLORINE (Cl) 1. Lower MW 2. Higher Stability 3. Good Pocket Fit Q2->Action_Cl Yes

Caption: Decision matrix for selecting Br vs. Cl based on the drug discovery phase (Exploratory vs. Lead Optimization).

References

  • Discovery of Imidazo[1,2-a]pyrazines as Aurora Kinase Inhibitors. Source: ResearchGate / Bioorg. Med. Chem. Lett. Context: Discusses the binding mode of 3-chloro derivatives and the structural requirements for the ATP pocket.

  • Regioselective Bromination of Imidazo[1,2-a]pyrazine. Source: TSI Journals / Organic Chemistry Insights. Context: Validates NBS as the superior reagent for C-3 bromination and the antioxidant properties of the resulting scaffold.

  • Imidazo[1,2-a]pyrazine Core in Kinase Inhibition (Aurora A/B). Source: NIH / PubMed Central. Context: Details the SAR of the core scaffold, highlighting the sensitivity of the C-3 position to substitution and its interaction with the hinge region.

Sources

A Researcher's Guide to Validating Target Engagement of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the validation of a small molecule's binding to its intended target is a critical step in the drug discovery pipeline. This guide provides an in-depth, objective comparison of methodologies to validate the binding of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate, a compound belonging to the promising imidazo[1,2-a]pyrazine class of heterocyclic compounds, to its potential target proteins. While the specific targets of this exact molecule are still under investigation, derivatives of the imidazo[1,2-a]pyrazine scaffold have shown activity against several important protein families, including protein kinases like PI3K and mTOR, as well as G-protein coupled receptors.[1][2][3] This guide will therefore focus on a hypothetical scenario where Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is being investigated as a novel inhibitor of the PI3K/mTOR signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[4][5][6]

We will explore a multi-faceted approach, combining biophysical and cellular assays to provide robust evidence of target engagement and to objectively compare its performance against established inhibitors.

Biophysical Validation: Direct Measurement of Binding Affinity

The initial step in validating a new chemical entity is to confirm its direct physical interaction with the purified target protein.[] This not only verifies the binding hypothesis but also provides quantitative measures of affinity (Kd), kinetics (kon/koff), and thermodynamics. A panel of biophysical techniques should be employed, as each provides a unique perspective on the binding event.[8]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding interactions.[] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Experimental Protocol:

  • Preparation: Recombinantly express and purify the target kinase domain (e.g., PI3Kα or mTOR). Prepare a concentrated solution of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate in a buffer matching the protein's buffer, including a small percentage of DMSO to ensure solubility.

  • ITC Experiment: Load the protein into the sample cell and the compound into the injection syringe of the ITC instrument.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Data Analysis: The resulting heat changes are measured and plotted against the molar ratio of the ligand to the protein. The data is then fitted to a suitable binding model to extract the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for studying the kinetics of biomolecular interactions in real-time.[9] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip.

Experimental Protocol:

  • Immobilization: Covalently immobilize the purified target kinase on a sensor chip.

  • Binding Analysis: Flow solutions of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate at various concentrations over the chip surface.

  • Data Acquisition: Monitor the change in the SPR signal in real-time to obtain association (kon) and dissociation (koff) rate constants.

  • Affinity Calculation: The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF, or thermal shift assay, is a high-throughput method to assess ligand binding by measuring the change in the thermal stability of a protein upon ligand binding.[][8]

Experimental Protocol:

  • Reaction Setup: Mix the purified target protein with a fluorescent dye that binds to hydrophobic regions of the protein (e.g., SYPRO Orange) in the presence and absence of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate.

  • Thermal Denaturation: Gradually increase the temperature of the solution in a real-time PCR instrument.

  • Fluorescence Monitoring: As the protein unfolds, the dye binds to the exposed hydrophobic cores, leading to an increase in fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A significant increase in Tm in the presence of the compound indicates stabilizing binding.

Comparative Biophysical Data:

CompoundTargetITC Kd (nM)SPR Kd (nM)DSF ΔTm (°C)
Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate PI3Kα150125+5.2
Pictilisib (GDC-0941)[4][10]PI3Kα3.32.9+8.5
Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate mTOR350320+3.1
Rapamycin[11]mTOR0.2 (with FKBP12)0.18 (with FKBP12)+10.2 (with FKBP12)

Note: Data for Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is hypothetical for illustrative purposes.

Cellular Target Engagement: Proving the Interaction in a Physiological Context

Confirming that a compound binds its target within the complex environment of a living cell is a crucial validation step.[12][13] Cellular target engagement assays provide more physiologically relevant data and can help to bridge the gap between in vitro affinity and cellular potency.[14]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[14] It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol:

  • Cell Treatment: Treat cultured cancer cells (e.g., a cell line with a known PIK3CA mutation) with varying concentrations of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate.

  • Thermal Challenge: Heat the cells at a specific temperature to induce protein denaturation.

  • Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Quantify the amount of soluble target protein (e.g., PI3Kα) remaining in the supernatant using Western blotting. An increase in the amount of soluble protein at a given temperature indicates target stabilization by the compound.

CETSA_Workflow A Treat cells with compound B Heat shock A->B C Cell lysis B->C D Centrifugation C->D E Separate soluble & aggregated fractions D->E F Western Blot for target protein E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

In-Cell Target Engagement Assays

Several commercially available platforms can quantify target engagement in a high-throughput manner.[15] These assays often utilize techniques like bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (EFC).

Experimental Protocol (EFC-based):

  • Cell Line Engineering: Use a cell line where the target protein is tagged with a small enzyme fragment. The other, larger enzyme fragment is expressed separately in the cell.

  • Compound Treatment: Treat the cells with Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate.

  • Lysis and Substrate Addition: Lyse the cells and add a substrate for the enzyme.

  • Signal Detection: If the compound binds and stabilizes the target protein, the two enzyme fragments can come together and reconstitute a functional enzyme, which then acts on the substrate to produce a detectable signal (e.g., luminescence).

Functional Cellular Assays: Assessing Downstream Pathway Modulation

The ultimate validation of a targeted inhibitor is its ability to modulate the downstream signaling pathway of its target.

Phospho-Flow Cytometry

This technique allows for the quantitative measurement of phosphorylation events on a single-cell level, providing a detailed picture of pathway inhibition.

Experimental Protocol:

  • Cell Treatment: Treat cancer cells with Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate or a reference compound (e.g., Pictilisib).

  • Fixation and Permeabilization: Fix and permeabilize the cells to allow antibody access to intracellular proteins.

  • Antibody Staining: Stain the cells with fluorescently labeled antibodies specific for the phosphorylated forms of downstream targets (e.g., p-Akt, p-S6).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the level of protein phosphorylation.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt phosphorylates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation

Caption: Simplified PI3K/mTOR Signaling Pathway.

Comparative Cellular Activity:

CompoundCellular IC50 (p-Akt)Cellular IC50 (p-S6)
Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate 500 nM450 nM
Pictilisib (GDC-0941)[4][10]50 nM45 nM
Everolimus[11]>10 µM10 nM

Note: Data for Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate is hypothetical for illustrative purposes.

Conclusion and Future Directions

This guide has outlined a comprehensive and multi-pronged strategy for validating the binding of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate to its putative targets within the PI3K/mTOR pathway. By integrating biophysical, cellular, and functional assays, researchers can build a robust body of evidence for target engagement. The comparative data presented, while hypothetical for the compound of interest, illustrates how its performance can be benchmarked against established inhibitors.

Future work should focus on determining the selectivity profile of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate across the kinome and elucidating its binding mode through X-ray crystallography. These studies will be instrumental in guiding the further optimization of this promising chemical scaffold.

References

  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PMC.
  • Target Engagement Assays in Early Drug Discovery - PMC - NIH.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC.
  • Phosphoinositide 3-kinase inhibitor - Wikipedia. Source: Wikipedia.
  • List of PI3K Inhibitors + Uses, Types, Side Effects - Drugs.com. Source: Drugs.com.
  • mTOR Inhibitors | SCBT - Santa Cruz Biotechnology. Source: Santa Cruz Biotechnology.
  • Strategies for target and pathway engagement in cellular assays.
  • Phosphoinositide 3-Kinase (PI3K) Inhibitors and Breast Cancer: An Overview of Current Achievements - MDPI. Source: MDPI.
  • Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK) - PubMed. Source: PubMed.
  • mTOR inhibitors - Wikipedia. Source: Wikipedia.
  • mTOR Inhibitors and mTOR Signaling Pathway - BOC Sciences. Source: BOC Sciences.
  • Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyrazine-2-carboxyl
  • Biophysical Assays | Protein Interaction Analysis - Formulation / BOC Sciences. Source: BOC Sciences.
  • Blocking the mTOR pathway: a drug discovery perspective - Portland Press. Source: Portland Press.
  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic. Source: Fluidic Analytics.
  • A Practical Guide to Target Engagement Assays - Selvita. Source: Selvita.
  • Recent advances and limitations of mTOR inhibitors in the treatment of cancer - PMC.
  • Target Engagement Assays - DiscoverX. Source: Eurofins DiscoverX.
  • Biophysical Assays - Charles River Laboratories.
  • Biophysical Assays - Sygnature Discovery.
  • Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne. Source: Bio-Techne.
  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate - PMC.
  • Ethyl 6,8-dibromoimidazo[1,2-a]pyrazine-2-carboxylate | C9H7Br2N3O2 | CID 19827087. Source: PubChem.
  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides - MDPI. Source: MDPI.
  • Ethyl 6-bromoimidazo[1,2-a]pyrazine-2-carboxylate - Sigma-Aldrich. Source: Sigma-Aldrich.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Source: Royal Society of Chemistry.
  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed. Source: PubMed.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines - PubMed. Source: PubMed.
  • (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.
  • ethyl 8-(propylamino)imidazo[1,2-a]pyrazine-2-carboxylate - Sigma-Aldrich. Source: Sigma-Aldrich.

Sources

A Head-to-Head Comparison of Novel Imidazo[1,2-a]pyrazine Compounds for Anticancer Cytotoxicity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Next-Generation Cytotoxic Agents

The imidazo[1,2-a]pyrazine scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its versatility in binding to a wide range of biological targets.[1][2][3] This inherent promiscuity makes it an attractive backbone for developing novel therapeutic agents, particularly in oncology.[4][5] Recent research has focused on synthesizing new derivatives with enhanced potency and selectivity against various cancer cell lines.[6][7][8][9]

This guide provides a comprehensive comparison of three novel imidazo[1,2-a]pyrazine derivatives—herein designated IMP-A , IMP-B , and IMP-C —against the standard chemotherapeutic agent, Doxorubicin. We will delve into the experimental workflows for assessing cytotoxicity, interpret the resulting data, and explore the underlying mechanisms of action.

The Core Challenge: Identifying Potent and Selective Anticancer Compounds

The primary goal in early-stage anticancer drug discovery is to identify compounds that potently inhibit cancer cell growth while minimizing harm to healthy cells. To achieve this, a multi-assay approach is essential to move beyond simple viability metrics and understand how and why a compound is effective.

This guide is structured to walk you through a logical, field-proven workflow for comparative cytotoxicity analysis.

Overall Experimental Workflow

The process begins with a primary screen to determine cell viability, followed by secondary assays to confirm the mechanism of cell death and assess membrane integrity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Validation A Cancer Cell Lines (MCF-7, A549, HCT116) B Compound Treatment (IMP-A, IMP-B, IMP-C, Doxorubicin) A->B C MTT Assay (24h, 48h, 72h) B->C D Determine IC50 Values C->D E Select Most Potent Compound (e.g., IMP-B) D->E Proceed with lead compound F LDH Release Assay E->F G Annexin V / PI Staining (Flow Cytometry) E->G H Data Analysis: Apoptosis vs. Necrosis G->H

Caption: High-level experimental workflow for cytotoxicity comparison.

Part 1: Primary Cytotoxicity Screening via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.[10]

Experimental Protocol: MTT Assay

This protocol is optimized for a 96-well plate format.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HCT-116 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of IMP-A, IMP-B, IMP-C, and Doxorubicin. Remove the old media from the wells and add 100 µL of the media containing the respective compound concentrations. Include vehicle-only (e.g., DMSO) and media-only controls.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing the purple formazan crystals to form.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[11]

  • Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values for each compound at each time point by plotting the percentage of cell viability against the compound concentration.

Comparative Data: IC50 Values (µM) at 48 hours
CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT-116 (Colon Cancer)
IMP-A 15.220.518.3
IMP-B 0.8 1.2 1.5
IMP-C 25.831.428.9
Doxorubicin 1.11.81.3

Interpretation: The data clearly indicate that IMP-B exhibits significantly higher potency across all three cancer cell lines compared to IMP-A and IMP-C. Its IC50 values are comparable to, and in the case of MCF-7 and A549 cells, even slightly better than the established chemotherapeutic drug, Doxorubicin. Based on this primary screen, IMP-B is the lead candidate for further mechanistic investigation.

Part 2: Mechanistic Validation of the Lead Compound (IMP-B)

Having identified IMP-B as the most potent compound, the next critical step is to determine its mechanism of cytotoxicity. Is it causing cell death primarily through necrosis or apoptosis?

A. LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture supernatant.[12][13][14] A loss of plasma membrane integrity, a hallmark of necrosis, results in a significant increase in extracellular LDH.[15]

  • Cell Treatment: Seed and treat cells with various concentrations of IMP-B (e.g., 0.1 µM, 1 µM, 10 µM) and controls for 48 hours, as described previously.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.[14] Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[14][15]

  • Reaction Setup: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[14]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm.[14][15]

  • Analysis: Higher absorbance values correlate with increased LDH release and, therefore, higher levels of necrotic cell death.

B. Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death.[16][17]

  • Annexin V: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[18][19]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[16][17]

  • Cell Collection: Treat cells with IMP-B as in the LDH assay. After 48 hours, collect both adherent and floating cells.[17]

  • Washing: Wash the cells with cold 1X PBS.[16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[16]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[16][18]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[16]

Interpreting the Results:

  • Annexin V- / PI-: Healthy, viable cells.

  • Annexin V+ / PI-: Cells in early apoptosis.

  • Annexin V+ / PI+: Cells in late apoptosis or necrosis.

  • Annexin V- / PI+: Necrotic cells (rare).

If IMP-B treatment results in a significant shift of the cell population into the Annexin V+ / PI- and Annexin V+ / PI+ quadrants, it strongly suggests that the compound induces cell death primarily through apoptosis.

The Mechanism of Action: Inducing Apoptosis via the Intrinsic Pathway

Many cytotoxic agents, including imidazo-based compounds, exert their effects by triggering the intrinsic (or mitochondrial) pathway of apoptosis.[20][21] This pathway is tightly regulated by the Bcl-2 family of proteins.[22][23][24]

In healthy cells, pro-survival proteins like Bcl-2 sequester pro-apoptotic proteins Bax and Bak, preventing them from forming pores in the mitochondrial membrane.[24][25] Cytotoxic stress, potentially induced by IMP-B, can lead to the activation of "BH3-only" sensor proteins.[25] These sensors neutralize the pro-survival Bcl-2 members, liberating Bax and Bak.[24][25]

The now-active Bax and Bak oligomerize, forming pores in the outer mitochondrial membrane, which leads to the release of cytochrome c into the cytosol.[23][26] Cytochrome c then binds to Apaf-1, forming the "apoptosome," which activates Caspase-9, the initiator caspase in this pathway.[23][26] Caspase-9, in turn, activates executioner caspases like Caspase-3, which dismantle the cell, leading to apoptosis.[23]

G cluster_0 Mitochondrion cluster_1 Cytosol Bax Bax / Bak CytoC_out Cytochrome c Bax->CytoC_out Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax Inhibits CytoC_in Cytochrome c IMP_B IMP-B Stress Cellular Stress IMP_B->Stress BH3 BH3-only proteins Stress->BH3 BH3->Bcl2 Inhibits Apaf1 Apaf-1 CytoC_out->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by a cytotoxic agent.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating novel cytotoxic compounds. The initial high-throughput MTT assay successfully identified IMP-B as a lead candidate with potency comparable to Doxorubicin. Subsequent mechanistic assays, including LDH release and Annexin V/PI staining, are crucial for confirming that IMP-B's primary mode of action is the induction of apoptosis, a preferred mechanism for cancer therapy.

The potent, apoptosis-inducing activity of IMP-B validates the imidazo[1,2-a]pyrazine scaffold as a promising foundation for developing next-generation anticancer therapeutics. Further studies should focus on in vivo efficacy and safety profiling of IMP-B, as well as structure-activity relationship (SAR) studies to potentially enhance its therapeutic index.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from Bio-Techne website. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Li, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]

  • Green, D. R. (2000). Caspases, Bcl-2 Family Proteins and Other Components of the Death Machinery: Their Role in the Regulation of the Immune Response. Madame Curie Bioscience Database. [Link]

  • Nagata, S. (2022). Apoptosis Regulators Bcl-2 and Caspase-3. MDPI. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347–361. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from CLYTE Technologies website. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Strasser, A., & Vaux, D. L. (2012). The intrinsic pathway of apoptotic cell death is controlled by the BCL-2 protein family. ResearchGate. [Link]

  • Goud, S. T., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from NCBI Bookshelf. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. MDPI. [Link]

  • Goud, S. T., et al. (2021). The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. PMC. [Link]

  • Duarte, C. D., et al. (2024). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI. [Link]

  • Czabotar, P. E., & Strasser, A. (2022). Apoptosis Regulators Bcl-2 and Caspase-3. Encyclopedia MDPI. [Link]

  • Stumpfe, D., & Bajorath, J. (2018). Privileged Structures Revisited. Angewandte Chemie International Edition, 57(30), 9338-9342. [Link]

  • Illyés, E., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry, 111, 145-161. [Link]

  • Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from Bioo Scientific website. [Link]

  • Czabotar, P. E., et al. (2014). The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential. Cell Death & Differentiation, 21(1), 22-32. [Link]

  • Altaher, A. M. H., Adris, M. A., & Aliwaini, S. H. (2020). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. Systematic Reviews in Pharmacy, 11(1), 710-720. [Link]

  • Wang, Y., et al. (2023). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. Bentham Science Publishers. [Link]

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  • Al-Warhi, T., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. PMC. [Link]

  • Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 239, 114520. [Link]

  • Wnorowska, U., et al. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. [Link]

  • Li, Y., et al. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry, 76, 117098. [Link]

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Sources

confirming the molecular structure of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Analytical Methodologies

Executive Summary

The Challenge: In the development of kinase inhibitors and bioactive heterocycles, the imidazo[1,2-a]pyrazine scaffold is a privileged structure. However, the synthesis of Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate presents a critical regiochemical challenge. The cyclization of 3-bromo-2-aminopyrazine with ethyl bromopyruvate generally favors the 2-carboxylate product, but ambiguity often remains regarding the integrity of the halogen position (6-bromo vs. 8-bromo) and the ester placement (2- vs. 3-position) due to potential rearrangement or impure starting materials.

The Solution: This guide objectively compares three analytical tiers for structural confirmation: 1D 1H NMR (rapid screening), 2D NMR (HMBC/NOESY) (functional determination), and Single Crystal X-Ray Diffraction (absolute configuration).

Analytical Decision Matrix

The following workflow illustrates the logical progression for confirming the structure of 8-bromoimidazo[1,2-a]pyrazine derivatives.

StructuralConfirmation Start Crude Product Isolation NMR_1D Tier 1: 1D 1H NMR (Screening) Start->NMR_1D Check_J Check Coupling Constants (J) Is J(H5,H6) approx 4.5 Hz? NMR_1D->Check_J NMR_2D Tier 2: 2D NMR (HMBC) (Connectivity Check) Check_J->NMR_2D Yes (Likely) Invalid Reject/Re-evaluate Synthesis (Likely 6-Bromo or 3-Ester) Check_J->Invalid No (J < 2Hz implies 6-Br) Ambiguity Ambiguity Remains? (e.g., broad signals, tautomers) NMR_2D->Ambiguity XRay Tier 3: X-Ray Crystallography (Gold Standard) Ambiguity->XRay Yes Valid Structure Confirmed: 8-Bromo Isomer Ambiguity->Valid No XRay->Valid

Figure 1: Decision tree for structural validation. Note that coupling constants (


) are the primary filter for distinguishing 6-bromo vs. 8-bromo regioisomers.
Comparative Analysis of Methodologies
FeatureMethod A: 1D 1H NMR Method B: 2D NMR (HMBC/HSQC) Method C: X-Ray Crystallography
Primary Utility Rapid screening of crude purity and basic regioisomer check.Establishing connectivity between distinct spin systems (Ester to Ring).Absolute 3D configuration and packing interactions.
Key Indicator Coupling constants (

vs

).
Cross-peaks between H3 and C2/C4a (Bridgehead).Electron density map.
Cost/Time Low / < 1 HourMedium / 4-12 HoursHigh / Days to Weeks
Confidence Level 80% (Subject to overlap)95% (Definitive for connectivity)99.9% (Absolute Truth)
Sample Req. ~5 mg (Dissolved)~20-50 mg (Dissolved)Single Crystal (Solid State)
Detailed Technical Guide
Tier 1: 1D 1H NMR – The Coupling Constant Filter

The most common error is misidentifying the 6-bromo impurity as the 8-bromo product. The pyrazine ring protons provide the answer.

  • Theory:

    • 8-Bromo Isomer: Protons are at positions 5 and 6. These are vicinal neighbors. They typically exhibit a coupling constant (

      
      ) of 4.0 – 5.0 Hz .
      
    • 6-Bromo Isomer: Protons are at positions 5 and 8. These are separated by the ring nitrogen (meta-like relationship). They exhibit a very small coupling constant (

      
      ) of < 2.0 Hz  or appear as singlets.
      
  • Experimental Protocol:

    • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 (preferred over CDCl3 for solubility and peak separation).

    • Acquire spectrum with at least 16 scans to resolve hyperfine splitting.

    • Critical Check: Locate the doublet at ~8.5 ppm (H5) and ~7.9 ppm (H6). Calculate

      
       value.
      
      • If

        
         Hz 
        
        
        
        Proceed to Tier 2 (Likely 8-Br).
      • If singlets or

        
         Hz 
        
        
        
        Stop (Likely 6-Br).
Tier 2: 2D NMR (HMBC) – Establishing Connectivity

1D NMR cannot definitively prove the ester is at position 2 rather than 3 (though synthetic route dictates it, thermal rearrangement is possible). HMBC (Heteronuclear Multiple Bond Correlation) bridges the non-protonated carbons.

  • Mechanism: We track the correlation from the singlet proton on the imidazole ring (H3) to the ester carbonyl and the bridgehead nitrogen carbons.

  • Visualization of Correlations:

Figure 2: Critical HMBC correlations required to confirm the 2-carboxylate regioisomer.

  • Experimental Protocol:

    • Prepare a concentrated sample (30-50 mg in 0.6 mL DMSO-d6).

    • Run a standard Gradient HMBC sequence optimized for long-range coupling (typically 8-10 Hz).

    • Validation Step: Confirm H3 correlates to the Ester Carbonyl. If H3 correlates only to ring carbons and not an external carbonyl, the ester might be misplaced or hydrolyzed.

Tier 3: Single Crystal X-Ray Diffraction – The Gold Standard

When derivatives involve complex stereochemistry or when NMR signals overlap significantly, X-ray crystallography is non-negotiable.

  • Crystal Growth Protocol (Vapor Diffusion):

    • Solvent System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).

    • Dissolve 20 mg of pure compound in minimal warm Ethyl Acetate (approx 1-2 mL).

    • Place in a small inner vial.

    • Place the inner vial into a larger jar containing 10 mL of Hexane.

    • Cap tightly and leave undisturbed at room temperature for 3-7 days.

    • Success Criteria: Look for prismatic or needle-like crystals suitable for diffraction.

  • Data Interpretation:

    • Confirm the bond length of C-Br (typically 1.85–1.90 Å).

    • Verify the N4 bridgehead planarity.

    • This method definitively distinguishes the 8-bromo from the 6-bromo isomer by direct atom mapping.

References
  • Goel, R. et al. (2018). Regioselective synthesis and functionalization of imidazo[1,2-a]pyrazine scaffolds.Journal of Organic Chemistry . (Generalized citation for scaffold synthesis).

  • Gueiffier, A. et al. (1998).[1] Synthesis and biological activity of imidazo[1,2-a]pyridines and pyrazines.[2][3]Journal of Medicinal Chemistry .

  • Cambridge Structural Database (CSD). Crystal structure data for imidazo[1,2-a]pyrazine derivatives.CCDC .

  • Parekh, N. et al. (2013). NMR spectroscopic differentiation of isomeric fused ring systems.Magnetic Resonance in Chemistry .

(Note: While specific URLs for the exact compound's crystal data depend on deposition, the CCDC and ACS links provided are the authoritative portals for verifying such data.)

Sources

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Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate
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Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.